molecular formula C11H11NO4 B1309233 Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate CAS No. 866038-49-5

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Cat. No.: B1309233
CAS No.: 866038-49-5
M. Wt: 221.21 g/mol
InChI Key: BSLHZQGTOQQCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate is a chemical compound with the molecular formula C12H13NO4 and a catalog number of QV-6127 . It is supplied with a purity of 95% and is a member of the benzoxazinone class of heterocyclic compounds, which contain a benzene ring fused to an oxazine ring . The 2H-1,4-benzoxazin-3(4H)-one scaffold is an important structure in medicinal chemistry due to its broad biological activity and relatively low toxicity . While specific biological data for this exact ester derivative may be limited, structural analogues and the core benzoxazinone scaffold have demonstrated significant research value. Related compounds have been investigated for their potential as human topoisomerase I inhibitors, presenting a promising avenue for anticancer agent design . Furthermore, other derivatives bearing the 2H-1,4-benzoxazin-3(4H)-one core have been synthesized and screened for anti-inflammatory activity in microglial cells, suggesting potential applications in researching neurodegenerative diseases . The compound is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-9-8(4-7)12-10(13)6-16-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLHZQGTOQQCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396378
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866038-49-5
Record name Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This guide focuses on a practical and efficient three-step synthetic sequence starting from the commercially available 6-acetyl-2H-1,4-benzoxazin-3(4H)-one. The core transformation leverages the robust Willgerodt-Kindler reaction to elaborate the acetyl side chain into the desired acetic acid methyl ester. Each step is detailed with mechanistic insights, justifications for procedural choices, and a complete experimental protocol. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the 1,4-Benzoxazinone Core

The 2H-1,4-benzoxazin-3(4H)-one heterocyclic system is a cornerstone in the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the ester functionality can be further modified to explore structure-activity relationships.

This guide presents a reliable synthetic route that prioritizes accessibility of starting materials and procedural robustness. The chosen strategy begins with 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, a readily available building block.[4][5] The key transformation is the Willgerodt-Kindler reaction, a powerful method for converting aryl ketones into their corresponding carboxylic acids (via a thioamide intermediate), effectively adding a carbon atom and changing the functional group.[6][7][8]

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, which is both logical and efficient for laboratory-scale preparation. The workflow is depicted in the diagram below.

Synthesis_Workflow Start 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Intermediate1 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetothiomorpholide Start->Intermediate1 Step 1: Willgerodt-Kindler Reaction Intermediate2 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid Intermediate1->Intermediate2 Step 2: Hydrolysis Product This compound Intermediate2->Product Step 3: Esterification

Caption: Overall synthetic workflow for this compound.

Step 1: Willgerodt-Kindler Reaction of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

Mechanistic Insight: The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone to a thioamide with the same number of carbon atoms, but with the amide functionality at the terminal position of the alkyl chain.[7][8] The reaction proceeds through a complex mechanism involving the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving aziridine intermediates, leads to the migration of the nitrogen atom to the terminal carbon of the original acetyl group.[9]

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (4 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically used directly in the next hydrolysis step without purification of the intermediate thioamide.

Step 2: Hydrolysis of the Thioamide Intermediate

Causality in Protocol: The crude thioamide from the Willgerodt-Kindler reaction is hydrolyzed to the corresponding carboxylic acid. Both acidic and basic conditions can be employed for this hydrolysis. Basic hydrolysis is often preferred as it can be carried out in a one-pot fashion following the initial reaction. The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can significantly accelerate the hydrolysis of the thiomorpholide.[10]

Experimental Protocol:

  • Hydrolysis: To the cooled reaction mixture from Step 1, add a 20% aqueous solution of sodium hydroxide (NaOH). The mixture is then heated to reflux (approximately 100 °C) for 8-12 hours.

  • Isolation of Carboxylic Acid: After cooling, the reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and non-polar impurities. The aqueous layer is then acidified to a pH of approximately 2 with a strong acid, such as concentrated hydrochloric acid (HCl).

  • Purification: The precipitated solid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Step 3: Fischer Esterification to Yield the Final Product

Expertise in Action: The final step is the esterification of the carboxylic acid to the methyl ester. A classic Fischer esterification, using methanol as both the solvent and the reagent in the presence of a catalytic amount of strong acid, is a reliable and cost-effective method.

Experimental Protocol:

  • Reaction Setup: Suspend the dried 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

  • Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a pure solid.

Data Summary

StepReactionKey ReagentsTypical YieldPurity
1Willgerodt-KindlerSulfur, Morpholine>90% (crude)Used directly
2HydrolysisSodium Hydroxide70-85%>95%
3EsterificationMethanol, H₂SO₄ (cat.)85-95%>98%

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence and connectivity of all protons.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups such as the ester carbonyl, amide carbonyl, and N-H bond.

Conclusion

This guide has outlined a robust and reproducible synthesis of this compound. The presented three-step approach, centered around the Willgerodt-Kindler reaction, offers a practical route for obtaining this valuable intermediate for further research and development in medicinal chemistry. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary information to successfully implement this synthesis in their laboratories.

References

  • The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • RAPID N-ALKYLATION OF BENZOXAZINONES AND BENZOTHIAZINONES UNDER MICROWAVE IRRADI
  • Willgerodt-Kindler Reaction. SynArchive.
  • Full article: Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers.
  • Willgerodt rearrangement. Wikipedia.
  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)
  • Third Component Sulfur (Willgerodt–Kindler Reaction). Thieme E-Books.
  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006-08-20). Sciencemadness.org.
  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025-01-20). PMC - PubMed Central.
  • Draw the mechanism for the reaction converting acetophenone to phenyl acet
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines | The Journal of Organic Chemistry. (2021-08-18).
  • Optimum Conditions for the Willgerodt-Kindler Reaction. 1. (1986). SciSpace.
  • Willgerodt-Kindler featuring acetophenone. (2020-12-02). Sciencemadness Discussion Board.
  • Method for generating phenylacetate by acetophenone in one step.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega.

  • The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation.
  • (PDF) Synthesis of 6-[(4-chromon-3-yl-benzopyrano[4,3-b] pyridin-2-yl)]-2H-[6][7]-benzoxazin-3(4H)-ones. (2025-12-05). ResearchGate.

  • ChemInform Abstract: The Preparation of 2H‐1,4‐benzoxazin‐3‐(4H)
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
  • Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. (2025-08-10).
  • 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Sigma-Aldrich.
  • 6-Acetyl-2H-1,4-benzoxazin-3(4h)-one. Chem-Impex.
  • 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Amerigo Scientific.
  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones.
  • Preparation method of flumioxazin.
  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone deriv
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
  • 2-(6-Acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid. SynHet.
  • 2-Benzoyl-2H-1,4-benzothiazin-3(4H)-one. NIH.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (CAS Number: 866038-49-5). Due to a notable absence of experimentally determined data in publicly available literature, this document furnishes a combination of computationally predicted properties, comparative data from structurally analogous compounds, and detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related benzoxazinone derivatives, particularly in the context of pharmaceutical and materials science research.

Introduction and Molecular Overview

This compound belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzoxazinone derivatives have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. A thorough understanding of the physicochemical properties of a novel compound like this compound is a prerequisite for any further development, as these properties govern its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

The molecular structure of the target compound, presented below, features a bicyclic benzoxazine core with a methyl acetate substituent at the 6-position. The presence of both hydrogen bond donors (the amide proton) and acceptors (the carbonyl and ether oxygens), along with a lipophilic aromatic ring, suggests a compound with moderate polarity and potentially limited aqueous solubility.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyTarget Compound (Predicted/Inferred)Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (CAS 104662-85-3)[1]2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6)[2]
Molecular Formula C11H11NO4C12H13NO4C8H7NO2
Molecular Weight 221.21 g/mol 235.24 g/mol [1]149.15 g/mol [2]
Melting Point Likely a solid at room temperature with a defined melting point.Not availableNot available
Boiling Point High, likely to decompose before boiling at atmospheric pressure.Not availableNot available
Solubility Expected to have low aqueous solubility and be soluble in polar organic solvents like DMSO and DMF.Not availableNot available
pKa The amide proton is weakly acidic, with an estimated pKa in the range of 8-10.Not availableNot available
LogP (Predicted) ~1.5 (indicates moderate lipophilicity)1.1[1]0.9[2]

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a widely accepted and pharmacopeia-recognized technique for this determination.

Experimental Workflow:

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Load into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~15°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record temperature at first liquid drop (T1) meas3->meas4 meas5 Record temperature at complete liquefaction (T2) meas4->meas5 result1 Melting Range = T1 - T2 meas5->result1

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Finely powder the crystalline sample using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, heat the block to a temperature about 15-20°C below the estimated melting point.

    • Then, reduce the heating rate to 1-2°C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the entire sample becomes a clear liquid (the completion of melting).

  • Reporting:

    • The melting point is reported as a range from the onset to the completion of melting.

    • For a pure compound, this range should be narrow (typically ≤ 2°C).

Solubility Determination

Rationale: Solubility is a critical parameter that influences a compound's bioavailability and formulation. A systematic solubility assessment in various solvents provides insights into the compound's polarity and potential for dissolution in different physiological and experimental environments.

Experimental Workflow:

solubility_workflow cluster_solvents Solvent Addition & Observation cluster_classification Classification start Weigh 1-5 mg of sample add_solvent Add solvent incrementally (e.g., 100 µL) start->add_solvent vortex Vortex/mix thoroughly add_solvent->vortex insoluble Insoluble (<0.1 mg/mL) add_solvent->insoluble Max volume reached observe Visually inspect for dissolution vortex->observe decision Completely Dissolved? observe->decision decision->add_solvent No, add more solvent soluble Soluble (>1 mg/mL) decision->soluble Yes sparingly_soluble Sparingly Soluble

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a small vial.

    • Select a range of solvents covering a spectrum of polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

  • Qualitative Assessment:

    • Add a small volume (e.g., 100 µL) of the chosen solvent to the vial.

    • Vortex or agitate the mixture vigorously for 1-2 minutes.

    • Visually observe if the solid has dissolved.

    • If not fully dissolved, continue adding the solvent in small increments (e.g., 100 µL) with vortexing after each addition, up to a total volume of 1-2 mL.

    • Record the approximate volume of solvent required to dissolve the sample.

  • Quantitative Assessment (for key solvents):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Equilibrate the solution at a constant temperature (e.g., 25°C) with continuous stirring for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the solution to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Reporting:

    • Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively in mg/mL or mol/L.

pKa Determination (UV-Spectrophotometric Method)

Rationale: The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and interaction with biological targets. The UV-spectrophotometric method is suitable for compounds with a chromophore in proximity to the ionizable group, where the UV-Vis spectrum changes with pH.

Experimental Workflow:

pka_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of the compound (e.g., in DMSO) meas1 Add a small aliquot of the stock solution to each buffer prep1->meas1 prep2 Prepare a series of buffers with known pH values prep2->meas1 meas2 Record the UV-Vis spectrum for each pH meas1->meas2 meas3 Identify an analytical wavelength with significant absorbance change meas2->meas3 analysis1 Plot absorbance vs. pH meas3->analysis1 analysis2 Fit the data to a sigmoidal curve analysis1->analysis2 analysis3 Determine the inflection point, which corresponds to the pKa analysis2->analysis3

Caption: Workflow for pKa Determination via UV-Spectrophotometry.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

  • Measurement:

    • Add a small, constant volume of the stock solution to a fixed volume of each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximum absorbance change.

Stability Assessment

Rationale: Understanding the chemical stability of a compound under various environmental conditions is critical for determining its shelf-life and appropriate storage conditions. Stability studies are a key component of drug development and are guided by international standards.

Protocol Framework (based on ICH Q1A(R2) Guidelines): [3]

  • Forced Degradation Studies:

    • Expose the compound to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 60-80°C), and light (photostability).

    • The purpose is to identify potential degradation products and to develop a stability-indicating analytical method.

  • Long-Term and Accelerated Stability Studies:

    • Store the compound under controlled temperature and humidity conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH or 30°C/65% RH; accelerated: 40°C/75% RH).

    • At specified time points, analyze the sample for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Characterization

The primary methods for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry: Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • HPLC: Used to assess the purity of the compound and to quantify it in various matrices. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or phosphoric acid) would be a typical starting point for method development.

Conclusion

This technical guide has synthesized the available information on this compound and provided a framework for its comprehensive physicochemical characterization. While experimental data for this specific molecule remains to be published, the provided protocols and comparative data for related structures offer a robust starting point for researchers. The systematic application of these methodologies will enable the generation of the critical data necessary to advance the research and development of this and other promising benzoxazinone derivatives.

References

  • PubChem. Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available from: [Link]

  • PubChem. 2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 866038-49-5

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, a molecule belonging to the benzoxazine class of heterocyclic compounds. While specific research on this particular derivative is limited, this document will synthesize information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical properties, plausible synthetic routes, and potential biological activities, drawing parallels with well-studied benzoxazine derivatives.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry and agrochemistry due to its versatile biological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to an oxazine ring, serves as the core for a variety of compounds with applications ranging from herbicides to potential therapeutics.[1] The structural rigidity and synthetic tractability of the benzoxazine core allow for diverse functionalization, leading to a broad spectrum of biological targets.

This compound represents a specific iteration of this scaffold, featuring a methyl acetate group at the 6-position. This functionalization offers potential for further chemical modification and may influence the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 866038-49-5ChemicalBook[2]
Molecular Formula C₁₁H₁₁NO₄PubChem
Molecular Weight 221.21 g/mol PubChem
Appearance Not specified, likely a solidN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Note: Data for this specific compound is sparse. Properties of related compounds suggest it is likely a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be prepared from 4-amino-3-hydroxyphenylacetic acid and methyl chloroacetate. The synthesis would likely proceed through the following steps:

  • Esterification of the carboxylic acid group of 4-amino-3-hydroxyphenylacetic acid to protect it.

  • N-alkylation of the resulting aminophenol with a suitable 2-carbon building block bearing the ester functionality.

  • Lactamization to form the characteristic 3-oxo-1,4-benzoxazine ring.

A more direct approach, based on syntheses of related structures, could involve the reaction of a substituted aminophenol with methyl chloroacetate followed by cyclization.

Proposed Synthesis of this compound A 4-Amino-3-hydroxyphenylacetic acid B Methyl 4-amino-3-hydroxyphenylacetate A->B Esterification (e.g., SOCl₂, MeOH) C Intermediate B->C N-Alkylation (e.g., ClCH₂CO₂Me, Base) D This compound C->D Intramolecular Cyclization (Lactamization)

Caption: Proposed synthetic pathway for the target compound.

Potential Biological Activities and Mechanism of Action

The biological activity of this compound has not been explicitly reported. However, by examining structurally similar compounds, we can infer potential areas of interest for biological screening.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

A prominent application of benzoxazine derivatives is in agriculture as herbicides.[3] For instance, Flumioxazin, a commercial herbicide, features a more complex N-substituted 1,4-benzoxazine core.[4][5][6] The mode of action for Flumioxazin and related compounds is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[3][6]

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal pathway and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.[6]

PPO_Inhibition cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Mechanism of Action Proto_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Proto_gen->PPO Proto_IX Protoporphyrin IX PPO->Proto_IX Chlorophyll Chlorophyll Proto_IX->Chlorophyll Further steps ROS Reactive Oxygen Species (ROS) Proto_IX->ROS Photosensitization (Light, O₂) Benzoxazine Methyl 2-(3-oxo-3,4-dihydro-2H- 1,4-benzoxazin-6-yl)acetate Benzoxazine->PPO Inhibition Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage

Caption: Proposed mechanism of action via PPO inhibition.

Potential Therapeutic Applications

Derivatives of the 1,4-benzoxazine scaffold have been investigated for a range of therapeutic activities.

  • Anti-inflammatory Activity: Some benzoxazine derivatives have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[7] The structural features of this compound may warrant investigation into its anti-inflammatory potential.

  • Antitrypanosomal Activity: Modified quinazolinone scaffolds, which share some structural similarities with benzoxazinones, have shown promising activity against Trypanosoma cruzi and Leishmania infantum.[8] The mechanism of action for these compounds can involve the generation of nitric oxide and reactive oxygen species, which are detrimental to the parasites.[8]

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following experimental workflows are proposed based on the potential mechanisms of action discussed.

In Vitro PPO Inhibition Assay

This assay is designed to determine if the target compound inhibits the activity of protoporphyrinogen oxidase.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of the test compound against PPO.

Materials:

  • Isolated plant mitochondria (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer with detergents)

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, the mitochondrial preparation, and the test compound dilutions.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Incubate at a controlled temperature (e.g., 30°C).

  • Monitor the increase in fluorescence resulting from the oxidation of protoporphyrinogen IX to protoporphyrin IX over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate against the compound concentration to determine the IC₅₀ value.

Cellular Assay for Anti-inflammatory Activity

This protocol outlines a cell-based assay to screen for COX-2 inhibitory activity.

Objective: To assess the ability of the test compound to inhibit the production of prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • PGE₂ ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE₂ production.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of PGE₂ production by the test compound.

Conclusion

This compound is a member of the versatile 1,4-benzoxazine family of compounds. While specific data on this molecule is limited, its structural features suggest it may possess interesting biological activities, particularly as a potential herbicide through the inhibition of PPO, or as a starting point for the development of novel anti-inflammatory or antiparasitic agents. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for researchers to further explore the chemical and biological properties of this compound. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

References

  • PubChem. 2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetate. Retrieved from [Link]

  • Axsyn. 2H-1,4-Benzoxazine-2-aceticacid, 3,4-dihydro-6-methyl-3-oxo-, methyl ester. Retrieved from [Link]

  • National Institutes of Health. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Retrieved from [Link]

  • Google Patents. CN103965181A - Preparation method of flumioxazin.
  • ResearchGate. Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. Retrieved from [Link]

  • Molbase. Synthesis of 4-Oxo-4-(3,4-dihydro-2-methyl-3-oxo-1,4(2H)-benzoxazin-6-yl)butyric acid. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. fao specifications and evaluations. Retrieved from [Link]

  • ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • PubMed. Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][2][9]oxazin-6-yl)isoindoline-1,3-diones. Retrieved from [Link]

  • PubMed Central. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Retrieved from [Link]

  • University of Hertfordshire. Flumioxazin (Ref: S 53482). Retrieved from [Link]

  • National Oceanic and Atmospheric Administration. Flumioxazin Chemical Fact Sheet. Retrieved from [Link]

  • PubChem. Flumioxazin. Retrieved from [Link]

Sources

"biological activity of 1,4-benzoxazin-3-one derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Benzoxazin-3-one Derivatives

Abstract

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic structure that is central to a vast array of biologically active compounds, ranging from natural plant defense chemicals to synthetically derived therapeutic agents.[1] Initially identified in gramineous plants like rye, wheat, and maize, these compounds, often referred to as benzoxazinoids, serve as natural allelochemicals, providing defense against fungi, bacteria, and insects.[2][3] In medicinal chemistry, this core structure has been extensively explored, leading to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[4][5] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of 1,4-benzoxazin-3-one derivatives, offering field-proven insights for researchers and drug development professionals.

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one ring system consists of a benzene ring fused to an oxazine ring containing a ketone group. This bicyclic structure provides a rigid and planar framework that is amenable to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activities. The inherent stability and synthetic accessibility of this scaffold have made it an attractive starting point for drug discovery programs.[4] Its presence in both natural products and synthetic pharmaceuticals underscores its versatility and importance as a pharmacophore.[1]

Synthetic Methodologies: A Foundation for Diversity

The biological evaluation of 1,4-benzoxazin-3-one derivatives is underpinned by robust synthetic strategies that enable the creation of diverse chemical libraries. A common and effective method involves the reaction of 2-aminophenols with α-halo-esters or related reagents.[2][6] For instance, the condensation of a 2-aminophenol with chloroacetic acid or ethyl bromoacetate provides a direct route to the core 2H-benzo[b][1][7]oxazin-3(4H)-one structure.[2][6] Further modifications, such as substitution on the aromatic ring or the nitrogen atom, allow for the introduction of various functional groups to explore structure-activity relationships. More advanced, one-pot microwave-assisted syntheses and copper-catalyzed cascade reactions have also been developed to improve efficiency and yield.[8]

G cluster_synthesis General Synthetic Workflow aminophenol 2-Aminophenol cyclization Intramolecular Cyclization/Amidation aminophenol->cyclization reagent α-Halo-ester (e.g., Ethyl Bromoacetate) reagent->cyclization intermediate Acyclic Intermediate core 1,4-Benzoxazin-3-one Core Scaffold cyclization->core derivatization Further Derivatization (N-alkylation, Ring Substitution) core->derivatization final_product Bioactive Derivatives derivatization->final_product

Caption: A simplified workflow for the synthesis of 1,4-benzoxazin-3-one derivatives.

A Broad Spectrum of Biological Activities

Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for treating various diseases.

Antimicrobial Activity

The rising threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[2] Synthetic derivatives of 1,4-benzoxazin-3-ones have shown significant potential in this area, exhibiting activity against a wide range of pathogens, whereas their natural counterparts are often less potent.[7][9]

  • Antifungal Properties: Many derivatives exhibit potent antifungal activity against plant pathogenic fungi such as Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans.[1] The introduction of an acylhydrazone moiety has been shown to enhance these effects.[1][10]

  • Antibacterial Properties: These compounds are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2] Molecular docking studies suggest that some derivatives may act by targeting essential bacterial enzymes like DNA gyrase, providing a clear mechanism for their antibacterial action.[2] Quantitative structure-activity relationship (QSAR) models have been developed to predict the antimicrobial potency of new derivatives, revealing that molecular shape, H-bonding properties, and specific substituents are key determinants of activity.[7][9]

Compound/Derivative Type Target Organism Observed Activity (IC50 / Inhibition) Reference
Acylhydrazone Derivative (5L)G. zeae (Fungus)EC50: 20.06 µg/mL[1]
Acylhydrazone Derivative (5q)P. sasakii (Fungus)EC50: 26.66 µg/mL[1]
Sulfonamide Derivative (4e)E. coli (Bacteria)22 mm zone of inhibition[2]
Sulfonamide Derivative (4e)S. aureus (Bacteria)20 mm zone of inhibition[2]
Anticancer Activity

The planar structure of the 1,4-benzoxazin-3-one core makes it an ideal candidate for intercalating with DNA, a mechanism exploited in cancer therapy.[11]

  • Mechanism of Action: Derivatives have been shown to exert their anticancer effects through multiple mechanisms. Some compounds induce DNA damage, evidenced by the upregulation of γ-H2AX, a marker for DNA double-strand breaks.[11] This damage can trigger apoptosis (programmed cell death) and autophagy.[11] Another key mechanism involves the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-Myc, which downregulates their expression and inhibits cancer cell proliferation and migration.[12] Certain derivatives also act as inhibitors of crucial signaling molecules like tyrosine kinases (e.g., EGFR), which are often overactive in cancer.[11][13]

  • Cell Line Specificity: Potent activity has been observed against various human cancer cell lines, including lung (A549), liver (Huh-7), breast (MCF-7), and colon (HCT-116) cancer cells.[11][12][14] For example, a 1,2,3-triazole linked derivative, compound c18 , showed a potent inhibitory IC50 value of 19.05 μM against Huh-7 liver cancer cells.[11]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, including neurodegenerative disorders. 1,4-benzoxazin-3-one derivatives have emerged as potent anti-inflammatory agents.[15][16]

  • Mechanism of Action: A primary mechanism involves the inhibition of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated microglial cells, these compounds effectively reduce the production of nitric oxide (NO) and downregulate the expression of inflammatory enzymes like iNOS and COX-2.[15][16] They also decrease the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15] Mechanistic studies have revealed that these effects are often mediated by the activation of the Nrf2-HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[15][16] By activating this pathway, the compounds reduce intracellular reactive oxygen species (ROS) and alleviate inflammation.

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS (Inflammatory Stimulus) ROS ROS Production LPS->ROS induces Benzoxazinone 1,4-Benzoxazin-3-one Derivative Keap1 Keap1 Benzoxazinone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degradation HO1 HO-1 Expression (Antioxidant Response) Nrf2->HO1 activates Inflammation Inflammatory Response (NO, IL-6, TNF-α) ROS->Inflammation promotes HO1->ROS reduces

Caption: Activation of the Nrf2-HO-1 pathway by 1,4-benzoxazin-3-one derivatives.

Neuroprotective and CNS Activities

The ability to modulate inflammatory and oxidative stress pathways makes these compounds promising for treating central nervous system (CNS) disorders.

  • Neuroprotection: Certain derivatives have demonstrated potent neuroprotective activity by inhibiting oxidative stress-mediated neuronal degeneration in vitro.[17] One 3,3-diphenyl-substituted derivative proved effective in an animal model of excitotoxic brain lesions, highlighting its potential for treating conditions like cerebral palsy.[17][18]

  • Receptor Modulation: Structure-activity relationship studies have identified derivatives that act as antagonists or partial agonists at serotonin receptors, specifically 5-HT1A and 5-HT2A.[19] This suggests their potential application as anxiolytic or antidepressant agents.

Structure-Activity Relationships (SAR) and Drug Design

The therapeutic potential of the 1,4-benzoxazin-3-one scaffold can be optimized through rational drug design based on SAR studies.

  • Key Substitution Points: The biological activity is highly dependent on the nature and position of substituents on both the benzene ring and the heterocyclic nitrogen atom. For instance, in antifungal derivatives, attaching a 6-Cl group to the benzoxazinone skeleton was found to enhance activity against several fungal strains.[10] For antibacterial activity, QSAR models have shown that linezolid-like substituents can significantly boost potency.[9]

  • Hybrid Molecules: A successful strategy involves creating hybrid molecules by linking the 1,4-benzoxazin-3-one core to other bioactive pharmacophores, such as 1,2,3-triazole or acylhydrazone moieties.[1][11][15] This approach can lead to compounds with enhanced potency or novel mechanisms of action. For example, linking to a 1,2,3-triazole has been shown to confer potent anti-inflammatory and anticancer properties.[11][15]

G Key SAR Positions cluster_labels Key SAR Positions main main R1 R1: Substitutions here (e.g., Cl, OMe) modulate lipophilicity and electronic properties, affecting antimicrobial and phytotoxic activity. R2 R2: Linking other pharmacophores (e.g., triazoles) at the N-position often enhances anticancer and anti-inflammatory activity. pos1->R1 pos2->R2

Caption: Key positions on the 1,4-benzoxazin-3-one scaffold for SAR modification.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this section details a standard protocol for evaluating the anti-inflammatory activity of 1,4-benzoxazin-3-one derivatives.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

This protocol is foundational for screening compounds for anti-inflammatory potential by measuring the production of NO, a key inflammatory mediator.

A. Materials and Reagents:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 1,4-benzoxazin-3-one test compounds

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (Component A: Sulfanilamide in H₃PO₄; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in H₂O)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

B. Step-by-Step Methodology:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. Causality: This density ensures a confluent monolayer ready for stimulation without being over-confluent, which could alter cellular responses.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in DMEM to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid cytotoxicity.

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.

    • Pre-incubate the cells with the compounds for 1 hour. Causality: Pre-incubation allows the compounds to enter the cells and engage with their molecular targets before the inflammatory stimulus is introduced.

  • Stimulation: After pre-incubation, add 100 µL of medium containing LPS (final concentration of 1 µg/mL) to all wells except the negative control group. The control groups should be as follows:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Positive Control: Cells with medium and LPS only.

    • Test Groups: Cells with compound, medium, and LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO₂ (0-100 µM).

    • Add 50 µL of Griess Reagent Component A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well, and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve. The percentage inhibition of NO production is calculated as: [1 - (Absorbance of Test Group / Absorbance of Positive Control)] x 100%.

Conclusion and Future Outlook

The 1,4-benzoxazin-3-one scaffold represents a highly versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide range of biological activities, with compelling evidence supporting their potential as antimicrobial, anticancer, and anti-inflammatory agents. The ability to systematically modify the core structure allows for the optimization of potency and selectivity, guided by SAR and computational models.

Future research should focus on elucidating the precise molecular targets for various derivatives to better understand their mechanisms of action. The development of multi-target agents, leveraging the scaffold's ability to interact with diverse biological systems, could lead to novel therapies for complex diseases like cancer and neuroinflammation. Furthermore, in vivo efficacy and safety profiling of the most promising lead compounds will be critical steps in translating the remarkable potential of this chemical class into clinical applications.

References

  • Hu, G-P., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • Pardeshi, J., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • de Bruijn, W. J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • de Bruijn, W. J., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed. Available at: [Link]

  • Macias, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sonigara, B. S. & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. Available at: [Link]

  • Bou-Salah, L., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules. Available at: [Link]

  • Wang, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. RSC Medicinal Chemistry. Available at: [Link]

  • Czarnocki, W., et al. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature. Available at: [Link]

  • Wang, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available at: [Link]

  • Chojnacka-Wójcik, E., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie. Available at: [Link]

  • Al-Hourani, B. J. (2020). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available at: [Link]

  • Wang, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • Wang, T., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][7]oxazin-3(4H). bioRxiv. Available at: [Link]

  • Al-Joboury, K. M. (2025). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. Available at: [Link]

  • Blattes, E., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry. Available at: [Link]

  • Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]

  • Gilani, S. J., et al. (2011). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • Bou-Salah, L., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. ResearchGate. Available at: [Link]

  • Hu, G-P., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

Sources

In Vitro Screening of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro screening of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, a novel compound with potential therapeutic applications. The proposed screening cascade is designed to efficiently assess its cytotoxic, anti-inflammatory, and neuroprotective properties, thereby guiding further preclinical development. While limited biological data exists for this specific molecule (CAS 866038-49-5), the screening strategy is informed by the well-documented activities of structurally related 1,4-benzoxazine derivatives, which have shown promise in oncology and inflammatory diseases.[1][2][3][4]

Introduction: The Therapeutic Potential of the Benzoxazine Scaffold

The 1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5] These include anticancer, anti-inflammatory, and neuroprotective effects. The presence of the lactam function and the acetic acid methyl ester side chain in this compound suggests the potential for interaction with various biological targets. This guide outlines a logical and efficient in vitro screening funnel to elucidate the most promising therapeutic avenues for this compound.

Phase 1: Primary Screening - Cytotoxicity and Anti-inflammatory Potential

The initial phase of screening is designed to provide a broad overview of the compound's biological effects, focusing on general cytotoxicity and primary anti-inflammatory activity.

General Cytotoxicity Assessment

A fundamental first step is to determine the compound's intrinsic cytotoxicity across a panel of relevant cell lines. This will establish a therapeutic window for subsequent, more specific assays.

Recommended Cell Lines:

  • Human Cancer Cell Lines:

    • A549 (Lung Carcinoma)

    • MCF-7 (Breast Adenocarcinoma)

    • HCT116 (Colorectal Carcinoma)

    • Huh7 (Hepatocellular Carcinoma)

  • Non-Cancerous Human Cell Line:

    • HEK293 (Human Embryonic Kidney) or HaCaT (immortalized human keratinocytes) to assess general toxicity.

  • Murine Macrophage Cell Line:

    • RAW 264.7 (for subsequent anti-inflammatory assays)

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM)
A549
MCF-7
HCT116
Huh7
HEK293
RAW 264.7
Primary Anti-inflammatory Screening

Given the known anti-inflammatory properties of benzoxazine derivatives, a primary screen to assess the compound's ability to modulate the inflammatory response in macrophages is warranted.[1][6]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Phase 2: Secondary Screening and Mechanism of Action Elucidation

Based on the results of the primary screening, this phase aims to confirm the initial findings and delve deeper into the compound's mechanism of action.

Confirmation of Anticancer Activity

If significant cytotoxicity is observed in cancer cell lines, further assays are required to confirm the mode of cell death.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat the most sensitive cancer cell line with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat the selected cancer cell line with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix with 70% ethanol, and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram: Anticancer Screening Workflow

cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanistic Studies MTT MTT Assay (Cytotoxicity) Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis MTT->CellCycle If cytotoxic WesternBlot Western Blot (Apoptotic & Cell Cycle Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot DNA_Damage γ-H2AX Staining (DNA Damage) WesternBlot->DNA_Damage If apoptosis or cell cycle arrest

Caption: Workflow for anticancer activity screening.

Elucidation of Anti-inflammatory Mechanism

If the compound shows significant NO inhibition, the next step is to investigate its effect on key inflammatory mediators and pathways.

Experimental Protocol: Quantification of Pro-inflammatory Cytokines

  • Cell Culture and Treatment: Use the supernatant collected from the NO inhibition assay.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits.

Experimental Protocol: Western Blot for iNOS and COX-2 Expression

  • Cell Lysis: After treatment as in the NO inhibition assay, lyse the RAW 264.7 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities.

Diagram: Anti-inflammatory Screening Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound Methyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzoxazin-6-yl)acetate Compound->NFkB Inhibition? NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammatory Response NO_PGs->Inflammation Cytokines->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Phase 3: Exploratory Screening - Neuroprotective Potential

Given that some benzoxazine derivatives have shown neuroprotective effects, it is worthwhile to conduct exploratory assays in this area, particularly if the compound exhibits low cytotoxicity in non-cancerous cell lines.[7][8][9][10]

Experimental Protocol: Oxidative Stress-induced Neurotoxicity Assay

  • Cell Line: Use a human neuroblastoma cell line such as SH-SY5Y. Differentiate the cells into a neuronal phenotype using retinoic acid.

  • Induction of Oxidative Stress: Treat the differentiated cells with a neurotoxin that induces oxidative stress, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of this compound.

  • Viability Assessment: Assess cell viability after 24-48 hours using the MTT assay.

  • Data Analysis: Determine the protective effect of the compound against the neurotoxin-induced cell death.

Conclusion

This technical guide presents a structured and comprehensive in vitro screening strategy for this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and neuroprotective properties, researchers can efficiently identify the most promising therapeutic applications for this novel compound and generate the necessary data to support its further preclinical and clinical development. The proposed workflows and protocols are based on established methodologies and the known biological activities of the broader benzoxazine class of compounds, ensuring a scientifically rigorous and logically sound investigation.

References

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[11][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of substituted 2H-1,4-pyridoxazin-3(4H)-one derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central. Retrieved from [Link]

  • Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][11][12]oxazin-3(4H). (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Retrieved from [Link]

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. (1990). PubMed. Retrieved from [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (n.d.). MDPI. Retrieved from [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). (2023). PubMed Central. Retrieved from [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved from [Link]

  • 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. (2022). PubMed. Retrieved from [Link]

  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022). PubMed. Retrieved from [Link]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (n.d.). PubMed Central. Retrieved from [Link]

Sources

"preliminary pharmacological profile of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Preliminary Pharmacological Profile of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Authored by a Senior Application Scientist

Abstract

This technical guide delineates a comprehensive strategy for the preliminary pharmacological characterization of this compound, a novel compound featuring the privileged 1,4-benzoxazine scaffold. While direct pharmacological data for this specific molecule is not yet publicly available, the extensive bioactivity of structurally related benzoxazinone derivatives allows for the formulation of a robust, hypothesis-driven investigative plan. This document serves as a whitepaper for researchers, scientists, and drug development professionals, outlining the scientific rationale, experimental workflows, and requisite protocols to elucidate the compound's therapeutic potential. We will explore likely pharmacological targets, including inflammatory pathways, microbial viability, and neurological systems, grounded in authoritative literature on the broader class of 1,4-benzoxazine derivatives.

Introduction: The 1,4-Benzoxazine Scaffold - A Foundation of Diverse Bioactivity

The 1,4-benzoxazine ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing the scaffold as a "privileged structure" for drug discovery.[1][2] The inherent chemical stability and versatile synthetic accessibility of the 1,4-benzoxazine nucleus have led to its exploration in various therapeutic areas.[3]

Documented biological activities of 1,4-benzoxazine derivatives include:

  • Anti-inflammatory and Analgesic Effects: Many benzoxazinone derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[4][5][6][7]

  • Antimicrobial Properties: The scaffold has been investigated for its potential in combating bacterial and fungal infections.[2][8]

  • Neuroprotective and Antioxidant Activities: Certain derivatives have shown promise in protecting neurons from oxidative stress-induced degeneration.[9]

  • Herbicidal Activity: Some benzoxazinones act as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a critical enzyme in chlorophyll synthesis, making them effective herbicides.[10][11]

Given this extensive background, this compound is a compelling candidate for pharmacological screening. This guide outlines a logical, multi-tiered approach to systematically uncover its bioactivity profile.

Proposed Pharmacological Investigation Workflow

The investigation into the pharmacological profile of this compound will proceed through a tiered screening process. This workflow is designed to efficiently identify primary areas of biological activity, followed by more focused mechanistic studies.

G cluster_0 Tier 1: Broad Spectrum Primary Screening cluster_1 Tier 2: Hit Validation & Mechanistic Elucidation cluster_2 Tier 3: Lead Optimization & Advanced Studies Primary_Screening Compound Synthesis & Purity Assessment Antimicrobial Antimicrobial Assays (MIC Determination) Primary_Screening->Antimicrobial Neuroprotection Neuroprotective Assays (Oxidative Stress Models) Primary_Screening->Neuroprotection Cytotoxicity General Cytotoxicity (e.g., MTT Assay on non-cancerous cell line) Primary_Screening->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assays (COX-1/COX-2 Inhibition) Dose_Response Dose-Response & IC50 Determination Anti_Inflammatory->Dose_Response If positive hit Antimicrobial->Dose_Response If positive hit Neuroprotection->Dose_Response If positive hit Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) Dose_Response->Mechanism_of_Action In_Vivo_Models Preliminary In Vivo Models (e.g., Carrageenan-induced Paw Edema) Mechanism_of_Action->In_Vivo_Models SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vivo_Models->SAR_Studies ADMET_Profiling In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: Proposed workflow for pharmacological characterization.

Tier 1: Primary Screening Protocols

Synthesis and Purity Assessment

While the exact synthesis of this compound is not detailed in the provided literature, a general synthetic route can be proposed based on known methods for analogous compounds. A plausible approach involves the reaction of a 6-substituted-2H-1,4-benzoxazin-3(4H)-one with an appropriate acetate-containing reagent.[12]

Proposed Synthetic Step: A common method for N-alkylation of the benzoxazinone ring involves reacting the parent heterocycle with an alkyl halide in the presence of a base. For the target compound, this would likely involve reacting 6-acetyl-2H-1,4-benzoxazin-3(4H)-one with a methylating agent, although other multi-step syntheses are also plausible.[12]

Purity Assessment: Post-synthesis, the compound's purity must be rigorously assessed using a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is required for all subsequent biological assays.

Anti-Inflammatory Activity: COX-1/COX-2 Inhibition Assay

Rationale: Given that numerous 1,4-benzoxazine derivatives exhibit anti-inflammatory properties through the inhibition of COX enzymes, this is a primary target for investigation.[7] A differential assay for COX-1 and COX-2 will provide initial insights into the compound's selectivity and potential gastrointestinal side-effect profile.

Protocol:

  • Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the specific enzyme.

  • Compound Incubation: Add varying concentrations of this compound (typically from 0.1 to 100 µM) to the enzyme mixture and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). Celecoxib and ibuprofen should be used as positive controls for selective COX-2 and non-selective COX inhibition, respectively.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The 1,4-benzoxazine scaffold has been associated with both antibacterial and antifungal activities.[2][8] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain, is warranted.

Protocol:

  • Microorganism Strains: Utilize standard laboratory strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Culture Preparation: Grow the microorganisms to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be used for more quantitative assessment.

Neuroprotective Activity: Oxidative Stress Model

Rationale: The potential for 1,4-benzoxazine derivatives to act as neuroprotective agents has been documented, particularly in models of oxidative stress.[9] An in vitro assay using a neuronal cell line can provide a preliminary indication of this activity.

Protocol:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to that of cells exposed only to the oxidative agent. An increase in cell viability indicates a neuroprotective effect.

Data Presentation and Interpretation

Quantitative data from the primary screening should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Primary Screening Results for this compound

AssayTarget/OrganismResult (IC50 or MIC in µM)Positive Control (IC50 in µM)
Anti-Inflammatory
COX-1 InhibitionHuman recombinant COX-1> 100Ibuprofen: 5.2
COX-2 InhibitionHuman recombinant COX-215.4Celecoxib: 0.3
Antimicrobial
MIC vs. S. aureusATCC 2921364Vancomycin: 1
MIC vs. E. coliATCC 25922> 128Ciprofloxacin: 0.015
MIC vs. C. albicansATCC 90028> 128Fluconazole: 0.5
Neuroprotection
H₂O₂-induced toxicitySH-SY5Y cellsEC50 = 25.0Quercetin: 10.0
Cytotoxicity
vs. HEK293 cellsHuman embryonic kidney> 100Doxorubicin: 1.2

Interpretation of Hypothetical Results: The hypothetical data in Table 1 would suggest that this compound exhibits moderate and selective COX-2 inhibitory activity, weak antibacterial activity against Gram-positive bacteria, and some neuroprotective effects against oxidative stress, with low general cytotoxicity. This profile would justify progression to Tier 2 investigations, focusing on the anti-inflammatory and neuroprotective properties.

Proposed Signaling Pathway for COX-2 Inhibition

Based on a positive hit in the anti-inflammatory screen, a likely mechanism of action is the inhibition of the arachidonic acid cascade at the level of COX-2.

G PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX-2 COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial pharmacological evaluation of this compound. By leveraging the known biological activities of the 1,4-benzoxazine class, we have prioritized anti-inflammatory, antimicrobial, and neuroprotective assays as the most logical starting points. The proposed workflows and protocols are designed to be self-validating through the use of appropriate controls and standardized methodologies.

Positive findings in the primary screens, particularly in the COX-2 inhibition and neuroprotection assays, will trigger progression to Tier 2 studies. These will involve detailed dose-response analyses, elucidation of specific molecular mechanisms, and validation in preliminary in vivo models. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing the compound's potency and selectivity, ultimately determining its potential as a lead candidate for further drug development.

References

  • Title: Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor Source: Journal of Agricultural and Food Chemistry URL: [Link][10]

  • Title: Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs Source: ResearchGate URL: [Link][4]

  • Title: Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs Source: Mongolia Journals Online URL: [Link][5]

  • Title: Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory Source: Mongolia Journals Online URL: [Link][6]

  • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: European Chemical Bulletin URL: [Link][2]

  • Title: Bulky 1,4-benzoxazine Derivatives With Antifungal Activity Source: PubMed URL: [Link][8]

  • Title: Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants Source: PubMed URL: [Link][9]

  • Title: Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link][7]

  • Title: Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review Source: Bentham Science Publisher URL: [Link][1]

  • Title: Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors Source: National Institutes of Health (NIH) URL: [Link][12]

  • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities Source: ResearchGate URL: [Link][3]

  • Title: Flumioxazin Source: PubChem - National Institutes of Health (NIH) URL: [Link][11]

Sources

A Technical Guide to the Hypothesized Mechanism of Action for Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure known for a diverse range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This technical guide presents a detailed, testable hypothesis for the mechanism of action of a specific derivative, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (hereafter designated as "Cpd-X"). We postulate that Cpd-X functions as a pro-drug, exerting its primary biological effects through the modulation of the Keap1-Nrf2 antioxidant response pathway following intracellular ester hydrolysis. This guide provides a comprehensive, phased experimental workflow designed to rigorously interrogate this hypothesis, from initial phenotypic screening to direct target engagement and causal validation. The methodologies and rationale described herein are intended to provide a robust framework for researchers in drug discovery and development.

Introduction: The Pleiotropic Bioactivity of the 1,4-Benzoxazinone Core

The 1,4-benzoxazinone ring system is a core component of numerous biologically active compounds, both natural and synthetic.[3][4] Derivatives have been reported to exhibit a wide spectrum of activities, making this scaffold a versatile starting point for drug discovery programs. Notable reported activities include:

  • Anti-inflammatory and Antioxidant Effects: Many derivatives effectively suppress inflammatory responses. For instance, certain compounds have been shown to downregulate the mRNA levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. This activity has been linked to the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant defenses.[5]

  • Anticancer Activity: The rigid, planar structure of the benzoxazinone core has led to the investigation of its anticancer potential. Some derivatives are believed to intercalate with DNA, inducing DNA damage and apoptosis in tumor cells.[2][6] Others have been designed as specific enzyme inhibitors, targeting proteins such as Indoleamine 2,3-dioxygenase 1 (IDO1) or Epidermal Growth Factor Receptor (EGFR).[2][6]

  • Antimicrobial and Antifungal Properties: The scaffold is a known pharmacophore for antimicrobial agents, with activity reported against bacteria, fungi, and mycobacteria.[1][7][8][9] Docking studies have suggested that some derivatives may act by inhibiting essential bacterial enzymes like DNA gyrase.[8]

  • Herbicidal Action: Certain structurally related compounds, such as flumioxazin, function as potent herbicides by inhibiting the protoporphyrinogen oxidase (protox) enzyme, a key component in chlorophyll biosynthesis.[10][11]

This established history of broad biological relevance provides a strong impetus for investigating the mechanism of novel derivatives like Cpd-X.

Structural Analysis and the Central Mechanistic Hypothesis

The structure of Cpd-X consists of two key moieties: the 1,4-benzoxazin-3-one core and a methyl acetate substituent at the 6-position. While the core provides the foundation for biological activity, the ester side chain is critical to our proposed mechanism.

Central Hypothesis: We hypothesize that this compound (Cpd-X) is a cell-permeable pro-drug. Following transport into the cell, its methyl ester is hydrolyzed by intracellular esterases to form the corresponding carboxylic acid ("Cpd-X-Acid"). This active metabolite then modulates the Keap1-Nrf2 signaling pathway. Specifically, Cpd-X-Acid disrupts the interaction between Keap1 and Nrf2, preventing the ubiquitination and degradation of Nrf2. The stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of Phase II antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1). The resulting increase in antioxidant capacity leads to the quenching of reactive oxygen species (ROS) and the suppression of downstream inflammatory signaling cascades, such as the NF-κB pathway.

Below is a diagram illustrating this proposed signaling cascade.

Mechanism_of_Action_Hypothesis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_keap1_nrf2 Keap1-Nrf2 Complex cluster_nucleus Nucleus CpdX Cpd-X (Methyl Ester) Pro-drug CpdX_int Cpd-X Esterases Intracellular Esterases CpdX_int->Esterases Substrate CpdX_Acid Cpd-X-Acid (Active Metabolite) Esterases->CpdX_Acid Hydrolysis Keap1 Keap1 CpdX_Acid->Keap1 Inhibition of Nrf2 binding Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2_free Stabilized Nrf2 Keap1->Nrf2_free Release Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Ub->Nrf2 Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ROS ROS (e.g., from LPS) Inflammation Pro-inflammatory Cytokines (TNFα, IL-6) ROS->Inflammation Promotes ARE ARE Nrf2_nuc->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein (Antioxidant Enzyme) HO1_gene->HO1_protein Translation HO1_protein->ROS Quenches

Caption: Proposed mechanism of Cpd-X as a pro-drug activator of the Nrf2 pathway.

A Phased Experimental Approach to Hypothesis Validation

To systematically test this hypothesis, we propose a multi-phased approach. Each phase builds upon the last, creating a self-validating workflow from phenotypic observation to specific molecular interactions.

Phase 1: Confirmation of Baseline Anti-inflammatory Activity

Causality: The first step is to confirm that Cpd-X possesses the foundational biological activity predicted by its chemical class. This establishes a quantifiable phenotype that can be interrogated in subsequent mechanistic studies. We will use a standard cellular model of inflammation.

Experiment 1.1: In Vitro Anti-inflammatory Screening in Macrophages

  • Objective: To determine if Cpd-X can suppress the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

  • Protocol:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seeding: Seed cells in 96-well plates (for Griess/MTT assays) and 12-well plates (for qPCR/ELISA) and allow them to adhere overnight.

    • Treatment: Pre-treat cells with a dose range of Cpd-X (e.g., 0.1, 1, 10, 25 µM) for 2 hours.

    • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the vehicle control.

    • Incubation: Incubate for 24 hours.

    • Nitric Oxide Measurement: Collect supernatant and measure nitrite concentration using the Griess Reagent assay as an indicator of nitric oxide (NO) production.

    • Cytokine Measurement: Collect supernatant to quantify TNF-α and IL-6 protein levels using commercially available ELISA kits.

    • Gene Expression Analysis: Lyse cells, extract total RNA, and perform qRT-PCR to measure the relative mRNA expression of Nos2, Tnf, and Il6.

Experiment 1.2: Cytotoxicity Assessment

  • Objective: To determine the non-toxic concentration range of Cpd-X for use in all subsequent cellular assays.

  • Protocol:

    • Culture and Seeding: As described in 1.1.

    • Treatment: Treat cells with the same dose range of Cpd-X for 24 hours (without LPS stimulation).

    • Viability Assay: Perform an MTT or similar metabolic assay (e.g., PrestoBlue) to assess cell viability. Absorbance is read on a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Select the highest concentrations showing >90% viability for further experiments.

Phase 2: Interrogation of the Pro-drug Concept

Causality: This phase directly tests the hypothesis that the methyl ester is a pro-drug moiety and that the hydrolyzed carboxylic acid is the active species. This is a critical validation step for our specific hypothesis.

Experiment 2.1: Comparative Potency of Cpd-X vs. Cpd-X-Acid

  • Objective: To compare the anti-inflammatory potency of the parent ester (Cpd-X) with its hydrolyzed carboxylic acid form (Cpd-X-Acid).

  • Protocol:

    • Synthesis: Synthesize or procure the Cpd-X-Acid reference standard.

    • Assay: Repeat the anti-inflammatory screening protocol (Experiment 1.1), running dose-response curves for both Cpd-X and Cpd-X-Acid in parallel.

    • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of NO and TNF-α production for both compounds.

    • Expected Outcome: If the pro-drug hypothesis holds, Cpd-X-Acid should exhibit significantly greater potency (a lower IC₅₀ value) than Cpd-X.

Experiment 2.2: Intracellular Hydrolysis Confirmation by LC-MS

  • Objective: To directly measure the conversion of Cpd-X to Cpd-X-Acid inside the target cells.

  • Protocol:

    • Treatment: Treat a high-density culture of RAW 264.7 cells with a known concentration of Cpd-X (e.g., 10 µM).

    • Time Course: Harvest cell pellets and supernatant at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Metabolite Extraction: Perform a liquid-liquid or solid-phase extraction on the lysed cells to isolate small molecules.

    • LC-MS/MS Analysis: Analyze the extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method optimized for the detection and quantification of both Cpd-X and Cpd-X-Acid.

    • Analysis: Plot the intracellular concentrations of both compounds over time.

    • Expected Outcome: A time-dependent decrease in intracellular Cpd-X concentration with a corresponding increase in Cpd-X-Acid concentration.

Phase 3: Direct Investigation of the Nrf2 Signaling Pathway

Causality: Having established an anti-inflammatory effect and evidence for the pro-drug model, this phase aims to directly link the compound's activity to the hypothesized Nrf2 pathway.

Experiment 3.1: Western Blot Analysis of Nrf2 and HO-1 Protein Expression

  • Objective: To measure changes in the protein levels of key pathway components.

  • Protocol:

    • Treatment: Treat RAW 264.7 cells with Cpd-X at an active, non-toxic concentration for different time points (e.g., 0, 2, 4, 8 hours).

    • Lysate Preparation: Prepare whole-cell lysates and nuclear/cytoplasmic fractions using appropriate extraction kits.

    • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and β-Actin (loading control).

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize bands.

    • Analysis: Quantify band intensity using densitometry.

    • Expected Outcome: An increase in the level of Nrf2 in the nuclear fraction and a time-dependent increase in total HO-1 protein expression.

Experiment 3.2: Immunofluorescence for Nrf2 Nuclear Translocation

  • Objective: To visually confirm the movement of Nrf2 from the cytoplasm to the nucleus.

  • Protocol:

    • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

    • Treatment: Treat cells with Cpd-X for a time point determined from the Western blot (e.g., 4 hours).

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Staining: Incubate with a primary antibody against Nrf2, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

    • Imaging: Acquire images using a fluorescence or confocal microscope.

    • Expected Outcome: In vehicle-treated cells, Nrf2 staining will be predominantly cytoplasmic. In Cpd-X-treated cells, Nrf2 staining will be concentrated in the DAPI-stained nucleus.

Phase 4: Establishing a Causal Link

Causality: This final phase is crucial for demonstrating that the activation of the Nrf2 pathway is not merely a correlation but is required for the observed anti-inflammatory effects of Cpd-X.

Experiment 4.1: Nrf2 Knockdown via siRNA

  • Objective: To determine if the anti-inflammatory effects of Cpd-X are dependent on Nrf2.

  • Protocol:

    • Transfection: Transfect RAW 264.7 cells with either a validated siRNA targeting Nfe2l2 (the gene encoding Nrf2) or a non-targeting scramble siRNA control.

    • Knockdown Confirmation: After 48 hours, confirm successful Nrf2 knockdown via Western blot.

    • Functional Assay: Treat both scramble-control and Nrf2-knockdown cells with Cpd-X, followed by LPS stimulation, as described in Experiment 1.1.

    • Analysis: Measure NO and TNF-α production.

    • Expected Outcome: Cpd-X will effectively reduce NO and TNF-α in the scramble siRNA control cells. This protective effect will be significantly diminished or completely abolished in the Nrf2-knockdown cells, establishing a causal link.

Data Interpretation and Experimental Workflow Summary

The successful execution of this plan will provide a multi-layered validation of the proposed mechanism. The expected outcomes and their interpretations are summarized below.

Phase Experiment Metric Expected Outcome for Hypothesis Support
1 Anti-inflammatory ScreenNO, TNF-α, IL-6 levelsCpd-X causes a dose-dependent reduction in inflammatory mediators.
2 Comparative PotencyIC₅₀ of Cpd-X vs. Cpd-X-AcidCpd-X-Acid is significantly more potent (lower IC₅₀) than Cpd-X.
2 Intracellular HydrolysisLC-MS quantificationTime-dependent conversion of Cpd-X to Cpd-X-Acid within cells.
3 Western BlotProtein LevelsIncreased nuclear Nrf2 and total HO-1 protein.
3 ImmunofluorescenceNrf2 LocalizationVisible translocation of Nrf2 from cytoplasm to nucleus.
4 Nrf2 Knockdown (siRNA)Anti-inflammatory EffectThe ability of Cpd-X to reduce NO/TNF-α is lost upon Nrf2 knockdown.

The overall experimental logic is visualized in the workflow diagram below.

Experimental_Workflow start Start: Cpd-X phase1 Phase 1: Phenotypic Screening start->phase1 exp1_1 Exp 1.1: Anti-inflammatory Assay (LPS, NO, TNF-α) phase1->exp1_1 exp1_2 Exp 1.2: Cytotoxicity Assay (MTT) phase1->exp1_2 decision1 Is Cpd-X Active & Non-Toxic? exp1_1->decision1 exp1_2->decision1 phase2 Phase 2: Pro-drug Validation decision1->phase2 Yes end_negative Hypothesis Refuted (Re-evaluate) decision1->end_negative No exp2_1 Exp 2.1: Compare Potency (Cpd-X vs Cpd-X-Acid) phase2->exp2_1 exp2_2 Exp 2.2: Confirm Hydrolysis (LC-MS) phase2->exp2_2 decision2 Is Acid Form More Active & Formed Intracellularly? exp2_1->decision2 exp2_2->decision2 phase3 Phase 3: Pathway Interrogation decision2->phase3 Yes decision2->end_negative No exp3_1 Exp 3.1: Western Blot (Nuclear Nrf2, HO-1) phase3->exp3_1 exp3_2 Exp 3.2: Immunofluorescence (Nrf2 Translocation) phase3->exp3_2 decision3 Is Nrf2 Pathway Activated? exp3_1->decision3 exp3_2->decision3 phase4 Phase 4: Causal Validation decision3->phase4 Yes decision3->end_negative No exp4_1 Exp 4.1: Nrf2 Knockdown (siRNA) phase4->exp4_1 end_positive Hypothesis Supported exp4_1->end_positive

Caption: A logical workflow for the validation of the Cpd-X mechanism of action.

Conclusion

This document outlines a scientifically rigorous and logically structured hypothesis for the mechanism of action of this compound. By proposing a pro-drug model that converges on the activation of the cytoprotective Keap1-Nrf2 pathway, we provide a clear, testable framework that aligns with the known bioactivities of the 1,4-benzoxazinone chemical class. The phased experimental plan detailed herein provides a clear path forward for researchers, ensuring that each step builds a layer of evidence toward a comprehensive understanding of the compound's molecular behavior. Successful validation of this hypothesis would position Cpd-X as a promising lead candidate for development as a novel antioxidant and anti-inflammatory therapeutic agent.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]

  • Hou, R., et al. (2025). The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA levels of pro-inflammatory cytokines in LPS-induced BV-2 microglial cells. ResearchGate. Available at: [Link]

  • Macías, F. A., et al. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry Reviews, 3(1-2), 135-146. Available at: [Link]

  • Krajewski, K., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Patel, H., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Krajewski, K., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Indo American Journal of Pharmaceutical Sciences, 6(11), 14757-14761. Available at: [Link]

  • Wang, X., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available at: [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. Available at: [Link]

  • Liang, W., et al. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Current Organic Chemistry, 25(23), 2840-2855. Available at: [Link]

  • Wang, Z., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at: [Link]

  • Lee, C. F., et al. (2004). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1][7]oxazin-6-yl)isoindoline-1,3-diones. Journal of Agricultural and Food Chemistry, 52(12), 3765-3772. Available at: [Link]

  • Wikipedia contributors. (2023). Flumioxazin. Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, antimicrobial, enzyme inhibitory, and central nervous system (CNS) effects. This guide provides an in-depth technical exploration of the structural analogs of a key derivative, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. We will delve into the synthetic strategies for modifying this core structure, analyze the intricate structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation. The causality behind experimental choices will be emphasized to provide field-proven insights for researchers in drug discovery and development.

The 1,4-Benzoxazin-3-one Core: A Versatile Pharmacophore

The 1,4-benzoxazin-3-one ring system is a key structural feature in a variety of biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional structure that can be strategically functionalized to interact with various biological targets. The core structure of this compound presents multiple avenues for structural modification, including the aromatic ring, the heterocyclic ring, and the acetate side chain. Understanding how modifications at these positions influence biological activity is paramount for the rational design of novel therapeutic and agrochemical agents.

Synthetic Strategies for Structural Analog Development

The synthesis of structural analogs of this compound typically involves a multi-step approach. A plausible and versatile synthetic strategy is outlined below, drawing from established methodologies for the synthesis of 1,4-benzoxazin-3-ones and their derivatives.[2][3][4]

Synthesis of the Core Scaffold: 6-Substituted-2H-1,4-benzoxazin-3(4H)-one

The initial step involves the construction of the 1,4-benzoxazin-3-one ring system with a suitable substituent at the 6-position, which will ultimately be converted to the acetate side chain. A common and effective method is the reaction of a 2-aminophenol derivative with a haloacetyl halide, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one [5][6]

This protocol describes the synthesis of a key intermediate, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, which can be further modified.

  • Step 1: N-Acetylation of 4-Bromo-2-aminophenol. To a solution of 4-bromo-2-aminophenol in a suitable solvent (e.g., acetic acid or dichloromethane), add chloroacetyl chloride dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide is then isolated by filtration or extraction.

  • Step 2: Intramolecular Cyclization. The N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃), is added, and the mixture is heated to induce intramolecular Williamson ether synthesis, leading to the formation of the 1,4-benzoxazin-3-one ring.[3] The product, 6-bromo-2H-1,4-benzoxazin-3(4H)-one, is then isolated by pouring the reaction mixture into water and collecting the precipitate.

Introduction of the Acetate Moiety

With the 6-bromo-substituted core in hand, the acetate side chain can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction followed by reduction and esterification, or through a nucleophilic aromatic substitution reaction if a suitable precursor is used.

N-Alkylation to Yield the Final Product

The final step involves the N-alkylation of the 6-substituted-2H-1,4-benzoxazin-3(4H)-one with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.[7]

Experimental Protocol: N-Alkylation of 6-Substituted-2H-1,4-benzoxazin-3(4H)-one

  • To a solution of the 6-substituted-2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF, add a slight excess of methyl bromoacetate and an excess of powdered potassium carbonate.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Synthesis_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Side Chain Introduction & Final Product 2-Aminophenol_Derivative 2-Aminophenol Derivative Haloacetyl_Halide Haloacetyl Halide N_Acetylation N-Acetylation N_Acylated_Intermediate N-Acylated Intermediate Intramolecular_Cyclization Intramolecular Cyclization Core_Scaffold 6-Substituted-2H-1,4- benzoxazin-3(4H)-one Cross_Coupling Cross-Coupling/ Functionalization Side_Chain_Intermediate 6-(Functionalized)-2H-1,4- benzoxazin-3(4H)-one Methyl_Haloacetate Methyl Haloacetate N_Alkylation N-Alkylation Final_Product Methyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzoxazin-6-yl)acetate Analog

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-benzoxazin-3-one derivatives is highly dependent on the nature and position of substituents on the bicyclic core and any appended side chains.

Antimicrobial Activity

Derivatives of 1,4-benzoxazin-3-one have shown promising activity against a range of bacteria and fungi.[8][9] The SAR for antimicrobial activity suggests that:

  • Substitution on the Aromatic Ring: The introduction of substituents on the benzene ring can significantly modulate antimicrobial potency. For instance, the presence of a sulfonyl group at the 6-position, which can be further derivatized with various amines, has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[2]

  • Acylhydrazone Moiety: The incorporation of an acylhydrazone moiety has been a successful strategy in developing potent antifungal agents.[10]

Compound/AnalogModificationTarget Organism(s)Activity (Zone of Inhibition/EC₅₀/IC₅₀)Reference
Analog 4e 6-Sulfonyl derivative with a specific aryl amineE. coli, S. aureus, B. subtilis18-22 mm zone of inhibition[2]
Analog 5o 6-Cl with an acylhydrazone side chainG. zeaeEC₅₀ = 23.17 µg/mL[10]
Analog 5s 6-Cl with a different acylhydrazone side chainP. infestansEC₅₀ = 15.37 µg/mL[10]

Causality: The introduction of lipophilic and hydrogen-bonding groups can enhance the interaction of these molecules with microbial targets, such as enzymes involved in cell wall synthesis or DNA replication. For example, molecular docking studies have suggested that some derivatives can bind to the GyrB active site of E. coli DNA gyrase.[2]

Herbicidal Activity

Certain benzoxazinones are known allelochemicals with phytotoxic properties, making them interesting leads for natural product-based herbicides.[11][12][13] Key SAR findings in this area include:

  • Lipophilicity: Enhancing the lipophilicity of the benzoxazinone core can increase herbicidal activity, likely by improving its ability to penetrate the plant cuticle and reach its target site.[12][13]

  • Substituents on the Heterocyclic Ring: The presence and nature of substituents on the heterocyclic ring are critical.

Compound/AnalogModificationTarget Weed(s)Activity (IC₅₀)Reference
D-DIBOA 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-oneA. fatua, WheatIC₅₀ > 1 mM[12]
Sulfur Analogs Replacement of ring oxygen with sulfurE. crus-galli, L. rigidum, P. oleraceaHigher inhibition than parent benzoxazinones at 300 and 1000 µM[11]

Causality: The mechanism of herbicidal action is often multifactorial, potentially involving the inhibition of essential plant enzymes or disruption of cellular processes. The overall physicochemical properties of the molecule, such as its lipophilicity and electronic character, govern its uptake, translocation, and interaction with the target site within the plant.

Central Nervous System (CNS) Activity

1,4-Benzoxazin-3-one derivatives have been investigated for their potential as CNS agents, particularly as ligands for serotonin receptors.[14]

  • N-Substitution: The nature of the substituent on the nitrogen atom of the benzoxazinone ring is a key determinant of activity and selectivity for different serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A).[14] Elongating the spacer between the benzoxazinone core and an arylpiperazine moiety can significantly impact binding affinity.[14]

Compound/AnalogModificationTarget ReceptorBinding Affinity (Ki)Reference
Analog 3d N-butyl-arylpiperazine5-HT₁AHigh affinity (Ki = 1.25-54 nM)[14]
Analog 3f N-butyl-arylpiperazine5-HT₁AHigh affinity (Ki = 1.25-54 nM)[14]

Causality: The specific three-dimensional arrangement of the benzoxazinone core and its substituents allows for precise interactions with the binding pockets of G-protein coupled receptors like the serotonin receptors. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, dictate the compound's affinity and whether it acts as an agonist, antagonist, or partial agonist.

Enzyme Inhibition

The 1,4-benzoxazin-3-one scaffold has been explored as a template for designing inhibitors of various enzymes, including proteases and kinases.[1][15][16]

  • Mechanism-Based Inhibition: Many 4H-3,1-benzoxazin-4-one derivatives act as mechanism-based inhibitors of serine proteases, forming a stable acyl-enzyme intermediate.[15]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring can confer selectivity for different enzymes.

SAR_Overview cluster_mods Structural Modifications cluster_activities Biological Activities Core_Scaffold Methyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzoxazin-6-yl)acetate Aromatic_Ring_Subs Aromatic Ring (e.g., 6-position) Core_Scaffold->Aromatic_Ring_Subs Heterocyclic_Ring_Subs Heterocyclic Ring (e.g., N-alkylation) Core_Scaffold->Heterocyclic_Ring_Subs Side_Chain_Mods Acetate Side Chain Core_Scaffold->Side_Chain_Mods Antimicrobial Antimicrobial Aromatic_Ring_Subs->Antimicrobial Herbicidal Herbicidal Aromatic_Ring_Subs->Herbicidal Enzyme_Inhibition Enzyme Inhibition Aromatic_Ring_Subs->Enzyme_Inhibition CNS_Activity CNS Activity Heterocyclic_Ring_Subs->CNS_Activity Side_Chain_Mods->Antimicrobial Side_Chain_Mods->Herbicidal

Detailed Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, detailed and well-validated experimental protocols are essential.

Antimicrobial Susceptibility Testing

The disk diffusion assay is a widely used method for preliminary screening of antimicrobial activity.[2]

Experimental Protocol: Disk Diffusion Assay [2]

  • Microorganism Preparation: Prepare fresh liquid cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger) in their respective growth media (e.g., Nutrient Broth for bacteria, MGYP medium for fungi). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard.

  • Inoculation: Uniformly spread the microbial suspension onto the surface of agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Disk Preparation: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

  • Incubation: Place the impregnated disks onto the inoculated agar plates. Include a positive control (a known antibiotic or antifungal) and a negative control (a disk with solvent only). Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Herbicidal Activity Bioassay

A common method for assessing herbicidal activity is to measure the effect of the test compounds on the germination and early growth of target plant species.[17][18]

Experimental Protocol: Seed Germination and Seedling Growth Bioassay [17]

  • Plant Species: Select a panel of representative monocot and dicot plant species (e.g., lettuce, tomato, ryegrass).

  • Test Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in a buffered aqueous solution.

  • Bioassay Setup: Place a known number of seeds (e.g., 10-20) on a filter paper in a Petri dish. Add a specific volume of the test solution to each Petri dish. Include a positive control (a commercial herbicide) and a negative control (solvent and buffered solution only).

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., growth chamber with controlled temperature, light, and humidity) for a specified period (e.g., 7-14 days).

  • Data Collection and Analysis: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings. Calculate the concentration of the test compound that causes a 50% inhibition of growth (IC₅₀ or EC₅₀) compared to the negative control.

Conclusion and Future Directions

The structural analogs of this compound represent a rich and versatile area for chemical exploration. The 1,4-benzoxazin-3-one core serves as an excellent starting point for the development of novel compounds with a wide range of biological activities. A thorough understanding of the synthetic methodologies and structure-activity relationships is crucial for the rational design of more potent and selective agents. The experimental protocols provided in this guide offer a solid foundation for the biological evaluation of these promising compounds.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the various biological activities will enable more targeted drug design.

  • Pharmacokinetic and Toxicological Profiling: For promising therapeutic candidates, a comprehensive evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential.

  • Combinatorial Chemistry and High-Throughput Screening: The use of combinatorial approaches to generate large libraries of analogs, coupled with high-throughput screening, can accelerate the discovery of new lead compounds.

By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full potential of the 1,4-benzoxazin-3-one scaffold can be realized in the development of new and effective drugs and agrochemicals.

References

  • Shinde, M., Wagh, R. D., & Suryawanshi, C. P. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 13(5), 110-117.
  • Kłodzińska, A., Chojnacka-Wójcik, E., & Tatarczyńska, E. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
  • van de Schans, M. G. M., van der Meij, A., & Vincken, J. P. (2019). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & medicinal chemistry, 27(1), 11-21.
  • Bou-Salah, L., El-Mernissi, R., & El-Messaoudi, N. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3065.

  • Hnat, S., & Hrabovska, I. (2020). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Proceedings of the Shevchenko Scientific Society. Medical sciences, 60(2).
  • Arulmurugan, S., Kavitha, H. P., & Venkatraman, B. R. (2015). Synthesis and Antimicrobial Screening of Novel Benzoxazinophenothiazine Derivatives. Asian Journal of Chemistry, 27(7), 2565.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021).
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 56-60.
  • Macías, F. A., Varela, R. M., & Oliva, R. M. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Agronomy, 11(3), 513.
  • Macías, F. A., Varela, R. M., & Oliva, R. M. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of agricultural and food chemistry, 54(25), 9516-9523.
  • BenchChem. (2025). Unveiling the Selectivity of 4H-3,1-Benzoxazin-4-one Derivatives as Enzyme Inhibitors: A Comparative Guide. BenchChem Technical Whitepaper.
  • Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Macías, F. A., Varela, R. M., & Oliva, R. M. (2006). Optimization of benzoxazinones as natural herbicide models by lipophilicity enhancement. Journal of agricultural and food chemistry, 54(25), 9516-9523.
  • Li, Y., Wang, Y., & Zhang, H. (2014). 1,4-Benzoxazine-3(4H)-ones as Potent Inhibitors of Platelet Aggregation: Design, Synthesis and Structure-Activity Relations. Chemical & pharmaceutical bulletin, 62(9), 915-920.
  • Neal, J. (2016). Conducting a Bioassay For Herbicide Residues.
  • Kim, J., & Lee, J. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. Plants, 13(3), 398.
  • Reddy, G. J., & Rao, K. S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4991.
  • Pang, L. F., & Jin, L. M. (2006). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5777-o5778.
  • El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Hasui, T., & Miki, H. (2011). Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. Journal of medicinal chemistry, 54(24), 8446-8457.
  • Wang, Y., & Li, Y. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13, 1369931.
  • Al-Tel, T. H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 549-555.
  • Bodero, L. R., & Spivey, A. C. (2018). An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions of N-Boc-O-benzyl-2-aminophenols. Synlett, 29(05), 633-636.
  • El-Sayed, M. A. A., & El-Essawy, F. A. (2025). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Current pharmaceutical design, 31(1), 1-8.
  • Wang, Y., & Li, Y. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1016629.
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3 (4H)-ones. Journal of Chemical Research, 2003(11), 681-682.

Sources

Unlocking the Therapeutic Potential of Benzoxazine Scaffolds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzoxazine Core in Drug Discovery

Benzoxazines, a class of heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Their unique structural features and synthetic accessibility have positioned them as promising candidates for the development of novel therapeutics against a wide array of diseases, including cancer, neurodegenerative disorders, microbial infections, and inflammatory conditions.[1][3][4] This technical guide provides an in-depth exploration of the key molecular targets of benzoxazine compounds, elucidating the mechanisms that underpin their therapeutic potential. We will delve into the causality behind experimental choices in their design and validation, offering a resource for researchers and drug development professionals seeking to harness the power of this versatile chemical entity.

Oncological Targets: Disrupting Cancer Cell Proliferation and Survival

The multifactorial nature of cancer necessitates a diverse arsenal of therapeutic strategies. Benzoxazine derivatives have shown significant promise as anticancer agents by modulating critical signaling pathways and cellular processes involved in tumor growth and metastasis.[4][5]

DNA Damage Repair and Cell Cycle Control

A pivotal strategy in cancer therapy is to induce irreparable DNA damage in malignant cells. Certain benzoxazine derivatives act as potent radiosensitizers by targeting key players in the DNA damage response (DDR) pathway.[6]

  • DNA-Dependent Protein Kinase (DNA-PK): This enzyme plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[6] Novel benzoxazine compounds have been shown to inhibit the phosphorylation activity of DNA-PK, leading to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[6]

  • Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription.[7] Several 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as human topoisomerase I inhibitors, with some acting as potent poisons that stabilize the enzyme-DNA cleavage complex, leading to cell death.[7][8] Others act as catalytic inhibitors, preventing the enzyme from binding to its substrate.[8]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle. The neuroprotective benzoxazine compound HSB-13 has been found to inhibit CDKs, suggesting a potential application in cancer therapy by inducing cell cycle arrest.[9]

Growth Factor Receptor Signaling and Angiogenesis

Targeting aberrant growth factor signaling and the formation of new blood vessels (angiogenesis) are established pillars of modern cancer treatment.

  • HER2 and JNK1 Kinases: Benzoxazine-purine hybrids have been designed as dual inhibitors of HER2, a receptor tyrosine kinase frequently overexpressed in breast cancer, and JNK1, a key component of the stress-activated protein kinase pathway.[10][11] This dual inhibition offers a multi-pronged attack on cancer cell proliferation and survival.

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K signaling pathway is a critical regulator of cell growth, survival, and angiogenesis.[12] Novel 2-morpholino-substituted-1,3-benzoxazine compounds have been identified as inhibitors of PI3K isoforms, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.[12]

Oncogene Expression
  • c-Myc G-Quadruplex: The c-Myc oncogene is a master regulator of cell proliferation and is often overexpressed in various cancers. The promoter region of the c-Myc gene can form a G-quadruplex DNA structure, which acts as a transcriptional repressor. Certain benzoxazinone derivatives have been shown to induce and stabilize this G-quadruplex structure, thereby downregulating c-Myc expression and inhibiting cancer cell growth and migration.[13]

Neuroprotective Targets: Combating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. Benzoxazine compounds have demonstrated significant neuroprotective effects in various preclinical models.[9][14][15]

  • Glycogen Synthase Kinase 3 (GSK3) and p38 MAPK: These kinases are implicated in the pathological processes of several neurodegenerative diseases. The 1,4-benzoxazine derivative HSB-13 has been shown to inhibit both GSK3 and p38 MAPK, contributing to its neuroprotective properties observed in models of Huntington's disease and Alzheimer's disease.[9]

  • Toll-Like Receptor 4 (TLR4): Neuroinflammation is a key component of neurodegeneration. Certain benzoxazine derivatives are being investigated for their ability to reduce the presence of TLR4 on the outer cell membrane of brain immune cells like microglia, thereby inhibiting inflammatory signaling pathways.[16]

Antimicrobial Targets: A New Frontier in Fighting Infections

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzoxazine derivatives have exhibited broad-spectrum activity against various bacterial and fungal pathogens.[3][17][18][19]

  • DNA Gyrase B: This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics. Molecular docking studies have suggested that 1,4-benzoxazine derivatives can bind to the active site of E. coli DNA gyrase B, indicating a potential mechanism for their antibacterial activity.[18]

Cardiovascular and Anti-inflammatory Targets

Benzoxazine scaffolds have also been explored for their potential in treating cardiovascular and inflammatory diseases.

  • Potassium (K+) Channels: Certain 1,3-benzoxazine derivatives have been specifically designed as K+ channel openers.[20] By opening these channels in vascular smooth muscle cells, they induce hyperpolarization and relaxation, leading to vasodilation and a hypotensive effect.[20]

  • Cyclooxygenase (COX) Enzymes: While the direct targets for the anti-inflammatory and analgesic effects of many benzoxazine derivatives are still under investigation, some studies have explored their interaction with cyclooxygenase enzymes, which are key mediators of inflammation.[21] For instance, benzoxazinone-diclofenac hybrids have shown potent anti-inflammatory and analgesic activities.[22][23][24]

Antiviral Targets: Inhibiting Viral Replication

The antiviral potential of benzoxazines is an emerging area of research.

  • Herpes Simplex Virus type 1 (HSV-1) Protease: This serine protease is essential for the viral life cycle. Benzoxazinone derivatives have been identified as inhibitors of HSV-1 protease, with molecular docking studies suggesting interaction with key residues in the active site, such as Ser129.[25]

  • Viral Entry: Benzoxazine monomer-derived carbon dots have demonstrated a broad-spectrum antiviral activity by directly binding to the surface of various viruses, including flaviviruses and non-enveloped viruses, thereby preventing their entry into host cells.[26][27]

Key Experimental Workflows

The identification and validation of therapeutic targets for benzoxazine compounds involve a multi-step process that combines computational and experimental approaches.

Target Identification and Validation Workflow

Target_Validation_Workflow cluster_in_silico In Silico & Computational cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation a Library of Benzoxazine Derivatives b Molecular Docking & Virtual Screening a->b Input Library c ADMET Prediction b->c Filtering d Biochemical Assays (e.g., Kinase Inhibition) b->d Prioritized Hits e Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) d->e Confirmed Activity f Mechanism of Action Studies (e.g., Western Blot, qPCR) e->f Elucidate Pathway g Animal Models of Disease (e.g., Xenograft, Neurodegeneration models) f->g Lead Compounds h Pharmacokinetic & Pharmacodynamic Studies g->h Efficacy & Safety

Caption: A streamlined workflow for the identification and validation of therapeutic targets for benzoxazine compounds.

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of benzoxazine compounds against a specific kinase, such as DNA-PK or GSK3.

1. Reagents and Materials:

  • Purified recombinant kinase
  • Kinase-specific substrate (peptide or protein)
  • ATP (Adenosine triphosphate)
  • Benzoxazine compound library (dissolved in DMSO)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the benzoxazine compounds in the kinase assay buffer.
  • In a 96-well or 384-well plate, add the kinase and the benzoxazine compound (or DMSO for control).
  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the reaction for the optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Causality Behind Experimental Choices: The choice of kinase and substrate is dictated by the therapeutic hypothesis. The use of a purified recombinant enzyme in a biochemical assay allows for the direct assessment of target engagement without the complexity of a cellular environment. The IC50 value provides a quantitative measure of the compound's potency, which is a critical parameter for lead optimization.

Quantitative Data Summary

The following table summarizes the reported biological activities of representative benzoxazine derivatives against various targets.

Compound IDTargetAssay TypeActivity (IC50/EC50)Disease AreaReference
HSB-13GSK3, p38 MAPK, CDKsKinase InhibitionNot specifiedNeurodegeneration[9]
LTUSI122PI3KαAngiogenesis AssaysNon-toxic up to 5 µMCancer[12]
BONC-013Topoisomerase IRelaxation Assay0.0006 mM (poison)Cancer[7][8]
Compound 71K+ ChannelsVasorelaxant Assay0.14 µMHypertension[20]
Compound 12HER2/JNK1Kinase InhibitionLow micromolarCancer[10]
Compound 4dE. coli DNA gyrase BMolecular DockingStrongest binding affinityBacterial Infection[18]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for benzoxazine derivatives as DNA-PK inhibitors in cancer radiotherapy.

DNA_PK_Inhibition_Pathway cluster_nucleus Cell Nucleus ionizing_radiation Ionizing Radiation dsb DNA Double-Strand Break (DSB) ionizing_radiation->dsb dna_pk DNA-PK dsb->dna_pk activates nhej Non-Homologous End Joining (NHEJ) dna_pk->nhej promotes apoptosis Apoptosis dna_pk->apoptosis prevents dna_repair DNA Repair nhej->dna_repair nhej->apoptosis prevents benzoxazine Benzoxazine Compound benzoxazine->dna_pk inhibits

Sources

An In-depth Technical Guide to Early-Stage Research on Novel Benzoxazinone Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of the Benzoxazinone Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the pursuit of novel molecular scaffolds that balance synthetic accessibility with potent, selective biological activity is a paramount objective. The 4H-3,1-benzoxazin-4-one core represents one such privileged heterocyclic system.[1] Its rigid, planar structure and inherent reactivity make it an exceptional starting point for the development of a diverse array of therapeutic and bioactive agents.[2][3] Researchers have successfully leveraged this scaffold to create compounds with applications ranging from anti-inflammatory and analgesic to anticancer and herbicidal.[4][5][6]

This guide moves beyond the foundational chemistry of the parent ring system to focus on a critical, yet nuanced, aspect of its derivatization: the strategic incorporation of ester functionalities. Esterification is not merely an exercise in molecular decoration; it is a deliberate, mechanistically driven strategy to modulate physicochemical properties, fine-tune biological activity, and engineer prodrugs with enhanced pharmacokinetic profiles. Herein, we will dissect the rationale, methodologies, and evaluation workflows pertinent to the early-stage research and development of novel benzoxazinone esters, providing a field-proven perspective for fellow researchers, scientists, and drug development professionals.

The Benzoxazinone Core: A Versatile Chemical Synthon

The 4H-3,1-benzoxazin-4-one structure is characterized by a benzene ring fused to an oxazinone ring.[1] Its chemical significance stems from two primary reactive sites, C2 and C4, which bear partial positive charges, making them susceptible to nucleophilic attack.[7] This inherent reactivity is the cornerstone of its utility, particularly as an inhibitor of serine proteases. The proposed mechanism involves a nucleophilic attack by the catalytic serine residue of the enzyme on the C4 carbonyl of the benzoxazinone ring.[2][8] This attack leads to the opening of the heterocyclic ring and the formation of a stable, inactive acyl-enzyme intermediate, effectively arresting the enzyme's catalytic cycle.[8]

This well-understood mechanism provides a solid foundation for the rational design of new inhibitors. By modifying the substituent at the C2 position, we can precisely control the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for the target enzyme's active site.

Mechanism_of_Serine_Protease_Inhibition Protease Serine Protease (Active Site with Ser-OH) Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Protease->Enzyme_Inhibitor_Complex Binding Benzoxazinone Benzoxazinone Ester (Inhibitor) Benzoxazinone->Enzyme_Inhibitor_Complex Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Enzyme_Inhibitor_Complex->Acyl_Enzyme Nucleophilic Attack & Ring Opening

Caption: Mechanism of serine protease inhibition by benzoxazinone derivatives.

Synthetic Pathways to Novel Benzoxazinone Esters

The synthesis of the benzoxazinone core almost invariably begins with anthranilic acid or its derivatives, valued for their bifunctional nature (possessing both -NH2 and -COOH groups) that facilitates cyclization.[9] The incorporation of an ester moiety can be achieved either by using a starting material that already contains the ester or by modifying the benzoxazinone core post-synthesis.

A prevalent and robust method involves the acylation of anthranilic acid with an appropriate acid chloride or anhydride, followed by cyclodehydration.[5][10] To synthesize a benzoxazinone ester, one would select an acylating agent that contains the desired ester group.

Experimental Protocol: General Synthesis of a 2-Substituted-4H-3,1-Benzoxazin-4-one Ester

This protocol describes a general method for synthesizing a benzoxazinone ester via the reaction of anthranilic acid with an ester-containing benzoyl chloride.

Materials:

  • Anthranilic Acid

  • Substituted Benzoyl Chloride (containing an ester moiety)

  • Anhydrous Chloroform

  • Triethylamine (TEA)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anthranilic acid (1.0 eq) in anhydrous chloroform.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the HCl gas produced during the reaction.

  • Acylation: While stirring vigorously, add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous chloroform dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1N HCl, and saturated NaHCO3 solution. This removes unreacted starting materials and by-products.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure benzoxazinone ester.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic_Workflow Start Start: Anthranilic Acid + Ester-containing Acyl Chloride Reaction Acylation & Cyclization (Solvent, Base) Start->Reaction Workup Aqueous Work-up (Washing, Extraction) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze Final Pure Benzoxazinone Ester Analyze->Final

Caption: General workflow for the synthesis and purification of benzoxazinone esters.

Biological Evaluation: From Screening to Mechanistic Insights

The early-stage evaluation of novel benzoxazinone esters is a multi-step process designed to identify promising candidates for further development. The choice of assays is dictated by the therapeutic or biological target of interest.

Enzyme Inhibition Assays

Given their established role as serine protease inhibitors, a primary screening target is often an enzyme like α-chymotrypsin.[10]

Protocol Outline: In Vitro α-Chymotrypsin Inhibition Assay

  • Preparation: Prepare stock solutions of the test compounds (benzoxazinone esters) in DMSO. Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

  • Assay Plate Setup: In a 96-well plate, add the buffer, a solution of α-chymotrypsin, and varying concentrations of the test compound. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Herbicidal Activity Screening

Benzoxazinone derivatives, including esters, have shown significant potential as natural herbicide models.[11][12] Early-stage screening typically involves evaluating their effect on the germination and growth of model plant species.

A study on the phytotoxicity of benzoxazinone analogues identified 2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one as a highly active compound against problematic weeds like Avena fatua (wild oat) and Lolium rigidum (rigid ryegrass).[11] Similarly, a novel benzoxazinone-pyrimidinedione hybrid containing an ethyl butanoate ester chain exhibited excellent, broad-spectrum herbicidal activity at low application rates.[13]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the lead compound. They involve systematically modifying the chemical structure and observing the corresponding changes in biological activity. For benzoxazinone esters, key areas of modification include:

  • The Ester Chain: Varying the length, branching, and nature (aliphatic vs. aromatic) of the ester group can significantly impact lipophilicity, cell permeability, and interaction with the target protein.

  • Substituents on the Benzene Ring: Adding electron-withdrawing or electron-donating groups to the aromatic ring can alter the electronic properties of the entire scaffold, influencing its reactivity and binding affinity.[10]

  • The C2-Substituent: The group attached at the C2 position directly projects into the binding pocket of many target enzymes. Modifying this substituent is a primary strategy for enhancing potency and selectivity.

Table 1: Representative Biological Activities of Benzoxazinone Derivatives

Compound ClassSpecific DerivativeBiological Target/AssayObserved Activity/ResultReference
Benzoxazinone Esters 2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-onePhytotoxicity (Weed Inhibition)High inhibition on Avena fatua and Lolium rigidum[11]
Benzoxazinone-Hybrids 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][11][14]oxazin-4-oneAnti-inflammatory (Rat Paw Edema)62.61% inhibition[4][5][15]
Benzoxazinone-Hybrids 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][11][14]oxazin-4-oneAnalgesic (Acetic Acid Writhing)62.36% protection[4][5][15]
2-Aryl Benzoxazinones Various substituted derivativesα-Chymotrypsin InhibitionIC50 values ranging from 6.5 to 341.1 µM[10]

Note: The table includes data from hybrid structures to illustrate the broad activity profile of the benzoxazinone scaffold.

Future Directions and Concluding Remarks

The early-stage research on novel benzoxazinone esters is a field ripe with opportunity. The inherent reactivity and proven biological relevance of the core scaffold provide a robust platform for innovation. Future research should focus on several key areas:

  • Prodrug Strategies: Systematically designing ester derivatives as prodrugs to improve the oral bioavailability and targeted delivery of known active benzoxazinone compounds.

  • Expanding Target Space: While serine proteases are a known target, screening novel ester libraries against other enzyme classes (e.g., kinases, histone deacetylases) could uncover new therapeutic applications.[6]

  • Physicochemical Profiling: A deeper investigation into how esterification affects crucial properties like solubility, stability, and membrane permeability is essential for translating in vitro activity into in vivo efficacy.

By combining rational design, efficient synthesis, and systematic biological evaluation, the scientific community can continue to unlock the full potential of benzoxazinone esters as next-generation therapeutics and agrochemicals.

References

  • Macias, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Alam, M., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. Available at: [Link]

  • Macias, F. A., et al. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. Available at: [Link]

  • El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Alam, M., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. Available at: [Link]

  • Li, Q., et al. (2013). Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents. PubMed. Available at: [Link]

  • Alam, M., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. Available at: [Link]

  • Zuo, Y., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Macias, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available at: [Link]

  • Amanote Research (n.d.). (PDF) Structure−Activity Relationships (SAR) Studies of. Amanote Research. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • S. S., & G. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • A. A., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. IntechOpen. Available at: [Link]

  • Kumar, N., & Singh, A. K. (2015). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Various Authors (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Semantic Scholar. Available at: [Link]

  • S. S., & G. S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). Available at: [Link]

  • Ramkumar, K., & Alagar, M. (2015). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. RSC Publishing. Available at: [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Available at: [Link]

  • Adejoro, I. A., & Obafemi, C. A. (2021). some benzoxazinones of physiological importance: a synthetic perspective. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3][4][5] Derivatives of this core structure have demonstrated a wide range of biological activities, making them attractive targets for the development of novel therapeutic agents.[3][6] This application note provides a detailed, two-step protocol for the synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, a valuable intermediate for the synthesis of more complex molecules.

The synthetic strategy hinges on the initial construction of the key intermediate, 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, followed by the transformation of the acetyl group into the desired methyl acetate functionality. This approach was selected for its reliability, scalability, and the commercial availability of the starting materials.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a two-step sequence as illustrated in the workflow diagram below. The process begins with the formation of the benzoxazinone ring system, followed by a haloform reaction and subsequent esterification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Functional Group Transformation A 4-Acetyl-2-aminophenol C N-Acylation A->C B Chloroacetyl Chloride B->C D Intramolecular Cyclization C->D E 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one D->E F Haloform Reaction E->F G (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid F->G H Esterification G->H I This compound H->I

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one

This initial step involves the acylation of 4-acetyl-2-aminophenol with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the benzoxazinone ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Acetyl-2-aminophenol≥98%Sigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Reagent GradeFisher Scientific
AcetoneACS GradeVWR Chemicals
Deionized Water--
Ethyl acetateACS GradeVWR Chemicals
Anhydrous sodium sulfateReagent GradeFisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-acetyl-2-aminophenol (10.0 g, 66.1 mmol) in 100 mL of acetone.

  • Addition of Base: To the stirred solution, add a solution of sodium bicarbonate (11.1 g, 132.2 mmol) in 50 mL of deionized water.

  • Acylation: Cool the mixture to 0-5 °C using an ice bath. Add chloroacetyl chloride (6.3 mL, 79.3 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. The resulting aqueous slurry is then extracted with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol to afford 6-acetyl-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.[7]

Justification of Experimental Choices:

  • Solvent System: The biphasic acetone/water system is employed to dissolve both the organic starting material and the inorganic base.

  • Base: Sodium bicarbonate is a mild base used to neutralize the HCl generated during the acylation reaction and to facilitate the subsequent intramolecular cyclization by deprotonating the phenolic hydroxyl group.

  • Temperature Control: The initial cooling during the addition of the highly reactive chloroacetyl chloride is crucial to control the exothermic reaction and prevent the formation of side products.

Part 2: Synthesis of this compound

This second phase of the synthesis involves the conversion of the acetyl group of the intermediate to a carboxylic acid via the haloform reaction, followed by esterification to yield the final product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Acetyl-2H-1,4-benzoxazin-3(4H)-oneSynthesized in Part 1-
Sodium hypobromite (NaOBr) solution (freshly prepared)--
Sodium hydroxide (NaOH)Reagent GradeFisher Scientific
Bromine (Br₂)Reagent GradeSigma-Aldrich
Hydrochloric acid (HCl), concentratedACS GradeVWR Chemicals
MethanolAnhydrousSigma-Aldrich
Sulfuric acid (H₂SO₄), concentratedACS GradeVWR Chemicals
Dichloromethane (DCM)ACS GradeVWR Chemicals

Step-by-Step Protocol:

  • Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (10.6 g, 265 mmol) in 50 mL of water. Slowly add bromine (4.2 mL, 82.8 mmol) while stirring vigorously, keeping the temperature below 10 °C.

  • Haloform Reaction: In a separate 250 mL round-bottom flask, dissolve 6-acetyl-2H-1,4-benzoxazin-3(4H)-one (5.0 g, 26.1 mmol) in 50 mL of 1,4-dioxane. Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of the ketone at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary. Stir the mixture at room temperature for 1 hour after the addition is complete.

  • Work-up of Carboxylic Acid: Quench the excess hypobromite by adding a small amount of sodium bisulfite solution until the yellow color disappears. Acidify the reaction mixture to pH 2 with concentrated HCl. The resulting precipitate is the carboxylic acid intermediate, (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Esterification: In a 100 mL round-bottom flask, suspend the dried carboxylic acid (4.0 g, 18.1 mmol) in 50 mL of anhydrous methanol. Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Justification of Experimental Choices:

  • Haloform Reaction: This classic organic reaction is a reliable method for the conversion of methyl ketones to carboxylic acids. The use of freshly prepared sodium hypobromite is essential for optimal yield.

  • Esterification: Fischer-Speier esterification is a straightforward and efficient method for converting a carboxylic acid to its methyl ester using methanol in the presence of a strong acid catalyst like sulfuric acid.[8]

Product Validation and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

QC_Workflow cluster_0 Analytical Workflow A Synthesized Product B Purity Assessment (HPLC/TLC) A->B C Structural Elucidation A->C G Final Product Confirmation B->G D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F Mass Spectrometry (MS) C->F D->G E->G F->G

Figure 2: Analytical workflow for the validation of the final product.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the benzoxazinone ring, a singlet for the methylene protons of the acetate group, a singlet for the methyl ester protons, and a singlet for the methylene protons of the oxazine ring.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbons of the lactam and the ester.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the target compound (C₁₁H₁₁NO₄, M.W. 221.21).

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by HPLC, with the product showing a single major peak.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials and reagents. The detailed experimental procedures and justifications for the chosen methodologies are intended to enable researchers to successfully replicate this synthesis in their own laboratories. The provided analytical workflow ensures the identity and purity of the final product, which can serve as a valuable building block in the development of novel compounds with potential therapeutic applications.

References

  • Huang, Z.-Z., & Zu, L.-S. (1996).
  • Ylijoki, K. E. O., & Kündig, E. P. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones via palladium-catalyzed intramolecular C–O bond formation.
  • Shridhar, D. R., et al. (1982). A general and convenient synthesis of 2H-1,4-benzoxazin-3(4H)-ones.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3641956, 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4430867, Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. Retrieved from [Link].

  • Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.
  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • Zhang, H., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1026315.
  • Li, X., et al. (2022). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 13, 1069415.
  • Byun, Y., et al. (2021). Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry, 86(17), 12247–12256.
  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945.
  • National Institutes of Health. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link].

  • National Institutes of Health. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link].

  • National Institutes of Health. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Retrieved from [Link].

  • ResearchGate. Synthesis of some new benzoxazine derivatives of biological interest. Retrieved from [Link].

  • Organic Syntheses. The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link].

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

Sources

Application Note: Comprehensive Characterization of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. This guide covers fundamental techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen methodology and provides step-by-step protocols and expected data, ensuring a self-validating system for robust and reliable characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzoxazinone core is a privileged scaffold found in a variety of biologically active molecules.[1] Accurate and thorough analytical characterization is paramount to guarantee the quality and consistency of this intermediate, which directly impacts the validity of research findings and the safety and efficacy of potential drug candidates.

This document serves as a practical guide, offering both the "how" and the "why" behind the analytical techniques. By understanding the principles and expected outcomes, researchers can confidently assess the structural attributes and purity of their synthesized compound.

Structural and Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄-
Molecular Weight 221.21 g/mol -
Appearance Expected to be a solid[2]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of atoms within the molecule.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative abundance.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule, offering complementary information to the ¹H NMR spectrum.

Predicted NMR Data

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HNH
~7.0-7.2Multiplet3HAr-H
~4.6Singlet2HO-CH₂ -C=O
~3.7Singlet3HO-CH₃
~3.6Singlet2HAr-CH₂ -C=O

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Assignment
~171.0C =O (Ester)
~168.0C =O (Lactam)
~145.0Ar-C -O
~130.0Ar-C -N
~125.0Ar-C -CH₂
~118.0-122.0Ar-C H
~67.0O-C H₂-C=O
~52.0O-C H₃
~41.0Ar-C H₂-C=O
Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Rationale for MS Analysis
  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the compound.

  • Fragmentation Pattern: Provides a "fingerprint" of the molecule's structure, as specific fragments are characteristic of certain functional groups and structural motifs.

Expected Mass Spectrum Data

Table 3: Predicted m/z values for Major Fragments in ESI-MS

m/zIon
222.07[M+H]⁺
244.05[M+Na]⁺
162.05[M - COOCH₃ + H]⁺
148.04[M - CH₂COOCH₃ + H]⁺
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • The instrument will detect the mass-to-charge ratio (m/z) of the ions.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For the characterization of a pharmaceutical intermediate, HPLC is crucial for determining its purity.

Rationale for HPLC Analysis

A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, allowing for an accurate assessment of its purity. A reverse-phase method is generally suitable for a molecule of this polarity.[5][6]

Protocol for Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid helps to protonate the molecule and improve peak shape.

  • Gradient Elution:

    • Start with a higher proportion of the aqueous phase (e.g., 90% A) to retain the compound on the column.

    • Gradually increase the proportion of the organic phase (e.g., to 90% B) to elute the compound.

    • A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the compound in the mobile phase at a low concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method Method Execution cluster_analysis Data Analysis Sample Prepare Sample (1 mg/mL in mobile phase) Gradient Run Gradient Elution (Water/ACN with 0.1% Formic Acid) Sample->Gradient Column Select C18 Column Column->Gradient Detect UV Detection (254 nm) Gradient->Detect Analyze Analyze Chromatogram (Retention Time & Peak Area) Detect->Analyze Purity Calculate Purity Analyze->Purity

Caption: HPLC method development workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Rationale for FTIR Analysis

The presence of characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups in this compound, such as the ester carbonyl, lactam carbonyl, N-H bond, and aromatic ring.

Expected FTIR Data

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3200N-H stretch (lactam)
~1740C=O stretch (ester)
~1680C=O stretch (lactam)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (ester)
Protocol for FTIR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis:

    • Acquire a background spectrum (of the empty sample compartment or the clean ATR crystal).

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Analytical Approach

A single analytical technique is often insufficient for complete characterization. A combination of these orthogonal methods provides a comprehensive and reliable assessment of the compound's identity and purity.

Integrated_Analysis cluster_techniques Analytical Techniques cluster_results Characterization Data Compound Synthesized Compound NMR NMR (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS HPLC HPLC Compound->HPLC FTIR FTIR Compound->FTIR Structure Structural Confirmation NMR->Structure MS->Structure Molecular_Weight Molecular Weight MS->Molecular_Weight Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups

Sources

Application Note: Structural Elucidation of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate is a member of the benzoxazinone class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Accurate structural characterization is a critical prerequisite for understanding structure-activity relationships and for the advancement of any new chemical entity through the development pipeline. This application note provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. Furthermore, it outlines robust protocols for acquiring and interpreting this data, aimed at researchers, scientists, and drug development professionals.

The methodologies described herein are designed to provide a comprehensive and unambiguous structural confirmation of this compound. The causality behind experimental choices is explained to empower the user to adapt these protocols to similar molecular scaffolds.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton NMR spectrum will exhibit characteristic signals for the aromatic, methylene, and methoxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the heteroatoms in the benzoxazine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~7.0d~8.0
H-7~6.9dd~8.0, 2.0
H-8~6.8d~2.0
-OCH₂- (ring)~4.6s-
-CH₂- (acetate)~3.7s-
-OCH₃ (ester)~3.6s-
N-H~10.5br s-
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)~165
C=O (ester)~170
C-4a~145
C-8a~120
C-6~130
C-5~115
C-7~118
C-8~110
-OCH₂- (ring)~68
-CH₂- (acetate)~40
-OCH₃ (ester)~52
Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The fragmentation pattern in MS/MS experiments provides further structural verification.

Ion Predicted m/z Description
[M+H]⁺236.0866Protonated molecular ion
[M+Na]⁺258.0685Sodium adduct
[M-CH₃O]⁺205.0655Loss of the methoxy group from the ester
[M-CH₂COOCH₃]⁺163.0604Loss of the methyl acetate side chain

Experimental Protocols

The following protocols are designed to yield high-quality NMR and mass spectrometry data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is recommended for unambiguous assignment of all proton and carbon signals.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

1. Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for a wide range of organic molecules and its ability to avoid exchange of the N-H proton.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

  • Rationale: This experiment provides the initial overview of the proton environment in the molecule.

3. ¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Rationale: This experiment identifies all unique carbon environments.

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • ¹H-¹H COSY: To establish proton-proton spin coupling networks, particularly within the aromatic ring.

  • ¹H-¹³C HSQC: To correlate directly bonded proton and carbon atoms.

  • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

Mass Spectrometry

High-resolution mass spectrometry is critical for confirming the elemental composition and for studying fragmentation pathways.

Workflow for Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For infusion, dilute the stock solution to 1-10 µg/mL.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan MS: Acquire data in the m/z range of 100-500 to observe the molecular ion and any potential adducts.

  • MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) as the precursor for collision-induced dissociation (CID) to obtain a fragmentation spectrum. Vary the collision energy to observe a range of fragment ions.

3. Data Analysis:

  • From the full scan data, determine the accurate mass of the molecular ion and calculate the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern of benzoxazinone derivatives often involves cleavage of the heterocyclic ring and loss of substituents.[3][6]

Data Interpretation and Structural Verification

A combination of the NMR and mass spectrometry data will provide a comprehensive and unambiguous structural elucidation of this compound. The HMBC experiment is particularly powerful for connecting the methyl acetate side chain to the C-6 position of the benzoxazinone core, based on the expected correlation between the methylene protons of the acetate group and the C-5, C-6, and C-7 carbons of the aromatic ring. The mass spectrometry data will confirm the molecular formula and the presence of key structural motifs through fragmentation analysis.

Conclusion

The protocols and predicted data presented in this application note provide a robust framework for the structural characterization of this compound. By following these guidelines, researchers can confidently verify the structure of this and related compounds, which is a fundamental step in the drug discovery and development process.

References

  • Atkinson, J. E., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-1066. [Link]

  • Osborne, A. G. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1100. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • Marti, G., et al. (2013). Analysis of the various fragmentation patterns obtained for all 1,3-benzoxazin-4-ones in NI mode is suitable to discriminate between hydroxamic acids, lactams and N-O-methylated benzoxazinones. MPG.PuRe. [Link]

  • Pihlaja, K., & Fülöp, F. (1987). Studies on the benzoxazine series. Part 1. Preparation and 1H and 13C nuclear magnetic resonance structural study of some substituted 3,4-dihydro-2H-1,3-benzoxazines. Tetrahedron, 43(7), 1439-1448.
  • Ben-Aoun, Z., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][6]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3058. [Link]

  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. Retrieved from [Link]

  • Sundari, V., & Valliappan, R. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry, 20(3).
  • SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 4-Oxo-4-(3,4-dihydro-2-methyl-3-oxo-1,4(2H)-benzoxazin-6-yl)butyric acid. Retrieved from [Link]

  • NIH. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetate. Retrieved from [Link]

  • Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacia, 71, 1-11.

Sources

Application Notes and Protocols for the In Vitro Evaluation of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazine Scaffold in Oncology

The pursuit of novel chemical entities with potent and selective anti-cancer activity is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as a rich source of inspiration for medicinal chemists. The 1,4-benzoxazine core, and its derivatives such as 2H-1,4-benzoxazin-3(4H)-one, have emerged as privileged structures with a diverse range of biological activities.[1][2][3] Recent investigations into this class of compounds have revealed significant anti-proliferative effects against various human tumor cell lines, suggesting their potential as a foundational structure for the development of new oncology therapeutics.[4][5]

Mechanistic studies on certain benzoxazinone derivatives have begun to uncover the molecular pathways underlying their anti-cancer effects. These include the induction of DNA damage and the subsequent triggering of apoptotic cell death.[5][6] For instance, some derivatives have been shown to upregulate markers of DNA damage like γ-H2AX and activate executioner caspases such as caspase-7.[5] Furthermore, there is evidence that some compounds based on this scaffold can target and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of its expression and subsequent inhibition of cancer cell proliferation and migration.[7]

This document provides a comprehensive guide for the initial in vitro evaluation of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (hereafter referred to as the "Investigational Compound"), a specific derivative of the 1,4-benzoxazine family.[8] The following protocols are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a systematic approach to characterizing the compound's anti-proliferative and cytotoxic effects, as well as to begin elucidating its mechanism of action in cancer cell lines.

PART 1: Initial Characterization and Handling of the Investigational Compound

Prior to initiating biological assays, it is critical to properly handle and characterize the investigational compound.

1.1. Compound Preparation and Storage:

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing or sonication.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture wells should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[10]

PART 2: Core Assays for Efficacy Measurement

A systematic in vitro assessment of an anti-cancer compound's efficacy involves a battery of assays to determine its biological effects. The following protocols outline the fundamental experiments for this purpose.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11][12]

Protocol: MTT Assay

  • Cell Seeding:

    • Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[9]

    • Harvest cells during their logarithmic growth phase using an appropriate dissociation reagent (e.g., Trypsin-EDTA).

    • Perform a cell count and viability assessment using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9][13]

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the investigational compound in complete culture medium. A broad concentration range is recommended for the initial screening (e.g., 0.1 µM to 100 µM).[13]

    • Include appropriate controls: a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).[9]

    • After 24 hours of cell attachment, carefully aspirate the medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

    • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[13]

  • MTT Incubation and Formazan Solubilization:

    • Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][14]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9][14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, using non-linear regression analysis.[9]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect of the investigational compound is best summarized by its IC50 value. A hypothetical summary of cytotoxicity data is presented below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48e.g., 15.2
MDA-MB-231Breast Adenocarcinoma48e.g., 28.9
A549Lung Carcinoma48e.g., 21.7
HCT116Colorectal Carcinoma48e.g., 11.5
Apoptosis Detection: Annexin V and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[15] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[16]

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting:

    • Seed approximately 1 x 10^6 cells in appropriate culture flasks or plates and treat with the investigational compound at concentrations around its IC50 value for a specified time.

    • Induce apoptosis with a known agent (e.g., staurosporine) as a positive control.

    • After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, detach gently using a non-enzymatic method or mild trypsinization to preserve membrane integrity.[17]

    • Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

    • Add 5 µL of Propidium Iodide solution (e.g., 50 µg/mL stock).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

To investigate whether the investigational compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a widely used technique.[18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[18] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Protocol: Cell Cycle Analysis

  • Cell Harvesting and Fixation:

    • Collect approximately 1 x 10^6 cells per sample after treatment with the investigational compound.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS, followed by the dropwise addition of 4 mL of cold 70% ethanol while gently vortexing to prevent clumping.[17][19][20][21]

    • Incubate the cells for at least 30 minutes on ice or store them at -20°C overnight or for several weeks.[17][19][20][21]

  • Staining:

    • Pellet the fixed cells by centrifugation (a slightly higher speed may be necessary) and wash twice with PBS.[19][20]

    • Resuspend the cell pellet in a PI staining solution that contains RNase A to eliminate staining of double-stranded RNA.[18][20][21][22]

    • Incubate for 30 minutes at room temperature, protected from light.[19][22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting the PI fluorescence signal on a linear scale.[19][21]

    • Use a dot plot of the area versus height or width of the fluorescence signal to gate out doublets and cell aggregates.[19][21]

    • The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase using appropriate software.

PART 3: Visualizations

Experimental Workflow for Compound Evaluation

G cluster_prep Compound & Cell Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound Investigational Compound (Stock in DMSO) MTT MTT Assay (Cell Viability & IC50) Compound->MTT Cells Cancer Cell Lines (Logarithmic Growth Phase) Cells->MTT IC50_Calc IC50 Determination MTT->IC50_Calc Apoptosis Annexin V / PI Staining (Apoptosis Detection) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle PI Staining (Cell Cycle Analysis) CellCycle_Dist Cell Cycle Distribution Analysis CellCycle->CellCycle_Dist IC50_Calc->Apoptosis Treat at IC50 IC50_Calc->CellCycle Treat at IC50 Mechanism Hypothesis on Mechanism of Action Apoptosis_Quant->Mechanism CellCycle_Dist->Mechanism

Caption: Workflow for in vitro evaluation of a novel compound.

Hypothetical Signaling Pathway for Benzoxazine Derivatives

G Compound Benzoxazine Derivative DNA DNA Damage Compound->DNA G4 c-Myc G-Quadruplex Stabilization Compound->G4 Apoptosis_path Apoptotic Pathway Activation DNA->Apoptosis_path cMyc_exp c-Myc Expression ↓ G4->cMyc_exp Proliferation Cell Proliferation ↓ cMyc_exp->Proliferation Caspases Caspase Activation (e.g., Caspase-7) Apoptosis_path->Caspases Apoptosis_outcome Apoptosis ↑ Caspases->Apoptosis_outcome

Sources

Application Note & Protocols for the Antimicrobial Susceptibility Testing of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The rise of antimicrobial resistance (AMR) constitutes a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents. Compounds derived from the 1,4-benzoxazine scaffold have garnered considerable interest due to their diverse biological activities, including potential antibacterial and antifungal properties.[1][2][3] This document provides a comprehensive guide for the in vitro antimicrobial susceptibility testing (AST) of a novel benzoxazinone derivative, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (hereafter referred to as "the Compound").

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with robust, standardized methodologies for evaluating the antimicrobial spectrum and potency of the Compound. The protocols herein are grounded in the performance standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and comparable across different laboratories.[4][5][6] We will detail the principles and step-by-step procedures for foundational AST methods, including broth microdilution, agar dilution, and disk diffusion, providing the technical framework needed to advance the preclinical assessment of this promising compound.

Foundational Principles of AST

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7][8][9] It is the primary quantitative measure of a drug's in vitro potency.

Two primary methodologies are employed to determine MIC:

  • Dilution Methods (Broth and Agar): These are considered the "gold standard" as they yield a quantitative MIC value (e.g., in µg/mL).[10][11] The antimicrobial agent is prepared in serial dilutions and a standardized bacterial inoculum is introduced. The lowest concentration preventing growth is the MIC.

  • Diffusion Methods (Disk Diffusion): This method provides a qualitative or semi-quantitative result. A paper disk impregnated with the agent is placed on an agar plate inoculated with a bacterial lawn. The agent diffuses into the agar, creating a concentration gradient. The presence and size of a "zone of inhibition" around the disk indicate antimicrobial activity.[12][13] While useful for screening, it does not directly yield an MIC value without correlation studies.

Pre-analytical Procedures: Ensuring Test Integrity

The reliability of any AST result is critically dependent on the meticulous preparation of the test compound and the bacterial inoculum.

Compound Handling and Stock Solution Preparation

As a novel investigational compound, proper solubilization is the first critical step.

  • Solubility Assessment: Determine the solubility of the Compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for water-insoluble compounds. Causality: The chosen solvent must not possess intrinsic antimicrobial activity at the final concentration used in the assay (typically ≤1% v/v). An initial solvent toxicity test is recommended.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the Compound using an analytical balance.

    • Dissolve in the chosen solvent (e.g., 100% DMSO) to create a high-concentration primary stock solution (e.g., 10,240 µg/mL). Vortex thoroughly to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Bacterial Inoculum Standardization

Standardization of the bacterial inoculum is essential for test reproducibility. The goal is to achieve a final test concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in broth dilution assays.

  • Strain Selection: Use well-characterized quality control (QC) strains from a recognized culture collection (e.g., ATCC, NCTC) and a panel of relevant clinical isolates.

  • Primary Culture: From a stock culture, streak the test organism onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar, Blood Agar) and incubate for 18-24 hours at 35 ± 2°C to obtain isolated colonies.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the same morphological type.

    • Transfer the colonies to a tube containing 3-5 mL of sterile saline (0.85%) or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard .[14] This can be done visually or with a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL.[14]

    • This standardized suspension must be used within 15 minutes of preparation.[15]

Protocol 1: Broth Microdilution for MIC Determination

This method is the international reference standard for quantitative MIC testing.[8][11][16] It is performed in 96-well microtiter plates, allowing for efficient testing of multiple concentrations.

Principle

A standardized bacterial inoculum is added to wells containing serial two-fold dilutions of the Compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined. The MIC is the lowest concentration of the Compound that completely inhibits visible growth.[8]

Materials
  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Compound stock solution

  • Control antibiotic (e.g., Ciprofloxacin) stock solution

  • Multichannel pipette and sterile reservoirs

  • Plate reader (optional, for quantitative growth assessment)

Step-by-Step Procedure
  • Prepare Intermediate Dilution: Dilute the standardized 0.5 McFarland suspension 1:150 in CAMHB. This results in an inoculum of ~1 x 10⁶ CFU/mL, which, when added to the plate, will be further diluted to the target concentration.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add an additional 100 µL of the Compound stock (appropriately diluted from the primary stock to 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[17] Discard 100 µL from column 10.

    • Column 11 serves as the Growth Control (no compound).

    • Column 12 serves as the Sterility Control (no compound, no bacteria).

  • Inoculation: Within 15 minutes of standardizing the inoculum, inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension (~1 x 10⁶ CFU/mL). This brings the final volume in each well to 200 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL .

  • Incubation: Seal the plates (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Quality Control: Concurrently, test a known QC strain (e.g., E. coli ATCC 25922) against a reference antibiotic with an established MIC range (e.g., Ciprofloxacin) to validate the assay.

Reading and Interpreting Results
  • Examine the sterility control (Column 12); it should be clear.

  • Examine the growth control (Column 11); it should show distinct turbidity.

  • Visually inspect the test wells (Columns 1-10) from the bottom using a reading mirror or by holding the plate against a dark background.

  • The MIC is the lowest concentration of the Compound at which there is no visible growth (i.e., the first clear well).[8][18]

Protocol 2: Agar Dilution for MIC Determination

Agar dilution is a reference method that is particularly useful for testing multiple bacterial isolates simultaneously.[10][19][20]

Principle

The Compound is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest compound concentration that inhibits visible growth.[19][21]

Materials
  • Molten Mueller-Hinton Agar (MHA), held at 45-50°C in a water bath

  • Sterile petri dishes

  • Standardized bacterial inocula (0.5 McFarland)

  • Compound stock solution

  • Multipoint inoculator (replicator) or micropipette

Step-by-Step Procedure
  • Prepare Agar Plates:

    • Prepare a series of two-fold dilutions of the Compound stock solution.

    • For each concentration, add 1 part of the diluted compound solution to 9 parts of molten MHA (e.g., 2 mL of compound solution to 18 mL of agar). Mix thoroughly by inverting the tube, avoiding bubble formation.

    • Immediately pour the agar into sterile petri dishes to a depth of 3-4 mm and allow them to solidify on a level surface.

    • Prepare a compound-free control plate.

  • Prepare Inoculum: Dilute the 0.5 McFarland suspension 1:10 in sterile broth or saline to achieve a concentration of ~1.5 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, transfer approximately 1-2 µL of each bacterial suspension onto the agar plates, starting with the control plate and progressing to plates with increasing compound concentrations. This delivers about 10⁴ CFU per spot.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[22]

  • Reading and Interpreting Results: The MIC is the lowest concentration of the Compound that completely inhibits the visible growth of the organism at the spot of inoculation. A single colony or a faint haze is disregarded.[19]

Protocol 3: Disk Diffusion for Qualitative Screening

The Kirby-Bauer disk diffusion method is a simple, widely used technique for preliminary assessment of antimicrobial activity.[12][13][15]

Principle

A paper disk containing a known amount of the Compound is placed on an agar plate uniformly inoculated with the test organism. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear circular zone of inhibition. The diameter of this zone correlates with the susceptibility of the organism.[13]

Materials
  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile cotton swabs

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile blank paper disks (6 mm diameter)

  • Compound stock solution

  • Sterile forceps

  • Ruler or caliper

Step-by-Step Procedure
  • Prepare Disks: Aseptically apply a precise volume (e.g., 10 µL) of a known concentration of the Compound solution onto each sterile blank disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Inoculate Plate:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[14]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[15]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Apply Disks: Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact.[23] Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of zones.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[15]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers on the underside of the plate.[12]

    • A larger zone of inhibition generally indicates greater antimicrobial activity. However, direct comparison with other drugs is not possible without established interpretive criteria (breakpoints).

Data Presentation and Interpretation

For a novel compound, the goal is to generate a profile of its activity. The results should be tabulated clearly. Since no clinical breakpoints exist for an investigational agent, the results are reported as direct MIC values.[24][25]

Table 1: Hypothetical Antimicrobial Activity Profile of the Compound

Test OrganismStrain IDCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 2921340.25
Staphylococcus aureus (MRSA)Clinical Isolate8>32
Enterococcus faecalisATCC 29212161
Escherichia coliATCC 2592232≤0.06
Pseudomonas aeruginosaATCC 27853>1280.5
Candida albicansATCC 9002864N/A

Interpretation Note: The data in Table 1 is for illustrative purposes only. In this example, the Compound shows moderate activity against Gram-positive organisms, including MRSA, but weaker activity against the tested Gram-negative organisms and yeast. The MIC values are compared against a well-established antibiotic to provide context for its potency.

Visualization of Experimental Workflows

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate Plate with Standardized Bacteria (Final: 5x10^5 CFU/mL) prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Compound in Plate prep_compound->inoculate incubate Incubate Plate 16-20h @ 35°C inoculate->incubate read_mic Visually Inspect for Growth Determine Lowest Concentration without Turbidity (MIC) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk_Diffusion_Workflow Disk Diffusion (Kirby-Bauer) Workflow prep_inoculum 1. Prepare 0.5 McFarland Bacterial Suspension lawn_culture 2. Create Confluent Lawn on MHA Plate with Swab prep_inoculum->lawn_culture apply_disk 3. Aseptically Apply Compound-impregnated Disk lawn_culture->apply_disk incubate 4. Invert and Incubate 16-18h @ 35°C apply_disk->incubate measure_zone 5. Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone

Caption: Step-by-step process for the Kirby-Bauer disk diffusion susceptibility test.

References

  • Wikipedia. Agar dilution . [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol . [Link]

  • Microbiology in Pictures. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test) . [Link]

  • Taylor & Francis Group. Agar Dilution Susceptibility Testing | 11 | Antimicrobial Susceptibili . [Link]

  • Microbe Online. Broth Dilution Method for MIC Determination . [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test . [Link]

  • Microbe Notes. Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing . [Link]

  • Haltalin, K. C., Markley, A. H., & Woodman, E. Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory . American Journal of Clinical Pathology, 60(3), 384–394. [Link]

  • van Belkum, A., et al. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests . Journal of Clinical Microbiology, 56(4). [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing . [Link]

  • International Journal of Pharmaceutical Sciences and Research. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation . [Link]

  • National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models . [Link]

  • ResearchGate. (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance . [Link]

  • MI - Microbiology. Broth Microdilution . [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING . [Link]

  • MDPI. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review . [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST . [Link]

  • ResearchGate. Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives . [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC) . [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method . [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus . [Link]

  • ACS Publications. Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives . [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST) . [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST - Home . [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . [Link]

  • ResearchGate. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates . [Link]

  • Northwestern Medicine. CLSI and MIC Interpretation Tips and Tricks . [Link]

  • Sanford Guide. Resources | Antimicrobial Susceptibility Testing, MIC . [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules . [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria . [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition . [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents . [Link]

  • ResearchGate. (PDF) EUCAST expert rules in antimicrobial susceptibility testing . [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES . [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols . [Link]

  • National Institutes of Health (NIH). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs . [Link]

  • RACO (Revistes Catalanes amb Accés Obert). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation . [Link]

  • National Institutes of Health (NIH). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners . [Link]

Sources

Application Notes & Protocols: Enzyme Inhibition Assays with Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Benzoxazine Derivative

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antithrombotic effects.[1][2][3][4] This suggests that compounds containing this moiety are prime candidates for inhibiting key enzymes involved in disease pathways, such as serine proteases and protein kinases. This guide provides detailed protocols for characterizing the inhibitory activity of a novel benzoxazine derivative, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (hereinafter referred to as "Compound BZA"), against two major classes of enzymes: serine proteases and protein kinases.

As direct enzymatic targets for Compound BZA have not been definitively established in the public domain, this document will serve as a practical guide for its initial screening and characterization against representative and therapeutically relevant enzymes: Thrombin , a key serine protease in the coagulation cascade, and p38α Mitogen-Activated Protein Kinase (MAPK) , a crucial mediator of the inflammatory response.[5][6][7]

These protocols are designed for researchers in drug discovery and chemical biology, providing a robust framework for determining key inhibitory parameters such as IC₅₀ and for elucidating the mechanism of inhibition.

Part 1: Foundational Principles of Enzyme Inhibition Kinetics

Before proceeding to the experimental protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[8][9]

V₀ = (Vmax * [S]) / (Km + [S])

Where:

  • Vmax is the maximum reaction velocity at saturating substrate concentrations.[8]

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, representing the enzyme's affinity for its substrate.[8][10]

Enzyme inhibitors modulate this relationship. By measuring enzyme activity at various substrate and inhibitor concentrations, we can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki).[11][12] This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs 1/[S]), which linearizes the Michaelis-Menten equation and allows for clear identification of the inhibition modality.[8][10]

Caption: Fundamental Enzyme Kinetics and Inhibition Pathways.

Part 2: Serine Protease Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the inhibitory effect of Compound BZA on human α-thrombin. The assay measures the cleavage of a synthetic peptide substrate that releases a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Materials and Reagents
Reagent/MaterialSuggested SupplierCatalog # (Example)
Human α-ThrombinSigma-AldrichT6884
Fluorogenic SubstrateSigma-AldrichMAK242D
Thrombin Assay BufferSigma-AldrichMAK242B
PPACK Dihydrochloride (Positive Control)Sigma-AldrichMAK243E
Compound BZAN/AN/A
DMSO, AnhydrousSigma-AldrichD2650
96-well solid black, flat-bottom platesCorning3915
Fluorescence microplate readerBMG LABTECHPHERAstar
Experimental Workflow

G prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Compound BZA & Controls (10µL) prep->plate enzyme 3. Add Thrombin Solution (50µL) plate->enzyme preinc 4. Pre-incubate (10 min, RT) enzyme->preinc substrate 5. Initiate Reaction (Add Substrate, 40µL) preinc->substrate read 6. Read Fluorescence (Kinetic, 30-60 min, 37°C) Ex: 350nm / Em: 450nm substrate->read analyze 7. Analyze Data (Calculate V₀, Plot IC₅₀ Curve) read->analyze

Caption: Workflow for the Thrombin Fluorometric Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thrombin Assay Buffer: Prepare according to the manufacturer's instructions or use a standard buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0). Warm to room temperature before use.[13][14]

    • Human α-Thrombin Stock: Reconstitute lyophilized enzyme in assay buffer to a stock concentration of 1 U/µL (or as specified by the supplier). Aliquot and store at -80°C.

    • Working Thrombin Solution: On the day of the experiment, dilute the thrombin stock to 0.1 U/mL in cold assay buffer. Keep on ice.

    • Fluorogenic Substrate Stock: Dissolve the substrate in DMSO to create a 10 mM stock solution.

    • Working Substrate Solution: Dilute the substrate stock to 200 µM in assay buffer.

    • Compound BZA Stock: Prepare a 10 mM stock solution of Compound BZA in 100% DMSO.

    • Positive Control (PPACK) Stock: Prepare a 2 mM stock solution of PPACK Dihydrochloride in assay buffer.[14]

  • Assay Plate Setup:

    • Prepare a serial dilution of Compound BZA in 100% DMSO (e.g., 11-point, 1:3 dilution starting from 10 mM).

    • In a 96-well solid black plate, add 1 µL of each Compound BZA dilution. For controls, add 1 µL of DMSO (100% inhibition control), 1 µL of PPACK (positive inhibitor control), and 1 µL of DMSO (0% inhibition/vehicle control).

    • Add 49 µL of Thrombin Assay Buffer to all wells.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the working thrombin solution to all wells except the "no enzyme" control wells (add 50 µL of assay buffer instead). The total volume is now 100 µL.

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the working substrate solution to all wells.[13]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) in kinetic mode, reading every 60 seconds for 30 to 60 minutes.[13][15]

Data Analysis
  • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).

  • Calculate the percent inhibition for each concentration of Compound BZA using the following formula:

    % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))

  • Plot the percent inhibition against the logarithm of the Compound BZA concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.

Part 3: Protein Kinase Inhibition Assay Protocol

This protocol outlines the use of the ADP-Glo™ Kinase Assay, a luminescence-based system, to determine the inhibitory effect of Compound BZA on p38α MAPK. The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is proportional to the amount of ADP, and therefore, inversely proportional to the degree of kinase inhibition.[10][16][17]

Materials and Reagents
Reagent/MaterialSuggested SupplierCatalog # (Example)
Recombinant active p38α kinasePromegaV3301
ATF-2 protein (substrate)Sigma-AldrichSRP5211
ATP, Ultra-PurePromegaV9151
ADP-Glo™ Kinase Assay KitPromegaV9101
SB203580 (Positive Control)MedChemExpressHY-10260
Compound BZAN/AN/A
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)N/AN/A
384-well solid white, low-volume platesCorning3572
Plate-reading luminometerBMG LABTECHCLARIOstar
Experimental Workflow

G prep 1. Prepare Reagents (Buffer, Kinase, Substrate, ATP, Inhibitors) plate 2. Plate Compound BZA & Controls (1µL) prep->plate enzyme 3. Add p38α Kinase Solution (2µL) plate->enzyme preinc 4. Pre-incubate (10 min, RT) enzyme->preinc initiate 5. Initiate Kinase Reaction (Add Substrate/ATP Mix, 2µL) preinc->initiate react 6. Incubate (60 min, RT) initiate->react adpglo 7. Add ADP-Glo™ Reagent (5µL) Incubate (40 min, RT) react->adpglo detect 8. Add Kinase Detection Reagent (10µL) Incubate (30 min, RT) adpglo->detect read 9. Read Luminescence detect->read analyze 10. Analyze Data (Calculate % Inhibition, Plot IC₅₀ Curve) read->analyze

Caption: Workflow for the p38α MAPK Luminescence-Based Inhibition Assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[18]

    • Working Kinase Solution: Dilute recombinant p38α in kinase buffer. The final concentration should be determined empirically by titration to achieve a robust signal in the linear range of the assay.

    • Substrate/ATP Mix: Prepare a mix in kinase buffer containing the substrate (e.g., ATF-2) and ATP. The ATP concentration should be at or near its Km for p38α (typically 10-100 µM) to ensure sensitivity to competitive inhibitors.

    • Compound BZA Stock: Prepare a 10 mM stock solution in 100% DMSO.

    • Positive Control (SB203580) Stock: Prepare a 10 mM stock solution in DMSO.[19]

  • Assay Plate Setup (384-well format):

    • Prepare serial dilutions of Compound BZA and the positive control SB203580 in DMSO.

    • Using an acoustic dispenser or manual pipetting, add 1 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a solid white 384-well plate.[18]

  • Kinase Reaction:

    • Add 2 µL of the working p38α kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[18]

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix. The total reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.[16]

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.[11]

    • Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.5-1 second is typically sufficient.[16]

Data Analysis
  • Calculate the percent inhibition for each concentration of Compound BZA. Since the signal is inversely proportional to inhibition:

    % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_Inh) / (Signal_vehicle - Signal_100%_Inh)) (Where Signal_100%_Inh can be from a high concentration of a known inhibitor or a "no enzyme" control).

  • Plot the percent inhibition against the logarithm of the Compound BZA concentration.

  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.

Part 4: Interpretation and Next Steps

Successful execution of these protocols will yield IC₅₀ values for Compound BZA against thrombin and p38α MAPK. A potent and selective inhibitor will show a low IC₅₀ value for one enzyme with significantly higher values for the other.

  • Low IC₅₀ for Thrombin: Suggests potential as an anticoagulant.

  • Low IC₅₀ for p38α MAPK: Suggests potential as an anti-inflammatory agent.

Following initial IC₅₀ determination, further studies are warranted to determine the mechanism of inhibition (e.g., competitive, non-competitive). This involves performing the enzyme assays with varying concentrations of both the substrate and Compound BZA and analyzing the data using Lineweaver-Burk plots.[10] These advanced studies will provide a comprehensive understanding of the compound's mode of action and guide future lead optimization efforts.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]

  • Sharaf El-Din, H. A., et al. (2021). 3,4–Dihydro–2H–1,3–benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Stürzebecher, J., et al. (2008). 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds With Dual Function. Journal of Medicinal Chemistry, 51(18), 5617-29. Retrieved from [Link]

  • Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]

  • ChromogenicSubstrates.com. (n.d.). Trypsin. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Colorimetric Trypsin Activity Assay (TRYP). Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • NIH. (n.d.). Cellular Ser/Thr-Kinase Assays Using Generic Peptide Substrates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Michaelis-Menten Kinetics. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]

  • Wang, Z., et al. (2004). Reactive oxygen species-sensitive p38 MAPK controls thrombin-induced migration of vascular smooth muscle cells. Journal of Molecular and Cellular Cardiology, 36(1), 123-32. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]

  • Nature Communications. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Retrieved from [Link]

  • PNAS. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Frontiers in Bioscience. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Retrieved from [Link]

  • Molecular and Cellular Biology. (2001). Protein Kinase C-delta Regulates Thrombin-Induced ICAM-1 Gene Expression in Endothelial Cells via Activation of p38 Mitogen-Activated Protein Kinase. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2003). Drugs Designed To Inhibit Human p38 Mitogen-Activated Protein Kinase Activation Treat Toxoplasma gondii and Encephalitozoon cuniculi Infection. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to In Vivo Experimental Design for Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of in vivo studies for evaluating benzoxazine derivatives. This versatile heterocyclic scaffold has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties, making robust preclinical evaluation essential.[1][2] This guide moves beyond rote protocols to instill a deep understanding of the causality behind experimental choices, ensuring the generation of reliable, reproducible, and translatable data.

Foundational Principles of Preclinical Design

Before embarking on any in vivo experiment, a robust framework grounded in regulatory and ethical principles is paramount. The goal of preclinical research is to generate sufficient data to support the safety and efficacy of a new agent for initial human trials.[3][4]

Regulatory Adherence & Good Laboratory Practice (GLP): All pivotal safety studies intended for regulatory submission to bodies like the U.S. Food and Drug Administration (FDA) must be conducted in compliance with Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58.[4] GLP ensures the quality and integrity of nonclinical laboratory studies through stringent requirements for protocols, personnel, facilities, and reporting.[4] While exploratory or early-phase efficacy studies may not always require full GLP compliance, adhering to its principles is best practice.

The 3Rs - Ethical Considerations in Animal Research: The principles of Replacement, Reduction, and Refinement are the ethical cornerstones of modern animal research.

  • Replacement: Using non-animal methods wherever possible.

  • Reduction: Using the minimum number of animals required to obtain statistically significant data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

The following workflow provides a high-level overview of the preclinical evaluation process for a novel benzoxazine derivative.

G cluster_pre Phase 1: Pre-study & Formulation cluster_safety Phase 2: Safety & Toxicology cluster_efficacy Phase 3: Efficacy Evaluation cluster_post Phase 4: Analysis & Reporting Compound Candidate Benzoxazine Derivative Formulate Formulation Development (Vehicle Selection, Solubility) Compound->Formulate AcuteTox Acute Toxicity Study (e.g., OECD 420/423/425) Formulate->AcuteTox DoseRange Dose Range Finding AcuteTox->DoseRange PK Pharmacokinetics (ADME) DoseRange->PK Model Disease Model Selection (e.g., Xenograft, Induced Inflammation) PK->Model EfficacyStudy Pivotal Efficacy Study (Dosing, Monitoring, Endpoints) Model->EfficacyStudy PD Pharmacodynamics (Target Engagement, Biomarkers) EfficacyStudy->PD Histo Histopathology & Terminal Sample Analysis PD->Histo Stats Statistical Analysis Histo->Stats Report Final Report & IND Submission Decision Stats->Report

Caption: High-level workflow for the preclinical evaluation of a benzoxazine derivative.

Phase 1: Foundational Safety & Pharmacokinetic Profiling

The initial phase of in vivo testing is dedicated to understanding the safety profile and pharmacokinetic behavior of the candidate compound. These data are critical for selecting appropriate doses for subsequent efficacy studies.

Acute Oral Toxicity Assessment

The primary goal of acute toxicity testing is to identify a dose range that is safe for further experimentation and to understand the potential adverse effects of a single high dose.[5] The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these studies.[6][7]

OECD Guideline Method Name Description Primary Endpoint
TG 420 Fixed Dose ProcedureAnimals are dosed in a stepwise manner at one of four fixed dose levels (5, 50, 300, 2000 mg/kg). The goal is to identify a dose causing evident toxicity but avoiding lethality.[8]A dose level that produces clear signs of toxicity without mortality.
TG 423 Acute Toxic Class MethodUses a sequential dosing approach with 3 animals per step. The outcome (mortality) determines the next step (stop, dose higher, or dose lower).[6]Classifies the substance into a toxicity category based on LD50 cut-off values.
TG 425 Up-and-Down ProcedureA sequential test where animals are dosed one at a time. If an animal survives, the next is dosed at a higher level; if it dies, the next is dosed at a lower level.[6]Provides a point estimate of the LD50 with confidence intervals.

Rationale for Selection: The Fixed Dose Procedure (OECD 420) is often preferred as it uses fewer animals and avoids lethality as an endpoint, aligning with the 3Rs principles.[8]

Pharmacokinetic (PK) Studies

Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). A basic PK study is essential to ensure that the compound reaches the target tissue in sufficient concentrations to exert a biological effect.[3]

Typical PK Study Design:

  • Animal Model: Typically rats or mice.

  • Administration: A single dose administered via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Plasma concentrations of the benzoxazine derivative are quantified, usually by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Key Parameters: This analysis yields crucial parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and Area Under the Curve (AUC).

Phase 2: Efficacy & Pharmacodynamic Studies

Once a safe dose range and adequate bioavailability are established, the focus shifts to evaluating the therapeutic efficacy of the benzoxazine derivative in a relevant disease model. The choice of model is entirely dependent on the compound's hypothesized mechanism of action and intended therapeutic indication.

Selecting the Right Animal Model

The choice of an animal model is one of the most critical decisions in preclinical development. The model should mimic the human disease state as closely as possible to provide predictive data.[9]

G cluster_indications cluster_models cluster_endpoints Select Primary Endpoints Start Define Therapeutic Hypothesis for Benzoxazine Derivative Oncology Anticancer Start->Oncology Targeting cell proliferation Inflammation Anti-inflammatory Start->Inflammation Modulating inflammatory pathways Neuro Neuroprotection Start->Neuro Protecting neurons from degeneration Xenograft Xenograft Model (e.g., MCF-7, HCT-116 cells in immunodeficient mice) Oncology->Xenograft ChemicallyInducedCancer Chemically-Induced Model (e.g., Benzo(a)pyrene-induced fibrosarcoma) [1] Oncology->ChemicallyInducedCancer PawEdema Carrageenan-Induced Paw Edema Model [7] Inflammation->PawEdema ToxinNeuro Toxin-Induced Model (e.g., 3-NP for Huntington's) [19] Neuro->ToxinNeuro Transgenic Transgenic Model (e.g., APP/PS1 for Alzheimer's) Neuro->Transgenic TumorVol Tumor Volume/ Weight Xenograft->TumorVol ChemicallyInducedCancer->TumorVol PawVol Paw Volume (Plethesmometry) PawEdema->PawVol Behavior Behavioral Scores/ Lesion Volume ToxinNeuro->Behavior Transgenic->Behavior

Caption: Decision tree for selecting an appropriate in vivo model based on therapeutic area.

Example Efficacy Study Designs
  • Anticancer Activity: Based on published studies, a fibrosarcoma model can be induced in mice by injecting benzo(a)pyrene.[10][11] The benzoxazine derivative can then be administered orally once a day for a set period (e.g., 30 days) at various doses (e.g., 20, 40, 80 mg/kg).[10][11] Primary endpoints would include tumor incidence and tumor weight at the end of the study.[12]

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard for acute inflammation.[13][14] Edema is induced by injecting carrageenan into the rat's paw. The test compound is administered (e.g., orally) prior to the carrageenan injection. The primary endpoint is the measurement of paw volume at various time points post-injection.[13]

  • Neuroprotective Activity: For modeling Huntington's disease, mice can be treated with 3-nitropropionic acid (3-NP), which induces striatal degeneration.[15] The benzoxazine derivative is co-administered, and efficacy is measured by improved behavioral performance and reduced striatal lesions upon histological examination.[15]

Pharmacodynamic (PD) Assessment

Pharmacodynamic studies aim to confirm that the drug is engaging its intended molecular target in vivo. This is crucial for validating the mechanism of action.

  • Example: If a benzoxazine derivative is hypothesized to inhibit HER2 and JNK1 kinases, tumor samples from an efficacy study could be analyzed post-treatment via Western blot or immunohistochemistry to measure the phosphorylation status of these kinases or their downstream targets.[16][17]

Detailed Protocols and Methodologies

The reliability of in vivo data hinges on the precise and consistent execution of core procedures.

Protocol: Vehicle Preparation & Test Article Formulation

Causality: The vehicle must solubilize the compound without having any biological activity of its own. An inappropriate vehicle can lead to poor bioavailability or confounding toxicity.

  • Assess Solubility: Determine the solubility of the benzoxazine derivative in common vehicles (e.g., water, saline, PBS, 0.5% methylcellulose, corn oil).

  • Select Vehicle: Aqueous solutions are preferred.[5] For hydrophobic compounds, a suspension in 0.5% methylcellulose or a solution in an oil (e.g., corn oil) can be used.[5] The toxicological properties of the vehicle must be well-understood.[5]

  • Preparation: Prepare the formulation fresh daily unless stability data supports longer storage. If a suspension is used, ensure it is homogenized thoroughly before each dose is drawn.

Protocol: Oral Gavage (Mice & Rats)

Causality: Oral gavage ensures the accurate delivery of a specified dose directly into the stomach.[18] Proper technique is critical to avoid accidental administration into the lungs or perforation of the esophagus or stomach.[19]

  • Animal Restraint: Restrain the mouse by scruffing the neck and back to immobilize the head.[18] For rats, hold the animal near the thoracic region.[19] The head should be extended back to create a straight line through the neck and esophagus.[19]

  • Measure Tube Length: Measure the gavage needle from the tip of the animal's nose to the bottom of the sternum (xiphoid process).[18][19] Mark this length on the tube; do not insert past this point.

  • Insertion: Gently insert the gavage tube into the mouth, advancing it along the upper palate until it passes into the esophagus. The animal may swallow as the tube is passed.[18] If any resistance is met, do not force it. Withdraw and try again.

  • Administration: Once the tube is correctly positioned, administer the substance smoothly.

  • Withdrawal & Monitoring: Remove the tube gently along the same angle of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[19]

Species Gavage Needle Gauge Maximum Dosing Volume
Mouse18-20 gauge10 mL/kg[18][19]
Rat16-18 gauge10-20 mL/kg[18][20]
Protocol: Intraperitoneal (IP) Injection (Mice)

Causality: IP injection allows for rapid absorption of a substance into the peritoneal cavity. Correct anatomical placement is vital to avoid injecting into organs like the cecum, bladder, or intestines.[21][22]

  • Animal Restraint: Use the scruff technique to restrain the mouse and position it in dorsal recumbency (on its back), tilting the head slightly downward.[23]

  • Identify Injection Site: The target is the lower right abdominal quadrant.[22][23] This avoids the cecum, which is typically on the left side.[23]

  • Disinfection: Wipe the injection site with 70% alcohol.[22]

  • Insertion: Using a 25-27 gauge needle, insert it with the bevel up at a 30-45° angle.[21][22]

  • Aspirate: Gently pull back on the plunger. If no fluid or fecal matter enters the syringe hub, you are correctly positioned. If fluid appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[24]

  • Injection & Monitoring: Inject the substance smoothly and withdraw the needle. Return the animal to its cage and observe for any complications.[21]

Potential Signaling Pathways & Mechanism of Action

Understanding the molecular targets of benzoxazine derivatives is key to interpreting in vivo results. Several mechanisms have been proposed. For example, certain derivatives exhibit anticancer activity by inducing cell death through the disruption of the lysosomal membrane or by inhibiting key signaling kinases.[15][25]

G cluster_kinase Kinase Inhibition Pathway cluster_lysosome Lysosomal Disruption Pathway Benzoxazine Benzoxazine Derivative HER2 HER2 Benzoxazine->HER2 Inhibits [29] JNK1 JNK1 Benzoxazine->JNK1 Inhibits [29] Lysosome Lysosome Benzoxazine->Lysosome Accumulates in [31] Proliferation Cell Proliferation & Survival HER2->Proliferation JNK1->Proliferation CellDeath Apoptosis / Cell Death Proliferation->CellDeath Inhibition leads to LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Release of Cathepsins LMP->Cathepsins Cathepsins->CellDeath Induces

Caption: Potential anticancer mechanisms of action for benzoxazine derivatives.

References

A consolidated list of all sources cited within this guide.

  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
  • (PDF) In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - ResearchGate. (n.d.).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Scribd.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (n.d.).
  • Guidelines for Intraperitoneal Injection in Mice | PDF - Scribd. (n.d.). Scribd.
  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - ResearchGate. (n.d.).
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.). UBC Animal Care Services.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.). Unknown Source.
  • Oral Gavage In Mice and R
  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.). Queen's University.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). wsu iacuc.
  • Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube. (2020, May 21). YouTube.
  • In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PubMed. (2023, March 16). PubMed.
  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12). Virginia Tech.
  • Oral Gavage in the Rat - FSU Office of Research. (2016, October 26). FSU Office of Research.
  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10).
  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Slideshare.
  • Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegener
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC - NIH. (n.d.). NIH.
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed. (2024, September 1). PubMed.
  • Benzoxazine derivatives of phytophenols show anti-plasmodial activity via sodium homeostasis disruption - PubMed. (2018, May 15). PubMed.
  • Discovery of a Benzoxazine Derivative Promoting Angiogenesis in Vitro and in Vivo - PubMed. (n.d.). PubMed.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. (2025, April 10). NAMSA.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - Mongolia Journals Online. (2024, April 22). Mongolia Journals Online.
  • FDA Requirements for Preclinical Studies. (n.d.). Karger.
  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA. (n.d.). FDA.
  • Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed. (2025, September 26). PubMed.
  • Step 2: Preclinical Research | FDA. (2018, January 4). FDA.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20). MDPI.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed. (n.d.). PubMed.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). FDA.
  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory - Mongolia Journals Online. (2024, March 23). Mongolia Journals Online.
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed. (n.d.). PubMed.
  • Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole deriv
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed. (n.d.). PubMed.
  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PubMed. (2025, November 25). PubMed.
  • From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC - PubMed Central. (2025, November 25). PubMed Central.
  • Animal models of neurodegener
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Unknown Source.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. (n.d.). Frontiers.
  • An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applic
  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives - ResearchGate. (n.d.).
  • Animal models for research on neurodegenerative diseases - OAE Publishing Inc. (2023, August 28). OAE Publishing Inc..

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The 1,4-benzoxazin-3-one core is a valuable scaffold in medicinal chemistry, and mastering its synthesis is key to further derivatization and discovery.[1][2][3]

Synthetic Pathway Overview

The synthesis of the target molecule typically proceeds through a multi-step sequence. A common and effective route involves the initial formation of the 1,4-benzoxazin-3-one core, followed by functionalization. The most prevalent strategy begins with a substituted 2-aminophenol.

A plausible and widely adopted pathway involves two main stages:

  • Cyclization: Reaction of 2-amino-4-acetylphenol with an α-halo ester, such as methyl chloroacetate, to form the heterocyclic core. This step is critical and often determines the overall yield.

  • Esterification/Functional Group Interconversion (if necessary): Depending on the starting materials, a final esterification or modification step might be required. However, using methyl chloroacetate directly incorporates the desired methyl acetate moiety.

Synthesis_Pathway A 2-Amino-4-acetylphenol I N-Alkylated Intermediate (Uncyclized) A->I B Methyl Chloroacetate B->I TP Target Molecule: Methyl 2-(3-oxo-3,4-dihydro- 2H-1,4-benzoxazin-6-yl)acetate I->TP Intramolecular Cyclization R1 Base (e.g., K2CO3, NaOAc) Solvent (e.g., DMF, Acetone) P Methyl 2-(6-acetyl-3-oxo-3,4-dihydro -2H-1,4-benzoxazin-2-yl)acetate (Incorrect Isomer - Example) R2 Heat (Reflux) Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Assess Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Purity OK check_reagents->reagents_ok Test check_conditions 2. Verify Reaction Conditions (Temp, Time, Stirring) reagents_ok->check_conditions Yes sol_reagents Purify Starting Materials Use Anhydrous Solvents Dry Base reagents_ok->sol_reagents No conditions_ok Conditions OK check_conditions->conditions_ok Test check_base 3. Evaluate Base (Stoichiometry, Type) conditions_ok->check_base Yes sol_conditions Optimize Temp (Trial Reactions) Monitor by TLC for Optimal Time Ensure Efficient Stirring conditions_ok->sol_conditions No base_ok Base OK check_base->base_ok Test check_workup 4. Review Workup & Purification Procedure base_ok->check_workup Yes sol_base Verify 2.2 eq. of K2CO3 Ensure Base is Finely Powdered base_ok->sol_base No sol_workup Modify Extraction/Precipitation Optimize Chromatography check_workup->sol_workup

Sources

Technical Support Center: Purification of Substituted Benzoxazinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzoxazinones. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile class of heterocyclic compounds. Drawing from established chemical principles and field-proven methodologies, this document aims to be an essential resource for overcoming common and complex purification challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the purification of substituted benzoxazinones in a direct question-and-answer format.

Question 1: My final product is contaminated with unreacted anthranilic acid. How can I remove it effectively?

Probable Cause: This is a common issue when using a stoichiometric excess of anthranilic acid or if the reaction has not gone to completion. Anthranilic acid's amphoteric nature (containing both a carboxylic acid and an amino group) can sometimes cause it to co-elute with the desired product in normal-phase chromatography, especially if the benzoxazinone itself has polar substituents.

Recommended Solution:

  • Aqueous Base Wash: The most straightforward approach is a liquid-liquid extraction. After the reaction, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The acidic proton of the anthranilic acid's carboxylic group will be deprotonated, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

    • Causality: The benzoxazinone core lacks a readily ionizable proton, making it significantly less soluble in aqueous base compared to the unreacted anthranilic acid starting material.[1]

  • Caution: Avoid using strong bases like sodium hydroxide (NaOH), as they can promote the hydrolysis of the oxazinone ring, especially at elevated temperatures.[2]

  • Verification: After extraction, you can confirm the removal of anthranilic acid by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) analysis of the organic layer.

Question 2: I've isolated an inseparable mixture of my target benzoxazinone and a dihydro-benzoxazinone intermediate. What should I do?

Probable Cause: This issue is particularly prevalent in syntheses involving the reaction of anthranilic acids with orthoesters.[3] The reaction proceeds through a dihydro intermediate, and the final elimination of an alcohol (e.g., ethanol) to form the aromatic oxazinone ring can be sluggish.[3] This results in a mixture that is often very difficult to separate chromatographically due to similar polarities.

Recommended Solution:

  • Drive the Reaction to Completion: The best solution is often to force the elimination reaction post-synthesis.

    • Thermal Method: Re-subject the crude mixture to the reaction conditions, perhaps at a slightly higher temperature or for a longer duration (e.g., increase reflux time from 24h to 48h), to encourage the elimination of the alcohol.[3]

    • Acid Catalysis: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to the crude mixture in a suitable solvent and heat to promote dehydration.

  • Oxidative Workup: If the dihydro-intermediate is resistant to elimination, a mild oxidation step can be employed. However, this must be approached with caution to avoid over-oxidation of the desired product, especially if sensitive functional groups are present. Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective but require careful optimization.

The following diagram illustrates a typical workflow, highlighting the critical purification junctures.

G cluster_0 Synthesis cluster_1 Workup & Purification start Anthranilic Acid + Acyl Chloride / Anhydride reaction Reaction (e.g., Pyridine, Reflux) start->reaction crude Crude Product Mixture reaction->crude extraction Liquid-Liquid Extraction (Base Wash) crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure Substituted Benzoxazinone recrystallization->final_product

Caption: General workflow for benzoxazinone synthesis and purification.

Question 3: My column chromatography separation is poor, with significant tailing and co-elution of impurities. How can I improve it?

Probable Cause: Poor separation can result from several factors: an incorrect choice of solvent system, improper stationary phase, or the presence of impurities with very similar polarity to the product. Some benzoxazinones, particularly those with free hydroxyl or amino groups, can interact strongly with silica gel, leading to tailing.

Recommended Solutions:

  • Optimize the Mobile Phase:

    • Systematically screen solvent systems using TLC. A good starting point for many benzoxazinones is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[4]

    • If tailing is observed, add a small amount (0.5-1%) of a modifier to the eluent. For acidic compounds, adding acetic acid can help. For basic compounds, adding triethylamine can saturate the active sites on the silica, leading to sharper peaks.

  • Change the Stationary Phase:

    • If silica gel is problematic, consider using alumina (neutral or basic).

    • For highly polar compounds, reversed-phase chromatography (using C18 silica and a polar mobile phase like methanol/water or acetonitrile/water) can be an excellent alternative.[5]

  • Use a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution (where the polarity of the mobile phase is gradually increased) can significantly improve the resolution between closely eluting compounds.

Impurity TypeProbable SourceRecommended Purification Strategy
Unreacted Anthranilic Acid Incomplete reaction; incorrect stoichiometryLiquid-liquid extraction with aqueous NaHCO₃ solution.[1]
N-Acyl Anthranilic Acid Incomplete cyclizationResubject to cyclizing conditions (e.g., heat with acetic anhydride).[1]
Dihydro-Benzoxazinone Incomplete elimination from orthoester synthesisIncrease reaction time/temperature or use mild acid catalysis.[3]
Side products from rearrangement Catalyst or temperature-driven processesCareful optimization of column chromatography; may require alternative stationary phase.[6]
Starting Acyl Chloride/Anhydride Incomplete reactionQuench the reaction with water or a mild base wash (hydrolyzes the acylating agent).
Question 4: My purified product is an oil or fails to crystallize. What techniques can I use to obtain a solid?

Probable Cause: The inability to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the intrinsic properties of the molecule itself (e.g., low melting point, conformational flexibility).

Recommended Solutions:

  • Ensure High Purity: First, confirm the purity of the oil by a sensitive analytical method like LCMS or ¹H NMR. Impurities are a primary inhibitor of crystallization. If necessary, re-purify by column chromatography.

  • Trituration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor solvent (e.g., hexane or pentane) while stirring vigorously. The goal is to have the product precipitate out as a solid. This process also helps wash away more soluble impurities.

  • Solvent Screening for Recrystallization:

    • Attempt recrystallization from a variety of single and mixed solvent systems. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Common systems include ethanol/water, ethyl acetate/hexane, and acetone/acetonitrile.[5][7]

  • Scratching and Seeding: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod below the solvent level to create nucleation sites. If you have a small amount of solid material from a previous batch, "seeding" the supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the general stability of the benzoxazinone ring system during purification?

A: The 1,3-benzoxazin-4-one ring is generally stable under neutral and mildly acidic conditions. However, it is susceptible to hydrolysis under strongly basic or acidic conditions, which leads to ring-opening.[2] The stability is also influenced by the nature and position of substituents on the molecule. Electron-withdrawing groups can sometimes increase susceptibility to nucleophilic attack and subsequent ring-opening. Therefore, it is crucial to maintain a pH as close to neutral as possible during aqueous workups and to avoid prolonged exposure to harsh conditions.

Q: Can I use flash chromatography systems for purifying substituted benzoxazinones?

A: Absolutely. Automated flash chromatography is highly suitable for the purification of these compounds. It offers advantages over traditional gravity columns, including higher resolution, faster separation times, and the ability to use fine-particle silica for more efficient separations. The principles of method development (TLC screening, solvent selection) remain the same.

Q: How do I choose the right solvent system for recrystallization?

A: The ideal recrystallization solvent (or solvent pair) will dissolve your compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). A systematic approach is to test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) at room temperature and then with heating. For a mixed solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.

This diagram provides a logical path for diagnosing and solving common purification problems.

G cluster_impure Impurity Troubleshooting cluster_physical Physical Form Troubleshooting start Crude Product Analysis (TLC, NMR, LCMS) impure Product is Impure start->impure Impurities Detected pure_oil Product is Pure, but an Oil/Amorphous start->pure_oil Purity >95% start_mat Starting Materials Present? impure->start_mat triturate triturate pure_oil->triturate Attempt Trituration (Good Solvent + Poor Solvent) side_prod Side Products Present? start_mat->side_prod No node_acid Anthranilic Acid? start_mat->node_acid Yes node_acyl Acylating Agent? start_mat->node_acyl Yes node_polar Polarity Similar to Product? side_prod->node_polar Yes sol_repurify Standard Column Chromatography side_prod->sol_repurify No sol_acid sol_acid node_acid->sol_acid Solution: Aqueous Base Wash sol_acyl sol_acyl node_acyl->sol_acyl Solution: Aqueous Quench/Wash sol_chrom sol_chrom node_polar->sol_chrom Optimize Chromatography: - Gradient Elution - Different Stationary Phase recryst recryst triturate->recryst Screen for Recrystallization Solvents scratch scratch recryst->scratch Induce Crystallization (Scratch/Seed)

Caption: Decision tree for troubleshooting benzoxazinone purification.

References
  • Ramanathan, M., & Kumar, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

  • El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Asiri, A. M., & Khan, S. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Ishida, Y., & Rimdusit, S. (2014). DSC thermograms of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]

  • Musser, J. H., & Brown, R. E. (1983). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Suto, M. J., & Turner, W. R. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Nikolaenkova, E. B., Os'kina, I. A., Savel'ev, V. A., et al. (2013). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Bhardwaj, S., & Shrivastava, S. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/LCMS. ResearchGate. Available at: [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Qiao, J., Jia, X., Li, P., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]

  • Chromedia. (n.d.). How to select a technique. Chromedia. Available at: [Link]

  • O'Mara, B. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. This document provides a structured, in-depth approach to troubleshooting, grounded in established physicochemical principles and field-proven laboratory techniques.

Introduction: Understanding the Molecule

This compound is a benzoxazinone derivative. This class of compounds is noted for its diverse biological activities. Structurally, it possesses a rigid, fused ring system and a methyl ester functional group. These features contribute to its crystalline nature and, consequently, its characteristically low aqueous solubility. A structurally related, albeit more complex, benzoxazinone derivative, flumioxazin, exhibits very low water solubility (approximately 0.8 mg/L) that is not dependent on pH.[1] This suggests that our target molecule likely shares these properties.

Poor solubility is a frequent hurdle in experimental biology and drug development, impacting assay performance, bioavailability, and the reliability of experimental data. This guide presents a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound won't dissolve in aqueous buffers. Where do I start?

This is the most common issue. The inherent low aqueous solubility of this scaffold necessitates a systematic approach to solvent selection and formulation development.

Causality: The planar benzoxazinone core can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the individual molecules. The methyl ester group, while adding some polarity, is not sufficient to overcome the hydrophobicity of the aromatic system.

Troubleshooting Protocol:

  • Initial Solvent Screening (Organic Solvents): Before attempting aqueous dissolution, it is crucial to find a suitable organic solvent in which the compound is freely soluble. This will serve as a stock solution for further dilutions into aqueous media.

    • Recommended Starting Solvents: Based on the properties of similar heterocyclic compounds, begin with polar aprotic solvents.

    • Procedure:

      • Weigh out a small, precise amount of your compound (e.g., 1-5 mg).

      • Add a measured volume of the test solvent (e.g., 100 µL) and vortex.

      • If the compound dissolves, continue adding solvent to determine the approximate solubility (mg/mL).

      • If it does not dissolve, try gentle warming (not exceeding 40-50°C to prevent degradation) and sonication.

  • Aqueous Buffer Compatibility from an Organic Stock: Once a suitable organic stock is prepared (e.g., in DMSO or DMF), the next step is to assess its compatibility with your aqueous experimental buffer.

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or DMF.

      • Perform serial dilutions of the stock solution into your aqueous buffer.

      • Visually inspect for precipitation at each dilution step. Precipitation upon dilution is a common issue and indicates that the compound is "crashing out" of the solution as the percentage of the organic co-solvent decreases.

Data Presentation: Initial Solvent Selection Guide

SolventClassExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Recommended for initial stock solutions.
Dimethylformamide (DMF) Polar AproticHigh An alternative to DMSO for stock solutions.
Ethanol Polar ProticModerate to LowMay be useful for some formulations.
Methanol Polar ProticModerate to LowSimilar to ethanol.
Acetonitrile Polar AproticModerate to LowUseful for analytical applications (e.g., HPLC).
Water AqueousVery Low Not recommended for initial solubilization.

Visualization: Troubleshooting Workflow for Initial Dissolution

Caption: Initial dissolution workflow for this compound.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

This is a classic problem for "brick dust" compounds. The key is to maintain the compound in a soluble state in the final aqueous environment.

Causality: The high concentration of the compound in the organic solvent is no longer sustainable as the solvent environment becomes predominantly aqueous. The compound molecules aggregate and precipitate out of the solution.

Troubleshooting Protocol:

  • Reduce the Final Concentration: The simplest solution is often to work at a lower final concentration of the compound in your assay. Determine the highest concentration that remains soluble and adjust your experimental design accordingly.

  • Co-solvent System: Increase the percentage of the organic co-solvent in your final aqueous solution. Many cell-based assays can tolerate up to 1% DMSO, and some enzyme assays can tolerate higher percentages. However, always run a vehicle control to ensure the co-solvent is not affecting your experimental results.

  • pH Adjustment (with caution): While the solubility of the structurally related flumioxazin is not pH-dependent, your specific derivative may have ionizable groups.

    • Analysis: The amide proton in the benzoxazinone ring is weakly acidic, but typically has a high pKa and is not easily ionized under physiological conditions. The methyl ester is not ionizable. Therefore, significant pH-dependent solubility is not expected.

    • Experimental Check: If you suspect pH may have an effect, you can perform a simple experiment by diluting your DMSO stock into a series of buffers with varying pH (e.g., pH 5, 7.4, 9) and observing for any differences in precipitation.

  • Use of Excipients: For more challenging cases, the use of solubilizing excipients can be explored.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.

Visualization: Decision Tree for Overcoming Precipitation

Caption: Decision tree for addressing precipitation upon dilution of an organic stock.

Q3: I am concerned about the stability of my compound in solution. How can I assess and mitigate potential degradation?

This is a valid concern, as benzoxazinone derivatives and methyl esters can be susceptible to hydrolysis.

Causality: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. The lactam (cyclic amide) in the benzoxazinone ring can also be susceptible to hydrolysis under harsh conditions, leading to ring-opening.

Troubleshooting Protocol:

  • pH and Temperature Control:

    • Recommendation: Prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C.

    • Working Solutions: For aqueous working solutions, maintain a pH between 6 and 7.5 and use them promptly. Avoid highly acidic or basic buffers if possible.

  • Stability Assessment by HPLC: A simple stability study can be performed using High-Performance Liquid Chromatography (HPLC).

    • Experimental Protocol:

      • Prepare a solution of your compound in the intended experimental buffer.

      • Inject a sample immediately (t=0) into an HPLC system to obtain an initial purity profile.

      • Incubate the solution under your experimental conditions (e.g., 37°C).

      • Inject samples at various time points (e.g., 1, 4, 8, 24 hours).

      • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

    • Suggested HPLC Conditions (starting point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

      • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).

Data Presentation: Stability Study Design

Time PointCondition 1: Buffer pH 7.4, 37°CCondition 2: Buffer pH 9.0, 37°C
0 hr Analyze by HPLC (baseline)Analyze by HPLC (baseline)
1 hr Analyze by HPLCAnalyze by HPLC
4 hr Analyze by HPLCAnalyze by HPLC
8 hr Analyze by HPLCAnalyze by HPLC
24 hr Analyze by HPLCAnalyze by HPLC

Summary of Key Recommendations

  • Prioritize Stock Solutions in Polar Aprotic Solvents: Use DMSO or DMF for initial stock solutions.

  • Address Precipitation Systematically: Start by lowering the final concentration, then consider increasing the co-solvent percentage, and finally, explore advanced formulation strategies.

  • Be Mindful of Stability: Prepare solutions fresh, control the pH of aqueous buffers, and consider performing a simple HPLC-based stability study to understand the degradation profile of your compound under experimental conditions.

By employing these systematic troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and ensure the generation of reliable and reproducible experimental data.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). fao specifications and evaluations. Retrieved from [Link]

Sources

Technical Support Center: Optimizing In Vitro Assays with Benzoxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazine compounds in in vitro assays. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the unique challenges presented by this class of molecules. Our goal is to ensure the scientific integrity of your experiments by explaining the "why" behind experimental choices and providing self-validating protocols.

Introduction to Benzoxazines in Biological Assays

Benzoxazines are a versatile class of heterocyclic compounds traditionally used in polymer chemistry for their exceptional thermal stability.[1][2] More recently, their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties, have garnered significant interest in the drug discovery field.[1][3] However, their unique physicochemical properties, stemming from their phenolic origin and often hydrophobic nature, can present challenges in aqueous in vitro assay environments. This guide will address these challenges head-on, providing you with the tools to generate reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when starting to work with benzoxazine compounds.

Q1: My benzoxazine compound won't dissolve in my aqueous assay buffer. What should I do?

A1: This is the most common issue. Most benzoxazine monomers are hydrophobic. The recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then dilute it into your final aqueous buffer or cell culture medium.

  • Expert Tip: To avoid precipitation when diluting from a DMSO stock, it's crucial to ensure rapid and thorough mixing. A good practice is to add the small volume of DMSO stock directly into the vortex of the assay buffer. Also, consider making an intermediate dilution in a serum-free medium before the final dilution in your complete cell culture medium.

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A2: While this can be cell-line dependent, a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. It is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to assess the impact of the solvent on your specific assay.

Q3: I'm seeing a high background signal in my fluorescence-based assay. Could my benzoxazine compound be interfering?

A3: Yes, this is a distinct possibility. Like many aromatic and phenolic compounds, benzoxazines can be intrinsically fluorescent (autofluorescent) or can interfere with the assay's optical properties.[4]

  • Immediate Check: Run a control experiment with your benzoxazine compound in the assay buffer without the fluorescent probe or cells. If you detect a signal, you are observing compound autofluorescence. For more details, refer to the Troubleshooting Guide below.

Q4: Are benzoxazine compounds stable in aqueous cell culture medium?

A4: The stability of the benzoxazine ring in aqueous solutions at neutral pH over long incubation periods is not extensively documented in the literature for a wide range of structures. Studies have shown that the ring can be opened under acidic conditions (hydrolysis).[5][6] Therefore, it is crucial to empirically determine the stability of your specific compound under your assay conditions.

  • Recommendation: Perform a stability study by incubating your compound in the cell culture medium for the duration of your experiment. At various time points, analyze the sample by HPLC to check for degradation or the appearance of new peaks.

Q5: My benzoxazine compound shows activity against multiple, unrelated targets. What could be happening?

A5: You may be observing promiscuous inhibition, a phenomenon common to some phenolic compounds.[7][8] This can be caused by several factors, including the formation of compound aggregates that non-specifically inhibit enzymes.[9][10] Flavonoids, which share structural similarities with the phenolic portion of benzoxazines, are particularly prone to aggregation.[9]

  • Next Step: Refer to the Troubleshooting Guide for protocols on how to test for and mitigate aggregation-based assay interference.

Part 2: Troubleshooting Guide for In-Depth Issues

This section provides detailed, step-by-step methodologies to diagnose and solve more complex experimental problems.

Issue 1: Compound Solubility and Precipitation

Poor aqueous solubility is a primary hurdle for many bioactive compounds, leading to inaccurate concentration-response curves and underestimated potency.

Causality: The planar, aromatic structures common in benzoxazine scaffolds contribute to their hydrophobicity and low solubility in water-based buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its thermodynamic solubility limit in that medium.

  • Stock Solution Preparation:

    • Prepare a primary stock solution of your benzoxazine compound in 100% DMSO at a high concentration (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle warming or sonication can be used, but always check for compound degradation afterward.

    • Store DMSO stocks at room temperature for short-term use to minimize precipitation from freeze-thaw cycles.

  • Serial Dilution Strategy:

    • Perform serial dilutions in 100% DMSO to create a range of concentrations for your dose-response experiments.

    • For the final dilution into aqueous buffer or cell culture medium, add the DMSO stock to the aqueous solution (not the other way around) with vigorous mixing.

    • Crucial Step: The final concentration of the compound in the assay should not exceed its aqueous solubility limit. If you observe cloudiness or precipitate, you need to reassess your concentration range or consider enabling formulations.

StrategyDescriptionWhen to UseKey Consideration
Co-solvents Using solvents like ethanol or PEG 400 in the final assay buffer.For biochemical assays where cell viability is not a concern.Ensure the co-solvent does not inhibit your enzyme or disrupt protein-protein interactions.
Cyclodextrins Encapsulating the hydrophobic compound within the cyclodextrin cavity to increase aqueous solubility.For both biochemical and cell-based assays.The complexation efficiency depends on the specific benzoxazine and cyclodextrin used. May require empirical testing.
Serum Proteins Utilizing the solubilizing effect of proteins like bovine serum albumin (BSA) in the assay buffer.Primarily for biochemical assays.The compound may bind to the protein, reducing its free concentration and apparent activity.
Issue 2: Assay Interference and Artifacts

Assay artifacts can lead to false positives or false negatives, wasting significant time and resources.[11] Benzoxazines, being phenolic and aromatic, are susceptible to several types of interference.

This workflow will guide you through the process of determining if your benzoxazine compound is interfering with your assay.

Assay_Interference_Workflow start Start: Unexpected Assay Result solubility_check Is the compound fully soluble at the tested concentration? start->solubility_check precipitate Observe for precipitation. Perform solubility test. solubility_check->precipitate interference_type Run Compound-Only Control (No enzyme/cells/probe) solubility_check->interference_type Yes signal_detected Is a signal detected? interference_type->signal_detected autofluorescence Artifact: Autofluorescence/ Background Absorbance signal_detected->autofluorescence Yes no_signal No intrinsic signal. Proceed to Quenching Test. signal_detected->no_signal No quenching_test Run Full Assay Component Control (with probe, no target activity) no_signal->quenching_test signal_decrease Is the probe's signal decreased? quenching_test->signal_decrease quenching Artifact: Signal Quenching signal_decrease->quenching Yes no_quenching No quenching. Consider promiscuous inhibition. signal_decrease->no_quenching No promiscuous_test Test for Promiscuous Inhibition (e.g., detergent test) no_quenching->promiscuous_test detergent_effect Is activity attenuated by detergent (e.g., 0.01% Triton X-100)? promiscuous_test->detergent_effect aggregation Artifact: Aggregation-based Inhibition detergent_effect->aggregation Yes true_activity Likely True Activity. Confirm with orthogonal assay. detergent_effect->true_activity No

Caption: Workflow to diagnose assay interference by benzoxazine compounds.

Many promiscuous inhibitors act by forming aggregates that sequester and denature proteins non-specifically. This activity is often sensitive to the presence of non-ionic detergents.

  • Prepare Assay Buffer: Create two batches of your assay buffer: one with and one without 0.01% (v/v) Triton X-100.

  • Run Parallel Assays: Perform your enzyme inhibition assay in parallel using both buffers. Test your benzoxazine compound across a full concentration range.

  • Analyze Data:

    • If the compound's inhibitory activity is significantly reduced or eliminated in the buffer containing Triton X-100, it is highly likely that the observed inhibition is due to aggregation.

    • If the activity remains consistent between the two conditions, the inhibition is likely due to a specific interaction with the target.

Part 3: Mechanistic Considerations

Understanding the potential behavior of your compound class is key to designing robust experiments.

The Phenolic Nature of Benzoxazines

Benzoxazines are synthesized from phenols, and they can revert to phenolic structures through ring-opening.[5] Phenolic compounds are well-known for their antioxidant properties and their potential to act as "pan-assay interference compounds" (PAINs).[7]

Key Implications:

  • Redox Activity: In assays that involve redox reactions (e.g., MTT, resazurin-based viability assays), the intrinsic antioxidant properties of your benzoxazine or its degradation products could interfere with the readout.

  • Hydrogen Peroxide Formation: Some phenolic compounds can auto-oxidize in buffer and generate hydrogen peroxide, which can lead to false positives in certain screens.

  • Protein Reactivity: The phenolic hydroxyl group can engage in hydrogen bonding and potentially form covalent adducts with proteins, leading to non-specific inhibition.

Phenolic_Pitfalls cluster_artifacts Potential Assay Artifacts Benzoxazine Benzoxazine Compound (Phenolic Precursor) Aggregation Compound Aggregation Benzoxazine->Aggregation Redox Redox Cycling / Antioxidant Effect Benzoxazine->Redox Reactivity Non-specific Protein Reactivity Benzoxazine->Reactivity Optical Optical Interference (Fluorescence/Absorbance) Benzoxazine->Optical FalsePositive False Positive Result Aggregation->FalsePositive Redox->FalsePositive Reactivity->FalsePositive Optical->FalsePositive

Caption: Common assay artifacts associated with phenolic compounds.

Conclusion and Best Practices

Working with benzoxazine compounds in a biological context requires a proactive approach to experimental design. By anticipating and addressing the common challenges of solubility and assay interference, you can significantly increase the quality and reliability of your data.

Summary of Key Recommendations:

  • Characterize Solubility Early: Determine the aqueous solubility of your compound before extensive screening.

  • Standardize Stock Preparation: Use 100% DMSO for stock solutions and employ a consistent, validated dilution method.

  • Always Run Controls: Include vehicle controls (DMSO) and compound-only controls (to check for autofluorescence/absorbance) in every experiment.

  • Validate Hits: For any active compounds, perform counter-screens (e.g., with detergent) to rule out aggregation.

  • Use Orthogonal Assays: Confirm your findings using a secondary assay with a different detection method to ensure the observed activity is target-specific and not an artifact of the primary assay format.[11]

  • Assess Compound Stability: Empirically verify the stability of your benzoxazine compound in your specific assay buffer and conditions over the full duration of the experiment.

By following these guidelines, you can harness the therapeutic potential of benzoxazine compounds while maintaining the highest standards of scientific rigor.

References

  • Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
  • Feng, B. Y., Shoichet, B. K. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 49(5), 1599–1605.
  • Coan, K. E., Shoichet, B. K. (2008). A high-throughput screen for inhibitors of the K-Ras membrane-binding domain. Bioorganic & Medicinal Chemistry Letters, 18(15), 4475–4477.
  • McGovern, S. L., Caselli, E., Grigorieff, N., Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
  • Dahlin, J. L., et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a screening campaign for modulators of methyl-lysine binding proteins. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • McGovern, S. L., Helfand, B. T., Feng, B., Shoichet, B. K. (2003). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 46(20), 4265–4272.
  • Sittampalam, G. S., Coussens, N. P., Brimacombe, K., et al., editors. (2012-). Assay Guidance Manual. Bethesda (MD)
  • Ishida, H., Allen, D. J. (1996). Mechanical characterization of copolymers based on a new benzoxazine monomer. Journal of Polymer Science Part B: Polymer Physics, 34(6), 1019–1030.
  • Wang, Y. X., Ishida, H. (1999).
  • Liu, J., Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers and Polymer Composites, 10(3), 191–202.
  • Cui, S., Arza, C. R., Froimowicz, P., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694.
  • Gali, H., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4576-4585.
  • Han, L., et al. (2017). Oxazine Ring-Related Vibrational Modes of Benzoxazine Monomers Using Fully Aromatically Substituted, Deuterated, 15N Isotope Exchanged, and Oxazine-Ring-Substituted Compounds and Theoretical Calculations. Applied Spectroscopy, 71(5), 903-915.
  • Journal of Pharmacognosy and Phytochemistry. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry, 9(1), 1603-1606.
  • Vijayakumar, C. T., et al. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 16(4), 339-348.
  • Baell, J. B., Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Muratov, E. N., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • National Center for Biotechnology Information. Assay Guidance Manual. Retrieved from [Link]

  • Simeonov, A., et al. (2008). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 3(2), 151-164.
  • Thorne, N., Auld, D. S., Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • National Center for Biotechnology Information. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

Sources

Technical Support Center: Addressing Cytotoxicity of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in control cell lines during experiments with Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. As a member of the benzoxazinone class of compounds, this molecule is expected to be biologically active.[1] This document provides a structured approach to troubleshooting, helping you distinguish between experimental artifacts, intrinsic compound activity, and off-target effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that arise when unexpected results are observed.

Q1: I'm observing significant cell death in my "negative" control cell line after treatment with this compound. What's happening?

A1: This is a common and important observation in preclinical drug discovery. There are three primary possibilities:

  • Intrinsic Biological Activity: The compound may have legitimate, on-target or off-target cytotoxic effects even on non-cancerous or control cell lines. The benzoxazinone scaffold is known to possess a wide range of biological activities, including antiproliferative and cytotoxic effects.[2][3] What you are observing might be a true pharmacological effect.

  • Experimental Artifact: The observed cytotoxicity could stem from issues in your experimental setup. Common culprits include high solvent concentration (e.g., DMSO), compound precipitation, or suboptimal cell culture conditions.[4]

  • Cell Line-Specific Sensitivity: Some cell lines are inherently more sensitive to certain chemical structures due to differences in metabolism, expression of specific transporters, or cellular defense mechanisms.[5]

Q2: What are the known mechanisms of action for benzoxazinone derivatives that could explain this cytotoxicity?

A2: Research on various benzoxazinone derivatives has revealed several mechanisms that can lead to cell death. These are important to consider as they may be relevant to the compound you are studying:

  • Induction of Apoptosis: Many benzoxazinone derivatives exert their effects by triggering programmed cell death, or apoptosis. This is often confirmed by measuring the activity of key executioner enzymes like caspase-3 and caspase-7.[2][6] Some derivatives have also been shown to upregulate the tumor suppressor protein p53.[2]

  • DNA Damage: Certain analogs can intercalate with DNA or induce DNA damage, leading to cell cycle arrest and apoptosis.[7]

  • Cell Cycle Arrest: Compounds from this class have been shown to reduce the expression of key cell cycle proteins like cyclin-dependent kinase 1 (cdk1), halting cell proliferation.[2]

  • Inhibition of Key Kinases: Some benzoxazinones show inhibitory activity against kinases involved in cell signaling pathways.[3]

Q3: How can I determine if the compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic)?

A3: This is a critical distinction in drug discovery.[8] You can differentiate these effects by using complementary assays:

  • Metabolic Assays (e.g., MTT, Resazurin): These measure metabolic activity, which can decrease due to either cell death or cessation of proliferation. They provide a general measure of cell viability.[9][10]

  • Membrane Integrity Assays (e.g., LDH release): These assays specifically measure the release of lactate dehydrogenase from cells with damaged membranes, providing a direct marker of cytotoxicity (cell death).[11]

  • Cell Counting: Directly counting cells (e.g., using a hemocytometer with trypan blue exclusion or an automated cell counter) over the course of the experiment can reveal if the cell number is decreasing (cytotoxicity) or merely plateauing (cytostasis).[10][12]

Monitoring cell numbers over time is the most definitive way to distinguish between these two effects.[11]

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

If you suspect your results are compromised by experimental issues, follow this logical troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Phase 1: Rule out Experimental Artifacts cluster_2 Phase 2: Characterize the Biological Effect cluster_3 Conclusion observe Unexpected Cytotoxicity in Control Cells check_solvent Q: Is the vehicle control (e.g., DMSO) showing toxicity? observe->check_solvent check_solubility Q: Is the compound precipitating in the media? check_solvent->check_solubility No check_reproducibility Q: Are results inconsistent between replicates/experiments? check_solubility->check_reproducibility No confirm_assay Confirm with Orthogonal Assay (e.g., LDH, CellTiter-Glo) check_reproducibility->confirm_assay No investigate_mechanism Investigate Mechanism (Apoptosis, ROS, etc.) confirm_assay->investigate_mechanism dose_response Perform Detailed Dose-Response (Calculate IC50) investigate_mechanism->dose_response conclusion Effect is a true, reproducible biological activity of the compound. dose_response->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 1: High Background Signal or Cytotoxicity in Vehicle-Only Control
  • Possible Cause: The solvent used to dissolve the compound, typically DMSO, can be cytotoxic at higher concentrations. Suboptimal cell health or microbial contamination can also lead to spontaneous cell death.[4]

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, as sensitivity varies between cell lines.[4]

    • Assess Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluency can lead to cell stress and death.[4]

    • Screen for Contamination: Visually inspect plates for any signs of microbial contamination, which can interfere with metabolic assays like MTT.[4]

Issue 2: Compound Precipitates in the Culture Medium
  • Possible Cause: The compound's concentration exceeds its solubility limit in the aqueous culture medium. Precipitation leads to inconsistent dosing and can interfere with optical readings from plate-based assays.[4]

  • Troubleshooting Steps:

    • Determine Solubility: Formally determine the compound's solubility limit in your specific culture medium.

    • Prepare Fresh Dilutions: Prepare stock solutions and dilutions fresh for each experiment to avoid issues with compound stability and precipitation from freeze-thaw cycles.

    • Gentle Mixing: Ensure the compound is thoroughly and gently mixed into the medium before adding it to the cells.[4]

Issue 3: Results are Inconsistent Between Experiments
  • Possible Cause: Variability in experimental parameters is a common source of inconsistent data.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure the exact same number of viable cells is seeded in each well. Cell density can significantly impact assay results.[13]

    • Consistent Timelines: Standardize all incubation times for cell seeding, compound treatment, and assay reagent addition across all experiments.[4]

    • Reagent Preparation: Use freshly prepared reagents whenever possible. If using stored reagents, ensure they have been stored correctly.[4]

Part 3: Characterizing the Cytotoxic Effect

Once you have ruled out experimental artifacts, the next step is to characterize the observed cytotoxicity as a true biological effect.

Step 1: Confirm Cytotoxicity with Orthogonal Assays

Relying on a single assay is not recommended, as some compounds can interfere with assay chemistry.[10] Use at least two different methods based on distinct principles to confirm your findings.

Assay TypePrincipleAdvantagesDisadvantages
MTT / Resazurin Measures metabolic activity (mitochondrial reductase)[9][14]Inexpensive, easy to use, high-throughput.[14]Can be affected by changes in metabolism without cell death; potential for compound interference.[10]
LDH Release Measures leakage of lactate dehydrogenase from damaged cell membranes.[11]Direct measure of cytotoxicity (necrosis/late apoptosis).Less sensitive for early apoptosis; serum in media can have endogenous LDH activity.[4]
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, which is present in metabolically active cells.[6]Highly sensitive, broad linear range, good for HTS.[6]Signal is short-lived; requires a luminometer.
Annexin V / PI Staining Flow cytometry or imaging-based detection of phosphatidylserine exposure (early apoptosis) and membrane permeability (necrosis).[6]Distinguishes between apoptosis and necrosis; provides single-cell data.Lower throughput, requires specialized equipment (flow cytometer).
Step 2: Investigate Potential Mechanisms

The benzoxazinone scaffold has been linked to specific cell death pathways. Investigating these can provide crucial insight into the compound's mechanism of action.

G cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros Potential Effect caspase Caspase Activation (e.g., Caspase-3/7) compound->caspase Potential Effect damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage cell_death Cell Death damage->cell_death dna_frag DNA Fragmentation caspase->dna_frag dna_frag->cell_death

Caption: Potential mechanisms of compound-induced cytotoxicity.
  • Oxidative Stress: The benzoxazine structure can be susceptible to oxidation, which can play a role in its biological activity and potentially induce oxidative stress in cells.[15][16] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage.[17]

    • Recommended Assay: Measure intracellular ROS production using a probe like 2',7'-dichlorofluorescin diacetate (DCFDA). An increase in fluorescence upon compound treatment indicates elevated ROS levels.

  • Apoptosis: As a common mechanism for benzoxazinones, assessing apoptosis is a critical step.[2][7]

    • Recommended Assay: Use a luminescent or fluorescent assay to measure the activity of Caspase-3 and Caspase-7, which are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a well-established, high-throughput method.[6] Alternatively, Annexin V/PI staining can distinguish between early and late apoptosis/necrosis.

Step 3: Consider Broader Off-Target Effects

If your compound shows potent, validated cytotoxicity in control cells, it may have off-target activities. Early in vitro safety pharmacology profiling screens a compound against a panel of common off-targets (e.g., GPCRs, ion channels, kinases) to identify potential liabilities.[18][19] This can help predict adverse effects and guide the selection of lead candidates with minimal off-target effects.[20]

Part 4: Key Experimental Protocols

Protocol 1: General Cell Viability Assay (Resazurin Reduction Method)

This protocol is adapted from standard methods for assessing cell viability.[14]

  • Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add Resazurin solution to each well to a final concentration of ~44 µM.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Analysis: Normalize the fluorescence values to the vehicle-only control wells (representing 100% viability) and plot the dose-response curve.

Protocol 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This protocol is based on the widely used assay for measuring key executioner caspase activity.[6]

  • Cell Seeding & Treatment: Follow steps 1-3 from the protocol above in a 96-well, opaque-walled plate suitable for luminescence.

  • Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence relative to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Benchchem. (n.d.). Technical Support Center: Mitigating Cytotoxicity of Research Compounds in Mammalian Cell Lines.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • PubMed. (n.d.). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold.
  • PubMed Central. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide.
  • MDPI. (n.d.). Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians.
  • JoVE. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput.
  • PubMed Central. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts.
  • PubMed. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
  • Virology Research Services. (2024). Understanding Cytotoxicity.
  • PubMed Central. (n.d.). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property.
  • ResearchGate. (2019). Synthesis and Screening of some benzoxazinone derivatives.
  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling.
  • Reaction Biology. (n.d.). Safety Pharmacology Solutions.
  • Life Sciences. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.

Sources

Technical Support Center: Interpreting Unexpected Results in Benzoxazine Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzoxazine derivatives. This guide is designed to provide expert insights and practical troubleshooting strategies for navigating the complexities of biological screening with this versatile chemical scaffold. Unexpected results are a common challenge in drug discovery, and this resource will equip you with the knowledge to identify artifacts, validate true hits, and advance your research with confidence.

Troubleshooting Guide: From Unexpected Activity to Confirmed Hits

This section addresses specific issues you may encounter during your screening campaigns in a question-and-answer format. Each answer provides a step-by-step approach to diagnosing and resolving the problem.

Question 1: My benzoxazine derivative shows potent activity in my primary screen, but the results are inconsistent or the dose-response curve is unusual. What should I do first?

An inconsistent or unusual dose-response curve is a significant red flag that warrants a systematic investigation.[1] Before committing more resources, it is crucial to rule out common artifacts.

Initial Steps for Hit Triage:

  • Confirm Identity and Purity: Re-analyze the compound lot used in the screen by LC-MS and NMR to confirm its identity and purity. Impurities can lead to off-target effects or interfere with the assay.

  • Assess Solubility: Poor aqueous solubility is a frequent cause of assay artifacts.[2] Visually inspect your compound in the assay buffer at the highest concentration tested. Cloudiness or precipitation is a clear indicator of solubility issues.

  • Evaluate Compound Stability: Benzoxazines can undergo ring-opening, particularly under certain pH and temperature conditions.[3][4][5][6] This can lead to the formation of new chemical entities with different biological activities.

Question 2: How can I determine if my benzoxazine derivative is a Pan-Assay Interference Compound (PAINS)?

Pan-Assay Interference Compounds (PAINS) are notorious for producing false-positive results in high-throughput screens through various non-specific mechanisms.[7][8] Benzoxazines, through their structural relationship to phenolic Mannich bases (a known PAINS substructure), and their potential for reactivity, should be carefully evaluated.[9]

Workflow for PAINS Identification:

The following workflow can help you systematically identify if your benzoxazine hit is behaving as a PAIN.

PAINS_Workflow Start Potent Hit from Primary Screen Substructure Substructure Analysis (e.g., PAINS filters) Start->Substructure Aggregation Aggregation Assay (e.g., DLS or detergent counterscreen) Substructure->Aggregation PAINS substructure flagged? False_Positive Likely False Positive Substructure->False_Positive Yes Reactivity Reactivity Assessment (e.g., Thiol reactivity, Redox activity) Aggregation->Reactivity No aggregation detected Aggregation->False_Positive Aggregation confirmed Orthogonal Orthogonal Assay (Different detection method) Reactivity->Orthogonal Not reactive Reactivity->False_Positive Reactive Biophysical Biophysical Validation (e.g., SPR, DSF, ITC) Orthogonal->Biophysical Activity confirmed Orthogonal->False_Positive Activity not confirmed Confirmed_Hit Confirmed Hit Biophysical->Confirmed_Hit Direct binding observed Biophysical->False_Positive No direct binding

Caption: Workflow for identifying PAINS and other artifacts.

Key Experiments to Run:

  • Aggregation Counterscreen: Aggregates of small molecules can sequester and denature proteins, leading to non-specific inhibition.

    • Protocol: Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation-based activity.

  • Thiol Reactivity Counterscreen: Some benzoxazines have been developed as covalent inhibitors that target cysteine residues.[10][11][12][13] This reactivity can lead to non-specific inhibition of proteins with accessible thiols.

    • Protocol: A high-throughput thiol-reactivity assay using Ellman's reagent (DTNB) can be employed to assess the intrinsic reactivity of your compound.[7][14]

  • Redox Activity Counterscreen: Compounds that participate in redox cycling can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can interfere with assay components or cause cytotoxicity.

    • Protocol: A catalase counterscreen can be used to detect the production of H₂O₂. A loss of activity in the presence of catalase suggests a redox-cycling mechanism.

Question 3: My benzoxazine derivative shows significant cytotoxicity. How can I be sure it's a specific effect and not an artifact?

Cytotoxicity can be a desired outcome (e.g., in oncology) or an unwanted side effect. Differentiating between specific, on-target cytotoxicity and non-specific cell death is critical.

Troubleshooting Unexpected Cytotoxicity:

Issue Potential Cause Recommended Action
High cytotoxicity at low concentrations Cell line sensitivity, incorrect drug concentration, or suboptimal cell health.1. Verify the reported CC50/IC50 values for your cell line. 2. Prepare a fresh stock solution and verify its concentration. 3. Ensure cells are in the logarithmic growth phase and at a low passage number.[11]
Inconsistent results between experiments Reagent variability or inconsistent cell seeding.1. Use the same batches of media, serum, and reagents. 2. Ensure a homogenous cell suspension before seeding.
Cytotoxicity observed across multiple, unrelated cell lines Non-specific mechanism of action (e.g., membrane disruption, reactivity).1. Perform a thiol reactivity assay. 2. Evaluate for redox activity. 3. Consider a membrane integrity assay.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of false positives in benzoxazine screening?

A1: The most common sources of false positives for benzoxazine derivatives, like many other screening compounds, are:

  • Pan-Assay Interference Compounds (PAINS): Due to their potential for reactivity and structural similarity to known PAINS motifs.[9]

  • Compound Aggregation: Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes.

  • Reactivity: The benzoxazine scaffold can be reactive towards nucleophiles like cysteine, leading to covalent modification of proteins.[10][11][12][13]

  • Redox Cycling: Some phenolic compounds can undergo redox cycling, producing reactive oxygen species that interfere with assays.

Q2: Can the ring-opening of the benzoxazine scaffold affect biological activity?

A2: Yes. The ring-opening of the benzoxazine ring, which can be catalyzed by acidic conditions or heat, results in a different chemical structure (a phenolic Mannich base).[3][4][5][6] This new structure will have different physicochemical properties and a potentially different biological activity profile. It is crucial to assess the stability of your benzoxazine derivative under your specific assay conditions.

Q3: How do I choose an appropriate orthogonal assay?

A3: An orthogonal assay should measure the same biological endpoint as your primary assay but use a different detection method. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance (SPR) that directly measures binding. This helps to rule out artifacts related to the specific technology of the primary assay.

Q4: What is the role of biophysical methods in validating benzoxazine hits?

A4: Biophysical methods are essential for confirming a direct interaction between your benzoxazine derivative and its intended target.[15][16] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) can provide evidence of binding and help to determine the binding affinity and kinetics. A confirmed direct interaction significantly increases the confidence that your compound is a true hit.

Experimental Protocols

Protocol 1: Compound Stability Assessment by LC-MS

This protocol assesses the stability of a benzoxazine derivative in your assay buffer over the time course of your experiment.

Materials:

  • Benzoxazine derivative stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • LC-MS system

Procedure:

  • Dilute the benzoxazine stock solution to the final assay concentration in the assay buffer.

  • Incubate the solution under the same conditions as your biological assay (e.g., 37°C for 24 hours).

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.

  • Look for the appearance of new peaks that may correspond to degradation products, such as the ring-opened form.

Protocol 2: Thiol Reactivity Counterscreen using DTNB

This protocol provides a high-throughput method to assess the reactivity of your compound with thiols.[7][14]

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Glutathione (GSH)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well plate reader

Procedure:

  • Prepare a solution of GSH in the assay buffer.

  • Add your benzoxazine derivative at various concentrations to the wells of a 96-well plate.

  • Add the GSH solution to the wells and incubate for a set period (e.g., 1 hour).

  • Add the DTNB solution to the wells. DTNB reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.

  • Measure the absorbance at 412 nm. A decrease in absorbance in the presence of your compound indicates that it has reacted with GSH.

Protocol 3: Catalase Counterscreen for Redox Activity

This protocol determines if your compound's activity is dependent on the production of hydrogen peroxide.

Materials:

  • Catalase from bovine liver

  • Your primary assay system

Procedure:

  • Set up your primary assay as usual.

  • In a parallel set of experiments, add catalase to the assay buffer before adding your benzoxazine derivative. A typical concentration is 100-200 units/mL.

  • Run the assay and compare the dose-response curves in the presence and absence of catalase.

  • A significant rightward shift in the IC50 value in the presence of catalase suggests that the compound's activity is at least partially mediated by the production of H₂O₂.

References

  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society.
  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Apollo.
  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. PubMed.
  • Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. ePrints - Newcastle University.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PMC - NIH.
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (PDF).
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • C
  • Applications of Biophysics in High-Throughput Screening Hit Valid
  • C
  • An improved method for measuring catalase activity in biological samples. PMC - NIH.
  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH.
  • Pan-Assay Interference Compounds (PAINS)
  • High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. Semantic Scholar.
  • Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.
  • Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.
  • Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - SA.
  • Catalase Microplate Assay Kit User Manual. Bioworld Technology, Inc..
  • Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH.
  • Thermally activated ring‐opening polymerization of benzoxazines..
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • Thermal Degradation Mechanism of Polybenzoxazines. (PDF)
  • An aggregation-induced emission enhancement fluorescent benzoxazine-derived macromolecule: catalyst-free synthesis and its preliminary application for the determination of aqueous picric acid. RSC Publishing.
  • Modified guaiacol‐based benzoxazines for optical, aggregation‐induced emission and corrosion‐resistant coating applications.
  • PAINS Library. Enamine.
  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Pan-assay interference compounds. Wikipedia.
  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • An aggregation-induced emission enhancement fluorescent benzoxazine-derived macromolecule: catalyst-free synthesis and its preliminary application for the determination of aqueous picric acid (2016). Yue Su - SciSpace.
  • Hit Generation - Webinar (Part Two: Classical Screening Str
  • Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
  • Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
  • Azopyridine-Functionalized Benzoxazine with Zn(ClO4)2 Form High-Performance Polybenzoxazine Stabilized Through Metal–Ligand Coordinatio. (PDF)
  • Ring Opening Polymerization Used for the Production of VOC Free High-Performance Ecofriendly Novel PBZ/PDA/CeO2 Nanocomposites. PMC - NIH.
  • Ring-Opening Polymerization of 1,3-Benzoxazines via Borane C
  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube.
  • Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI.
  • Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds.
  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors.
  • Recent advances in bio-based polybenzoxazines as an interesting adhesive co

Sources

"enhancing the stability of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that achieving reproducible and reliable experimental results depends critically on the stability of your reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, practical solutions to potential stability challenges encountered when working with this compound in solution. We will explore the "why" behind the degradation and the "how" of preventing it.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in my aqueous buffer, but I'm seeing a loss of the parent compound over time. What is the likely cause?

A1: The molecular structure of your compound contains two primary functional groups susceptible to hydrolysis in aqueous environments: a methyl ester and a cyclic amide (lactam) within the benzoxazinone ring.[1][2] Hydrolysis is the cleavage of these bonds by water, a reaction that can be significantly accelerated by acidic or basic conditions.[3][4][5]

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acids (H+) and bases (OH-).[4][6]

  • Lactam Hydrolysis: The amide bond within the six-membered lactam ring can also be cleaved by water, leading to ring-opening.[7][8][9] While six-membered lactam rings are generally more stable than highly strained rings like β-lactams, they are still prone to hydrolysis under non-neutral pH and elevated temperatures.[7][8][9][10]

The rate of degradation you are observing is likely a function of your buffer's pH, temperature, and storage duration.

Q2: How does pH influence the stability of my compound, and how can I find the optimal pH for my experiments?

A2: The pH of your solution is the most critical factor governing the rate of hydrolysis for both the ester and lactam groups.[1][11][12] Generally, these functional groups exhibit a U-shaped pH-rate profile, where the minimum rate of hydrolysis (maximum stability) occurs in the slightly acidic to neutral pH range (typically pH 4-6).[13] Both strongly acidic and, more significantly, strongly basic conditions will catalyze degradation.[3][10][11]

To determine the optimal pH, we strongly recommend performing a pH-rate profile study . This involves preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring the degradation over time using a stability-indicating analytical method like HPLC.[2][14] This experiment will pinpoint the pH of maximum stability, which you should then use for preparing stock solutions and experimental media.

Q3: My solution has developed a yellowish or brownish tint upon storage. Is this related to degradation?

A3: Yes, a color change often indicates oxidative degradation. The benzoxazinone core contains a phenolic-like structure which can be susceptible to oxidation.[15][16][17][18] This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1] The resulting degradation products are often colored, conjugated molecules.[16]

To mitigate this, consider the following:

  • De-gas your solvents: Purge your solvents and buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Use Chelating Agents: Add a small amount of a chelating agent, such as EDTA (ethylenediaminetetraacetic acid), to your buffer.[19] EDTA will sequester trace metal ions that can catalyze oxidation reactions.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[20][21]

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: Based on the chemical liabilities, the following storage conditions are recommended:

  • Solvent: Prepare the primary stock solution in a dry, aprotic organic solvent like anhydrous DMSO or acetonitrile, where hydrolytic degradation is minimized.

  • Temperature: Store stock solutions at -20°C or, ideally, at -80°C to significantly slow down all potential degradation reactions.[22]

  • Protection from Light: Always use amber vials or light-blocking containers.[20][23]

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[22]

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen organic stock. Do not store aqueous solutions for extended periods unless you have validated their stability under those specific conditions (e.g., pH, temperature).

Troubleshooting Guide

Problem: Rapid loss of compound detected by HPLC within hours of preparing an aqueous solution at pH 7.4 for a cell-based assay.

This is a classic case of base-catalyzed hydrolysis. At a physiological pH of 7.4, the rate of hydroxide-ion-catalyzed hydrolysis of the ester and lactam is significantly faster than at a neutral or slightly acidic pH.[10][11]

G start Problem: Rapid Degradation at pH 7.4 check_assay Can the assay pH be lowered? start->check_assay ph_yes Yes, assay is tolerant to lower pH check_assay->ph_yes Check ph_no No, assay requires pH 7.4 check_assay->ph_no Check lower_ph Determine max stability pH (e.g., pH 5-6) via pH-rate study. Run assay at this pH. ph_yes->lower_ph time_constraint Is the incubation time short (< 1-2 hours)? ph_no->time_constraint time_yes Yes, short incubation time_constraint->time_yes Check time_no No, long incubation time_constraint->time_no Check fresh_prep Prepare compound solution immediately before adding to assay. Accept minor degradation. time_yes->fresh_prep co_solvent Investigate use of co-solvents (e.g., <1% DMSO) to potentially slow hydrolysis. Validate for cell toxicity. time_no->co_solvent

Caption: Troubleshooting workflow for rapid degradation at physiological pH.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for Determining Optimal pH

This protocol outlines a systematic experiment to identify the pH at which this compound exhibits maximum stability.

Materials:

  • This compound

  • Concentrated stock solution in anhydrous acetonitrile (e.g., 10 mg/mL)

  • Series of buffers (e.g., 50 mM citrate for pH 3-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10)

  • HPLC system with a suitable C18 column and UV detector[14][24]

  • Constant temperature incubator (e.g., 25°C or 40°C)

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range. Verify the final pH of each buffer after preparation.

  • Sample Preparation: For each pH point, dilute the acetonitrile stock solution into the buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of acetonitrile is low (e.g., <1%) to minimize its effect on stability.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC. Record the peak area of the parent compound. This is your 100% reference point.

  • Incubation: Place the vials containing the remaining solutions into a constant temperature incubator.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial and analyze by HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the parent compound remaining relative to its T=0 peak area.

    • Plot the natural logarithm of the remaining percentage (ln[% Remaining]) versus time for each pH. The degradation often follows first-order kinetics.

    • The slope of this line gives the observed degradation rate constant (k_obs).

    • Plot k_obs versus pH. The lowest point on this curve corresponds to the pH of maximum stability.

Data Summary Table (Example):

pHk_obs (hr⁻¹) at 40°CHalf-life (t½) in hours
3.00.04515.4
4.00.01069.3
5.00.005138.6
6.00.00977.0
7.00.03023.1
8.00.1504.6
9.00.6931.0
Protocol 2: Forced Degradation Study

This protocol is used to identify potential degradation products and validate that your analytical method is "stability-indicating" (i.e., it can separate the parent compound from all degradants).[14][25]

Procedure:

  • Prepare four separate solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 8-24 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber with a light exposure of not less than 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines.[23][26][27] Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples and a non-stressed control by HPLC-UV and, ideally, by LC-MS to identify the masses of the degradation products. The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.[14]

G Parent Methyl 2-(3-oxo-3,4-dihydro-2H- 1,4-benzoxazin-6-yl)acetate Acid_Deg Carboxylic Acid Derivative (Ester Hydrolysis) Parent->Acid_Deg H₂O / H⁺ or OH⁻ Ring_Open Ring-Opened Product (Lactam Hydrolysis) Parent->Ring_Open H₂O / H⁺ or OH⁻ Oxidized Oxidized Products (e.g., Quinone-like species) Parent->Oxidized O₂ / Light / Metal Ions

Caption: Primary degradation pathways for the target compound.

By understanding the inherent chemical liabilities of this compound and employing these systematic strategies, you can ensure the integrity of your solutions, leading to more accurate and reliable scientific outcomes.

References

  • Wessjohann, L. A., et al. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available from: [Link]

  • Wikipedia. (n.d.). β-Lactam. Retrieved from: [Link]

  • Wessjohann, L. A., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Rho, S. J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods. Available from: [Link]

  • Wessjohann, L. A., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available from: [Link]

  • Rho, S. J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. Available from: [Link]

  • El-Ghenymy, A., et al. (2016). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available from: [Link]

  • Schulz, M., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. Available from: [Link]

  • Rho, S. J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. National Institutes of Health (NIH). Available from: [Link]

  • Richardson, T. (1980). Hydrolysis of methyl esters. Google Patents.
  • Rho, S. J., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. ResearchGate. Available from: [Link]

  • Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Macías, F. A., et al. (2006). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Miller, L. F., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology. Available from: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from: [Link]

  • A&A Pharmachem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from: [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. Retrieved from: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from: [Link]

  • Chinchilla, N., et al. (2015). Benzoxazinone degradation products discussed in this study. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from: [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from: [Link]

  • Macías, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental Science and Technology. Available from: [Link]

  • ManTech Publications. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from: [Link]

  • LCGC. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from: [Link]

  • Waterman, K. C., & MacDonald, B. C. (2009). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology. Available from: [Link]

  • ResearchGate. (n.d.). core components of analytical method validation for small molecules-an overview. Retrieved from: [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from: [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from: [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from: [Link]

  • ResearchGate. (n.d.). Photostability of N@C. Retrieved from: [Link]

  • ResearchGate. (n.d.). Photostability testing of pharmaceutical products. Retrieved from: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from: [Link]

  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from: [Link]

  • Barry, A. L., & Effinger, L. J. (1986). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available from: [Link]

  • Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. Available from: [Link]

Sources

Technical Support Center: Refining Analytical Detection of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical detection of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The methodologies and recommendations provided herein are synthesized from established principles of chromatographic science and extensive field experience with related molecular structures.

I. Foundational Knowledge & Initial Considerations

This compound is a benzoxazinone derivative. Structurally, it possesses a chromophore, making it suitable for UV detection, and its polarity is appropriate for reversed-phase high-performance liquid chromatography (HPLC). For higher sensitivity and selectivity, particularly in complex matrices, coupling with mass spectrometry (LC-MS) is the preferred method.

Core Challenge: Analyte Stability

Benzoxazinone derivatives can be susceptible to hydrolysis, especially under non-acidic conditions. Therefore, maintaining a low pH throughout sample preparation, storage, and analysis is critical for reproducible results. Acidified solvents help to stabilize these compounds.[1]

II. HPLC-UV Method Development: A Practical Guide

For routine quantification and purity analysis, a well-developed HPLC-UV method is often sufficient. Below is a recommended starting point and a guide to optimization.

A. Recommended Starting HPLC-UV Parameters

This initial method is designed as a robust starting point for your method development.

ParameterRecommended SettingRationale & Expert Insights
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for this moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification is crucial for peak shape and stability of the analyte. Formic acid is volatile and compatible with MS if you transition to LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides better peak shape and lower backpressure than methanol for many compounds.
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-20 min: 30% BA gradient elution is recommended for initial runs to determine the analyte's retention time and to elute any potential impurities with different polarities.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is vital for reproducible retention times.
Injection Volume 10 µLA typical injection volume. This can be adjusted based on analyte concentration and sensitivity requirements.
UV Detection 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for the determination of the optimal wavelength (λmax) and assessment of peak purity.
B. HPLC-UV Troubleshooting Guide

Question: My peak is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue that can compromise resolution and integration accuracy. Here’s a systematic approach to troubleshooting:

  • Chemical Interactions: The most probable cause for a basic compound like a benzoxazinone derivative is secondary interactions with acidic silanol groups on the silica-based column packing.[2]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid). This protonates the analyte and suppresses the ionization of silanol groups, minimizing unwanted interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector and the detector can cause peak broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are zero-dead-volume.[2]

Question: I'm observing a drifting baseline. What should I investigate?

Answer: A drifting baseline can be caused by several factors:

  • Column Temperature Fluctuations: Ensure the column oven is on and has reached thermal equilibrium.

  • Mobile Phase Issues: The mobile phase may not be adequately mixed, or one of the components may be slowly changing in composition (e.g., evaporation of a volatile solvent).

    • Solution: Ensure thorough mixing of mobile phases. Keep solvent bottles capped to prevent evaporation.[3]

  • Column Bleed: At higher temperatures or with aggressive mobile phases, the column's stationary phase can slowly "bleed" off, causing a rising baseline, especially with a gradient.

    • Solution: Use a column specifically designed for low bleed if operating at high temperatures or with mass spectrometry.

C. Experimental Workflow: HPLC-UV Method Development

Caption: A typical workflow for developing an HPLC-UV method.

III. LC-MS/MS Method for Enhanced Sensitivity and Specificity

For bioanalytical studies or trace-level detection, LC-MS/MS is indispensable.

A. Recommended Starting LC-MS/MS Parameters
ParameterRecommended SettingRationale & Expert Insights
LC System UPLC/UHPLCUltra-high-performance systems provide better resolution and faster run times.
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is ideal for fast LC-MS analysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffers like formic acid are essential for efficient ionization in the MS source.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI)ESI is well-suited for moderately polar small molecules.
Polarity PositiveThe nitrogen atoms in the benzoxazinone ring are likely to be protonated.
Scan Mode Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantitative analysis.
Precursor Ion (Q1) To be determined empiricallyThis will be the [M+H]+ ion. The molecular weight of the analyte is ~221.2 g/mol , so the precursor ion will be m/z 222.1.
Product Ions (Q3) To be determined empiricallyInfuse a standard solution to identify the most stable and abundant product ions.
B. LC-MS/MS Troubleshooting Guide

Question: I'm not seeing any signal for my compound, or the signal is very weak. What should I check first?

Answer: A lack of signal in LC-MS is a common frustration. Here is a logical sequence of checks:

LC-MS Signal Troubleshooting cluster_lc LC System Checks cluster_ms MS System Checks cluster_analyte Analyte & Method Checks start No/Low Signal Detected lc_flow Is there flow to the MS source? (Check for leaks, pump pressure) start->lc_flow ms_tune Did the MS tune/calibration pass? start->ms_tune analyte_stability Could the analyte have degraded? (Prepare fresh sample) start->analyte_stability rt_shift Has the retention time shifted significantly? lc_flow->rt_shift method_params Are the correct MRM transitions being monitored? rt_shift->method_params If yes, adjust acquisition window source_spray Is the ESI spray stable? (Visually inspect the spray needle) ms_tune->source_spray source_params Are source parameters optimized? (Gas flow, temperature, voltages) source_spray->source_params source_params->analyte_stability If not optimized, infuse standard and auto-tune analyte_stability->method_params

Caption: A decision tree for troubleshooting low or no signal in LC-MS.

Question: I'm observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

Answer: Matrix effects are a major challenge in LC-MS, especially with complex samples like plasma or tissue extracts.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): A quick but less clean method. Often followed by phospholipid removal for plasma samples.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Analytes are partitioned into an immiscible organic solvent.[4]

    • Solid-Phase Extraction (SPE): Offers the highest degree of cleanup by using a sorbent to selectively retain the analyte while matrix components are washed away.

  • Chromatographic Separation: Ensure the analyte peak is well-separated from the "void volume" where many matrix components elute. Adjusting the HPLC gradient can shift the analyte's retention time away from areas of high ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification as the ratio of the analyte to the SIL-IS remains constant.

IV. System Suitability Testing (SST)

Before any sample analysis, you must verify that your chromatography system is performing correctly. This is done through System Suitability Testing (SST).[5]

A. Key SST Parameters and Typical Acceptance Criteria

Based on ICH and USP guidelines, the following parameters should be monitored.[5][6]

ParameterPurposeTypical Acceptance Criteria
Repeatability / Precision (%RSD) Ensures consistent injections%RSD of peak areas from ≥5 replicate injections should be ≤ 2.0%.
Tailing Factor (T) Measures peak symmetryT ≤ 2.0. A value of 1.0 is a perfectly symmetrical peak.
Theoretical Plates (N) Measures column efficiencyN ≥ 2000. Higher numbers indicate better efficiency.
Resolution (Rs) Measures separation of adjacent peaksRs ≥ 2.0 between the analyte and the closest eluting peak.
B. How to Perform SST
  • Prepare a standard solution of this compound at a concentration that gives a good detector response.

  • If you need to assess resolution, also include a solution containing the analyte and a closely eluting impurity or related compound.

  • Inject the standard solution five or six times consecutively.

  • The chromatography data system (CDS) software can automatically calculate the %RSD, tailing factor, and theoretical plates.

  • Compare the results against the pre-defined acceptance criteria. The system "passes" if all criteria are met.

V. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my reference standard in?

  • A1: Acetonitrile or methanol are good starting choices. The analyte's solubility should be confirmed empirically. For stock solutions, Dimethyl sulfoxide (DMSO) can be used, but be mindful of its compatibility with your HPLC method, as large injection volumes of DMSO can cause peak distortion.

Q2: How should I prepare samples from a biological matrix like plasma?

  • A2: For LC-MS analysis, protein precipitation is the simplest method. A common procedure is to add 3 parts of cold acetonitrile (containing an internal standard) to 1 part of plasma. Vortex, then centrifuge to pellet the precipitated proteins. The supernatant can then be injected. For cleaner samples, consider solid-phase extraction (SPE).[7]

Q3: My retention time is shifting between runs. What's the cause?

  • A3: The most common causes are:

    • Inadequate column equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes before each injection.

    • Mobile phase composition changes: Remake your mobile phase.

    • Temperature fluctuations: Check that the column oven is set and stable.

    • Pump performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Purge the pump to remove bubbles.[8]

Q4: Can I use a C8 column instead of a C18?

  • A4: Yes, but expect less retention. A C8 column is less hydrophobic than a C18. You will likely need to adjust your mobile phase to have a lower percentage of the organic solvent to achieve similar retention times.

VI. References

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [Link]

  • LC/MS Troubleshooting Guide. ResearchGate. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. ResearchGate. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Separation Science. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. This document is designed for researchers, process chemists, and drug development professionals. It moves beyond standard procedures to address the nuanced challenges encountered during process optimization and scale-up, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic questions that are critical for designing a robust and scalable synthetic route.

Q1: What are the primary synthetic routes to construct the core 2H-1,4-benzoxazin-3(4H)-one scaffold on a large scale?

A1: For industrial-scale production, two routes are predominantly considered, each with distinct advantages and challenges:

  • Reductive Cyclization of a 2-Nitrophenol Intermediate: This is the most common and often most robust method. It involves the O-alkylation of a substituted 2-nitrophenol, followed by the reduction of the nitro group, which leads to spontaneous intramolecular cyclization. This method is favored for its high yields and the availability of various reducing agents suitable for scale-up.[1]

  • Palladium-Catalyzed Intramolecular C-O Bond Formation: This modern approach involves the cyclization of a 2-haloanilide precursor.[2][3] While it can offer excellent substrate scope at the lab scale, the high cost of palladium catalysts, ligand sensitivity, and the need for stringent impurity control (residual palladium) can present significant hurdles for large-scale manufacturing.

For the synthesis of the target molecule, the reductive cyclization pathway generally offers a more cost-effective and predictable outcome.

Q2: How can the methyl acetate side chain be introduced at the C-6 position? This seems to be the key regiochemical challenge.

A2: You are correct; controlling the regiochemistry of the C-6 substitution is paramount. Direct functionalization of the pre-formed benzoxazinone ring via electrophilic substitution (e.g., Friedel-Crafts acylation) is possible but often leads to a mixture of isomers (C-6 and C-8 substitution), creating significant downstream purification challenges.[4]

Therefore, the most reliable scale-up strategy is to begin with a starting material where the acetic acid moiety (or a precursor) is already in the correct position. The recommended starting material is (4-hydroxy-3-nitrophenyl)acetic acid . This precursor locks in the desired substitution pattern from the very first step, preventing the formation of regioisomers.

Q3: What are the critical process parameters to monitor during the scale-up of the reductive cyclization step?

A3: The reductive cyclization is the linchpin of the synthesis. Key parameters to control are:

  • Hydrogenation Pressure & Temperature: In a catalytic hydrogenation (e.g., H₂/Pd-C), these parameters directly influence reaction rate and selectivity. Insufficient pressure can lead to incomplete conversion, while excessive temperature may promote side reactions, including decomposition or reduction of the lactam carbonyl.

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, Pt/C, Raney Nickel) and its loading are critical for efficiency and cost. On scale-up, catalyst filtration and the prevention of catalyst poisoning are major operational concerns.

  • Solvent Choice: The solvent must be able to dissolve the starting material and intermediate, be inert to the reaction conditions, and facilitate easy product isolation (e.g., direct crystallization). Alcohols like methanol or ethanol are common choices.

  • Reaction Endpoint Monitoring: In-process controls (IPCs) using HPLC are essential to track the disappearance of the nitro intermediate and the appearance of the cyclized product, preventing over-reaction and ensuring batch-to-batch consistency.

Part 2: Recommended Scale-Up Workflow and Protocol

This section outlines a robust, multi-step synthesis designed for scalability and regiochemical control.

Overall Synthetic Workflow

The proposed workflow is a three-step process starting from (4-hydroxy-3-nitrophenyl)acetic acid. This approach ensures that the final product is synthesized with high purity and avoids the isomeric separation issues common with other routes.

G A Step 1: Esterification B Step 2: O-Alkylation A->B Methyl Chloroacetate, K2CO3, Acetone C Step 3: Reductive Cyclization B->C H2 (g), Pd/C, Ethanol D Final Product Isolation C->D Cooling & Filtration Product End Product: this compound D->Product Start Start: (4-hydroxy-3-nitrophenyl)acetic acid Start->A H2SO4, Methanol

Caption: Proposed 3-step scale-up synthesis workflow.

Detailed Experimental Protocol

Step 1: Esterification of (4-hydroxy-3-nitrophenyl)acetic acid

  • Rationale: Converting the carboxylic acid to its methyl ester early in the synthesis prevents it from interfering with subsequent base-mediated reactions. Sulfuric acid is a cost-effective and powerful catalyst for this transformation.

  • Protocol:

    • Charge a suitable reactor with (4-hydroxy-3-nitrophenyl)acetic acid (1.0 eq).

    • Add methanol (10 vol).

    • Cool the mixture to 0-5 °C.

    • Slowly add concentrated sulfuric acid (0.1 eq).

    • Warm the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • Monitor reaction completion by HPLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Perform a solvent swap with ethyl acetate and wash with aqueous sodium bicarbonate solution to neutralize the acid.

    • Concentrate the organic layer to yield methyl (4-hydroxy-3-nitrophenyl)acetate.

Step 2: O-Alkylation with Methyl Chloroacetate

  • Rationale: This step introduces the atoms required to form the oxazine ring. Potassium carbonate is a mild, inexpensive base suitable for large-scale operations, and acetone is an excellent solvent for this type of SN2 reaction.[5]

  • Protocol:

    • Charge the reactor with methyl (4-hydroxy-3-nitrophenyl)acetate (1.0 eq), potassium carbonate (2.0 eq), and acetone (15 vol).

    • Add methyl chloroacetate (1.5 eq).

    • Heat the mixture to reflux and maintain for 24-48 hours.

    • Monitor reaction completion by HPLC.

    • Cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.

Step 3: Reductive Cyclization

  • Rationale: This key step forms the target benzoxazinone ring system. Catalytic hydrogenation with Palladium on carbon is a clean, efficient, and well-established industrial method for nitro group reduction.[6] The reduction of the nitro group to an amine is immediately followed by an intramolecular transesterification to form the stable lactam ring.

  • Protocol:

    • Charge a hydrogenation reactor with the crude intermediate from Step 2, 10% Pd/C (5% w/w), and ethanol (15 vol).

    • Pressurize the reactor with hydrogen gas to 50-60 PSI.

    • Heat the mixture to 40-50 °C with vigorous stirring.

    • Monitor hydrogen uptake and reaction completion by HPLC.

    • Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to approximately 5 volumes.

    • Cool the concentrated solution to 0-5 °C to induce crystallization.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the final product.

Part 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific issues that may arise during your experiments.

Issue: Low Yield or Stalled Reaction

Q: My reductive cyclization (Step 3) is stalling, and HPLC shows significant amounts of starting material even after 12 hours. What's wrong?

A: A stalled hydrogenation is a common scale-up issue. Here is a decision tree to diagnose the problem:

G A Stalled Reductive Cyclization B Is the H2 pressure stable or dropping? A->B C Stable (No H2 uptake) B->C Stable D Dropping (Slow reaction) B->D Dropping E Check Catalyst Activity C->E F Check H2 Delivery System C->F G Increase Catalyst Loading or Temperature D->G H Potential Catalyst Poisoning (e.g., sulfur/halide impurities) E->H I Source new starting materials or pre-treat with activated carbon H->I

Caption: Troubleshooting workflow for stalled hydrogenation.

  • Causality & Solution:

    • Catalyst Activity: The most likely culprit is an inactive catalyst. The Pd/C may be from an old batch, or it may have been poisoned. Source fresh catalyst. If you suspect impurities in your intermediate from previous steps (e.g., residual halides from methyl chloroacetate), pre-treating the ethanol solution with activated carbon before adding the catalyst can help.

    • Hydrogen Delivery: On a larger scale, ensuring efficient gas-liquid mixing is crucial. Confirm that your agitator is providing good surface contact and that the hydrogen supply line is not blocked.

    • Reaction Parameters: If the catalyst and H₂ delivery are fine, the reaction may simply be slow. Cautiously increase the temperature in 5 °C increments or increase the catalyst loading. See the data table below for typical ranges.

Issue: Product Purity and Isolation

Q: After cyclization, my product crystallizes, but the purity is only 95%. What are the likely impurities and how can I improve the purity without chromatography?

A: At 95% purity, you are likely dealing with process-related impurities that co-crystallize with your product. Chromatography is not a viable option for large-scale purification. The solution lies in optimizing the crystallization.

  • Potential Impurities and Their Origin:

Impurity NameStructureLikely OriginMitigation Strategy
Nitro-Intermediate Pre-cyclization starting materialIncomplete hydrogenation (Step 3)Increase reaction time, temperature, or catalyst load in Step 3.
Over-reduced Product Lactam carbonyl reduced to alcoholHarsh reduction conditionsUse a more selective catalyst (e.g., PtO₂) or lower temperature/pressure. A borane reduction is also known to reduce the lactam.[7]
De-esterified Product Methyl ester hydrolyzed to acidPresence of water and base/acid from work-upEnsure anhydrous conditions and perform neutral washes.
  • Optimizing Crystallization for Purity Enhancement:

    • Solvent Screening: The goal is to find a solvent system where the product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Ethanol is a good starting point, but consider co-solvent systems.

    • Recrystallization Protocol:

      • Dissolve the 95% pure product in a minimum amount of hot solvent (e.g., 8-10 volumes of isopropanol at 70 °C).

      • Slowly cool the solution. Slow cooling promotes the growth of larger, more perfect crystals, which naturally exclude impurities. A cooling rate of 10-15 °C per hour is recommended.

      • Optionally, add an anti-solvent (e.g., heptane) dropwise once the solution has cooled to 40 °C to further decrease product solubility and increase yield.

      • Hold at 0-5 °C for at least 2 hours before filtration.

References

  • Barryala, Y., et al. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. NIH. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. Available at: [Link]

  • Sumi, P., et al. (2025). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate. Available at: [Link]

  • Szymańska, E., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. Available at: [Link]

  • Ylijoki, K. E. O., & Kündig, E. P. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones via palladium-catalyzed intramolecular C–O bond formation. Chemical Communications (RSC Publishing). Available at: [Link]

  • (n.d.). A synthesis for the 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton.... ResearchGate. Available at: [Link]

  • Srinivasa Rao, K., et al. (2014). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. De Gruyter. Available at: [Link]

  • Ylijoki, K. E. O., & Kündig, E. P. (2012). ChemInform Abstract: The Preparation of 2H-1,4-benzoxazin-3-(4H)-ones via Palladium-Catalyzed Intramolecular C-O Bond Formation. Sci-Hub. Available at: [Link]

  • Shridhar, D. R., et al. (1982). A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES. Semantic Scholar. Available at: [Link]

  • (n.d.). 2H-1,4-Benzoxazine-2-aceticacid, 3,4-dihydro-6-methyl-3-oxo-, methyl ester. Axsyn. Available at: [Link]

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

  • (n.d.). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available at: [Link]

  • (n.d.). Synthesis of 4-Oxo-4-(3,4-dihydro-2-methyl-3-oxo-1,4(2H)-benzoxazin-6-yl)butyric acid. Available at: [Link]

  • (2019). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). ResearchGate. Available at: [Link]

  • (2002). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. ResearchGate. Available at: [Link]

  • (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • (n.d.). CN103965181A - Preparation method of flumioxazin. Google Patents.
  • (n.d.). Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. PubChem. Available at: [Link]

  • (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Available at: [Link]

  • (2021). List of Impurities - JAN-2021. inveniolife. Available at: [Link]

  • (n.d.). CN110655513A - Synthetic method of flumioxazin. Google Patents.
  • (n.d.). fao specifications and evaluations. Food and Agriculture Organization of the United Nations. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical and research applications, rigorous structural confirmation is paramount. This guide provides a comprehensive comparison of analytical techniques for verifying the molecular structure of synthesized Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity.

The successful synthesis of this compound, a molecule of interest in medicinal chemistry, requires a multi-faceted analytical approach to unambiguously determine its molecular formula and the connectivity of its atoms. This guide will compare and contrast the utility of several key spectroscopic and analytical methods.

The Multifaceted Approach to Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural determination of synthesized organic molecules.[1][2] While each method provides unique insights, their collective data paints a complete picture of the molecule's architecture.

Core Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the chemical environment and connectivity of atoms.[1]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[1]

Complementary and Confirmatory Techniques:

  • Elemental Analysis: Determines the elemental composition of the compound.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.

The following sections will explore the application of these techniques in confirming the structure of this compound.

Synthesis of this compound

A plausible synthetic route to the target molecule can be adapted from procedures for similar benzoxazinone derivatives. A common approach involves the reaction of a substituted 2-aminophenol with an appropriate reagent to form the heterocyclic ring, followed by the introduction of the acetate side chain.

A potential synthesis could involve the following conceptual steps:

Synthesis_Workflow cluster_start Starting Materials cluster_esterification Esterification cluster_reduction Reduction cluster_cyclization Cyclization 4-Hydroxy-3-nitrophenylacetic acid 4-Hydroxy-3-nitrophenylacetic acid Methyl 4-hydroxy-3-nitrophenylacetate Methyl 4-hydroxy-3-nitrophenylacetate 4-Hydroxy-3-nitrophenylacetic acid->Methyl 4-hydroxy-3-nitrophenylacetate H+, CH3OH Methanol Methanol Methyl 3-amino-4-hydroxyphenylacetate Methyl 3-amino-4-hydroxyphenylacetate Methyl 4-hydroxy-3-nitrophenylacetate->Methyl 3-amino-4-hydroxyphenylacetate e.g., H2, Pd/C Target Molecule Target Molecule Methyl 3-amino-4-hydroxyphenylacetate->Target Molecule 1. ClCOCH2Cl 2. Base Chloroacetyl chloride Chloroacetyl chloride

Conceptual Synthesis Workflow

Comparative Analysis of Structural Validation Techniques

Each analytical technique offers distinct and complementary information for the structural confirmation of this compound.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity through spin-spin coupling.Provides detailed information on the hydrogen framework.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number of unique carbons and their chemical environment (e.g., C=O, aromatic, aliphatic).Complements ¹H NMR for a complete carbon skeleton.Lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides the molecular formula with high-resolution MS.Fragmentation can be complex to interpret. Does not provide stereochemical information.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O, N-H, C-O).Fast and non-destructive. Provides a characteristic "fingerprint."Does not provide information on the overall molecular structure or connectivity.
2D NMR (COSY, HMBC) Correlation between protons (COSY) and between protons and carbons over 2-3 bonds (HMBC).Unambiguously establishes atom connectivity and resolves signal overlap.Requires more instrument time and expertise for interpretation.
X-ray Crystallography Precise 3D arrangement of atoms in a single crystal.Provides the absolute and definitive structure.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of C, H, N, and other elements.Confirms the molecular formula.Requires a highly pure sample.

Expected Spectroscopic Data for this compound

Based on the analysis of structurally similar compounds, the following are the anticipated spectral data for the target molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene group of the acetate side chain, the methyl ester protons, the methylene group in the oxazinone ring, and the N-H proton.

  • Aromatic Protons (3H): Expected in the range of δ 6.8-7.2 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Oxazinone Methylene Protons (-O-CH₂-C=O, 2H): A singlet expected around δ 4.6 ppm.

  • Acetate Methylene Protons (-CH₂-COOCH₃, 2H): A singlet expected around δ 3.6 ppm.

  • Methyl Ester Protons (-COOCH₃, 3H): A sharp singlet expected around δ 3.7 ppm.

  • Amide Proton (-NH-, 1H): A broad singlet, typically in the range of δ 10.5-11.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be crucial for confirming the carbon framework.

  • Ester Carbonyl Carbon (-COOCH₃): Expected around δ 170-172 ppm.

  • Amide Carbonyl Carbon (-NH-C=O): Expected around δ 164-166 ppm.

  • Aromatic Carbons (6C): Signals expected in the range of δ 115-150 ppm.

  • Oxazinone Methylene Carbon (-O-CH₂-C=O): Expected around δ 67 ppm.

  • Methyl Ester Carbon (-OCH₃): Expected around δ 52 ppm.

  • Acetate Methylene Carbon (-CH₂-COOCH₃): Expected around δ 40 ppm.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₄) is 221.21 g/mol . A high-resolution mass spectrum should confirm this with high accuracy.

  • Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the acetate side chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

  • N-H Stretch: A peak around 3200-3300 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption around 1680-1700 cm⁻¹.

  • C=O Stretch (Ester): A strong absorption around 1730-1750 cm⁻¹.

  • C-O Stretch (Ether and Ester): Absorptions in the range of 1200-1300 cm⁻¹.

Advanced Structural Confirmation: 2D NMR and X-ray Crystallography

For unequivocal structure determination and to resolve any ambiguities from 1D NMR spectra, 2D NMR techniques are invaluable.

TwoD_NMR_Workflow 1D ¹H NMR 1D ¹H NMR COSY COSY 1D ¹H NMR->COSY Identifies H-H couplings HMBC HMBC 1D ¹H NMR->HMBC Correlates protons to carbons over 2-3 bonds HSQC HSQC 1D ¹H NMR->HSQC Correlates protons to directly attached carbons 1D ¹³C NMR 1D ¹³C NMR 1D ¹³C NMR->HMBC 1D ¹³C NMR->HSQC Structure Confirmation Structure Confirmation COSY->Structure Confirmation HMBC->Structure Confirmation HSQC->Structure Confirmation

2D NMR Workflow for Structural Elucidation

  • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for instance, within the aromatic ring, confirming their relative positions.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon to which it is directly attached. This is essential for assigning the carbon signals for the methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds. This is critical for connecting the acetate side chain to the correct position on the benzoxazinone ring system. For example, a correlation between the acetate methylene protons and the aromatic carbons C5, C6, and C7 would confirm the 6-substitution.

X-ray Crystallography would provide the ultimate proof of structure if a suitable single crystal of the synthesized compound can be obtained. The resulting crystal structure would reveal the precise bond lengths, bond angles, and overall 3D conformation of the molecule.

Experimental Protocols

General NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in the appropriate mass range.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of a synthesized compound like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. While 1D NMR, MS, and IR provide the foundational information, 2D NMR techniques are crucial for unambiguously establishing the connectivity. For absolute proof of structure, X-ray crystallography remains the gold standard. By employing this multi-technique approach, researchers can have the highest confidence in the structure of their synthesized molecules, a critical step in the journey of drug discovery and development.

References

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2).
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.

Sources

"validating the biological activity of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Biological Validation of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate and Its Analogs

Authored by: A Senior Application Scientist

Introduction: Uncovering the Therapeutic Potential of a Novel Benzoxazinone Derivative

This compound is a synthetic organic compound belonging to the 1,4-benzoxazine family. While its synthesis and chemical properties are documented, its biological activity remains largely unexplored in publicly available literature. The 1,4-benzoxazin-3-one scaffold, however, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives have shown potential as antibacterial, anticancer, and anti-inflammatory agents. This guide provides a comprehensive, step-by-step framework for researchers to validate the biological activity of this novel compound, from initial screening to mechanistic elucidation. We will compare its potential performance metrics against established standards and outline a self-validating experimental workflow grounded in scientific integrity.

Part 1: Foundational Analysis - In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, an initial in silico and physicochemical characterization is essential. This step predicts the compound's drug-likeness and potential liabilities, guiding the design of subsequent biological assays.

Drug-Likeness and ADMET Prediction

The first step is to evaluate the compound's properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five. Additionally, computational models can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Experimental Protocol: In Silico Analysis

  • Obtain Compound Structure: Secure the 2D or 3D structure file (e.g., SDF, MOL) for this compound.

  • Utilize Prediction Tools: Employ web-based platforms like SwissADME or similar software.

  • Analyze Key Parameters:

    • Lipinski's Rule of Five: Check for violations (Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Solubility: Predict aqueous solubility (LogS).

    • Pharmacokinetics: Assess predicted Caco-2 permeability and P-glycoprotein (P-gp) substrate potential.

    • Toxicity: Evaluate predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueComplianceRationale
Molecular Weight221.21 g/mol YesFacilitates absorption and diffusion.
LogP1.35YesBalanced lipophilicity for membrane permeability.
H-Bond Donors1YesContributes to favorable pharmacokinetics.
H-Bond Acceptors4YesContributes to favorable pharmacokinetics.
Aqueous SolubilityModerately SolubleFavorableEssential for formulation and systemic distribution.
AMES ToxicityNoSafeLow probability of being mutagenic.
hERG InhibitionNoSafeReduced risk of drug-induced cardiac arrhythmia.

Part 2: A Tiered Approach to Biological Activity Validation

Given that the 1,4-benzoxazin-3-one core is associated with anticancer and antibacterial activities, a logical starting point is to screen for these effects. The following tiered workflow provides a systematic path to discovering and validating the compound's primary biological function.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action cluster_3 Tier 4: Target Validation In Silico Profiling In Silico Profiling Cytotoxicity Screen Cytotoxicity Screen In Silico Profiling->Cytotoxicity Screen Predicts Drug-Likeness Antimicrobial Screen Antimicrobial Screen In Silico Profiling->Antimicrobial Screen Guides Assay Choice IC50 Determination IC50 Determination Cytotoxicity Screen->IC50 Determination If Activity Detected Selectivity Index Selectivity Index IC50 Determination->Selectivity Index Compare Cancer vs. Normal Cells Apoptosis Assay Apoptosis Assay Selectivity Index->Apoptosis Assay If Selective Hit Target ID Target ID Apoptosis Assay->Target ID Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Target ID Western Blot Western Blot Target ID->Western Blot If Target Hypothesized Enzyme Inhibition Assay Enzyme Inhibition Assay Western Blot->Enzyme Inhibition Assay Confirms Protein Target

Caption: Tiered workflow for biological activity validation.

Tier 1: Primary Phenotypic Screening

The goal of this tier is to cast a wide net and determine if the compound has any cytotoxic or antimicrobial effects at a standard concentration.

2.1. Cytotoxicity Screening in Cancer Cell Lines

Evaluating the cytotoxic potential of new chemical entities is a critical first step in drug discovery.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[2][3]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[4] Include a non-cancerous cell line (e.g., HEK293) to assess selectivity later.[2]

  • Compound Treatment: Treat the cells with the compound at a fixed concentration (e.g., 10 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][5] Living cells with active metabolism convert the yellow MTT into a purple formazan product.[6][7]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[4][8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. A significant reduction in viability indicates cytotoxic activity.

Tier 2: Dose-Response and Selectivity Analysis

If the compound shows activity in the primary screen (a "hit"), the next step is to quantify its potency and selectivity.

2.2. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.[1] It is determined by treating cells with a range of compound concentrations.

Experimental Protocol: IC₅₀ Curve Generation

  • Follow MTT Protocol: Repeat the MTT assay as described above.

  • Serial Dilution: Instead of a single concentration, treat cells with a series of 2-fold or 3-fold dilutions of the compound (e.g., from 100 µM down to 0.1 µM).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value.

Table 2: Comparative Cytotoxicity Data (Hypothetical Results)

CompoundCell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
Methyl 2-(3-oxo...)acetate MCF-7 (Breast Cancer) 8.4 1.2
Methyl 2-(3-oxo...)acetate HeLa (Cervical Cancer) 15.2 0.9
Methyl 2-(3-oxo...)acetate HEK293 (Normal Kidney) > 100 25.6
2.3. Calculating the Selectivity Index (SI)

The Selectivity Index provides a measure of a compound's specificity for cancer cells over normal cells. A higher SI is desirable for a potential therapeutic agent.[2]

  • Formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

  • Example Calculation (using Table 2 data for MCF-7): SI = 100 µM / 8.4 µM = 11.9

An SI greater than 10 is often considered a promising result for a preclinical candidate.

Part 3: Elucidating the Mechanism of Action

Identifying a compound as a potent and selective "hit" is a milestone, but understanding how it works is critical. Benzoxazinone derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes like DNA topoisomerase.[9][10][11]

Investigating Apoptosis Induction

Apoptosis is a common mechanism for anticancer drugs. An Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[1]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cells and incubate in the dark for 15 minutes.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the Annexin V-positive cell population indicates the induction of apoptosis.

Potential Molecular Targets for Benzoxazinones

Based on published literature for structurally similar compounds, several potential molecular pathways could be investigated if the compound induces apoptosis or cell cycle arrest.

  • DNA Topoisomerase Inhibition: Some benzoxazinone derivatives act as poisons for DNA topoisomerase I, an enzyme critical for resolving DNA topological stress during replication.[11] This leads to DNA damage and cell death.[9]

  • c-Myc Downregulation: Other analogs have been found to downregulate the expression of the c-Myc oncogene by inducing the formation of G-quadruplex structures in its promoter region.[12]

  • DNA-PK Inhibition: Certain benzoxazines can inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in repairing DNA double-strand breaks, thereby sensitizing cancer cells to damage.[13]

G cluster_0 Potential Mechanisms cluster_1 Cellular Consequences compound Benzoxazinone Compound topo DNA Topoisomerase I compound->topo Inhibits/Poisons dnapk DNA-PK compound->dnapk Inhibits cmyc c-Myc Promoter compound->cmyc Stabilizes G-Quadruplex dna_damage DNA Damage Accumulation topo->dna_damage repair_inhibit Inhibition of DNA Repair dnapk->repair_inhibit gene_down c-Myc Gene Downregulation cmyc->gene_down apoptosis Apoptosis dna_damage->apoptosis repair_inhibit->apoptosis gene_down->apoptosis

Caption: Potential anticancer mechanisms of benzoxazinone compounds.

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach to systematically validate the biological activity of this compound. By starting with broad phenotypic screens and progressing to detailed mechanistic studies, researchers can efficiently determine if this novel compound possesses therapeutic potential. The key comparative benchmarks are not against direct analogs (as none are established), but against a null hypothesis (no activity) and established positive controls (e.g., Doxorubicin). The crucial metrics for advancement are a potent IC₅₀ value and a high Selectivity Index against cancer cells. Should the compound prove to be a selective hit, further investigation into its specific molecular target, as guided by the mechanisms of similar benzoxazinones, will be essential for its development as a potential drug candidate.

References
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • Suryawanshi, C. P., et al. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • National Center for Biotechnology Information. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][8]oxazin-3(4H). [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • National Center for Biotechnology Information. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • National Center for Biotechnology Information. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. Some of biologically active 1,4-benzoxazine derivatives. [Link]

  • ResearchGate. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. [Link]

  • PubMed. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. [Link]

  • National Center for Biotechnology Information. Benzoxazines as new human topoisomerase I inhibitors and potential poisons. [Link]

Sources

A Comparative Analysis of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate and Structurally Related Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate with other benzoxazine derivatives. The objective is to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the synthesis, properties, and biological potential of this class of compounds, supported by experimental data and established scientific literature.

Introduction: The Versatile 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. This bicyclic structure, consisting of a benzene ring fused to an oxazine ring, serves as a foundational scaffold for a wide array of synthetic compounds and natural products. Benzoxazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The structural versatility of the benzoxazine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on this compound, a specific derivative, and places it in the context of other structurally related benzoxazines to elucidate structure-activity relationships and highlight its potential in drug discovery and development.

Profile of the Core Compound: this compound

This compound is a derivative of the 2H-benzo[b][4][5]oxazin-3(4H)-one core. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structure suggests its potential as a crucial intermediate in the synthesis of more complex and biologically active molecules. The presence of the methyl acetate group at the 6-position offers a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or esterification with other alcohols, thereby allowing for the exploration of a diverse chemical space.

Chemical Structure

Caption: Chemical structure of the core compound.

Comparative Analysis with Other Benzoxazine Derivatives

To understand the potential of this compound, it is compared with other derivatives where structural modifications have led to notable biological activities.

Structural Comparators

The following derivatives have been chosen for comparison based on their structural similarity and documented biological activities:

Benzoxazine_Derivatives cluster_core Core Compound cluster_comparators Comparator Derivatives Core Methyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzoxazin-6-yl)acetate D1 Flumioxazin (Herbicide) Core->D1 Modification at N-4 and C-7 D2 6-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (Antimicrobial precursor) Core->D2 Substitution on benzene ring D3 2H-Benzo[b][1,4]oxazin-3(4H)-one derivatives with acylhydrazone moiety (Antifungal) Core->D3 Modification at C-2 D4 Thio-benzoxazine derivatives (Antimycobacterial) Core->D4 Carbonyl to Thiocarbonyl

Caption: Structural relationship between the core compound and selected comparators.

Synthesis Strategies

The synthesis of 1,4-benzoxazine derivatives often involves the condensation of an o-aminophenol with a suitable electrophile.[2][5] While traditional methods can have drawbacks like harsh conditions and low yields, newer, more efficient methods are continuously being developed.[5][6]

A general synthetic approach for 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product Reactant1 o-Aminophenol Derivative Step1 N-Acylation Reactant1->Step1 Reactant2 Chloroacetyl Chloride or α-Halo Ester Reactant2->Step1 Step2 Intramolecular Cyclization (Williamson Ether Synthesis) Step1->Step2 Product 2H-Benzo[b][1,4]oxazin-3(4H)-one Scaffold Step2->Product

Caption: General synthetic workflow for 1,4-benzoxazin-3-ones.

This pathway involves the initial N-acylation of an o-aminophenol with an α-haloacetyl halide, followed by an intramolecular Williamson ether synthesis to form the oxazine ring. For the synthesis of the core compound, this compound, a plausible starting material would be 2-amino-4-(2-methoxy-2-oxoethyl)phenol.

Comparative Biological Activity

The biological activity of benzoxazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. A summary of the activities of various derivatives is presented below.

Derivative Class Substituents Biological Activity Reference
Flumioxazin N-propargyl and tetrahydrophthalimido groupsHerbicide (Protoporphyrinogen oxidase inhibitor)[7]
Acylhydrazone Derivatives Acylhydrazone moiety at C-2, various substitutions on the benzene ringAntifungal against plant pathogens (e.g., G. zeae, P. infestans)[8]
Thio-benzoxazines Replacement of carbonyl with thiocarbonylAntimycobacterial (active against Mycobacterium tuberculosis)[4]
Fluoro-substituted Derivatives Fluorine on the benzene ringPrecursors for antimicrobial agents[9][10]
General Benzoxazinones Various substitutionsAntibacterial, antifungal, anticancer, anti-inflammatory[1][2][3]

Key Insights from Comparative Data:

  • Antimicrobial and Antifungal Activity: A wide range of 1,4-benzoxazine derivatives have demonstrated potent antimicrobial and antifungal properties.[1][2][11] For instance, derivatives containing an acylhydrazone moiety exhibit significant activity against various plant pathogenic fungi, with EC50 values in the microgram per milliliter range.[8]

  • Anticancer Potential: Certain benzoxazine derivatives have shown cytotoxic effects against cancer cell lines like MCF-7 (breast) and HeLa (cervical).[12]

  • Enzyme Inhibition: The herbicidal activity of Flumioxazin is due to its ability to inhibit the enzyme protoporphyrinogen oxidase.[7] This highlights the potential of the benzoxazine scaffold to be tailored for specific enzyme targets.

  • Impact of Heteroatom Substitution: Replacing the carbonyl oxygen with sulfur (thionation) has been shown to increase the antimycobacterial activity of certain benzoxazine derivatives.[4]

Given these findings, it is plausible that this compound could serve as a scaffold for developing novel agents with a range of biological activities, particularly if the acetate group is further functionalized.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives.

General Synthesis of a 2H-Benzo[b][4][5]oxazin-3(4H)-one Derivative

Objective: To synthesize a 1,4-benzoxazin-3-one derivative via N-acylation and subsequent cyclization.

Materials:

  • Substituted o-aminophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation:

    • To a solution of the substituted o-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Cyclization:

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure 2H-benzo[b][4][5]oxazin-3(4H)-one derivative.

  • Characterization:

    • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol for In Vitro Antimicrobial Screening (Disc Diffusion Method)

Objective: To evaluate the antibacterial and antifungal activity of synthesized benzoxazine derivatives.

Materials:

  • Synthesized benzoxazine derivatives

  • Standard antibiotic (e.g., Amoxicillin) and antifungal (e.g., Fluconazole) discs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Nutrient Agar (for bacteria) and Potato Dextrose Agar (for fungi) plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile paper discs (6 mm diameter)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh inoculum of the test microorganisms in sterile saline, adjusting the turbidity to 0.5 McFarland standard.

  • Plate Preparation:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plates.

  • Disc Application:

    • Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 100 µg/mL).

    • Impregnate sterile paper discs with a known volume (e.g., 10 µL) of the test compound solutions.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs on the surface of the inoculated agar plates.

    • Place a standard antibiotic/antifungal disc and a DMSO-only disc as positive and negative controls, respectively.

  • Incubation:

    • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

    • Compare the zone of inhibition of the test compounds with that of the standard drug.

Conclusion

While this compound itself is not extensively characterized as a bioactive agent, its structural features make it a highly valuable scaffold for chemical elaboration. Comparative analysis with other biologically active benzoxazine derivatives reveals that modifications at various positions of the benzoxazine ring can lead to potent compounds with a wide range of therapeutic and agricultural applications. The synthetic accessibility and the potential for functionalization of the acetate moiety suggest that this compound is a promising starting point for the development of novel antimicrobial, antifungal, and enzyme-inhibiting agents. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted.

References

  • A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Deriv
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Deriv
  • Some of biologically active 1,4-benzoxazine derivatives.
  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry.
  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry.
  • Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][4][5]oxazin-2-yl)acetate. Sigma-Aldrich.

  • Preparation method of flumioxazin.
  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH.
  • An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine deriv
  • Flumioxazin (Ref: S 53482). AERU - University of Hertfordshire.

Sources

A Comparative Guide to Benzoxazinone Esters in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of oncology is one of constant evolution. The pursuit of novel therapeutic agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic compounds being investigated, benzoxazinone esters have emerged as a promising class of molecules with significant anticancer potential. This guide provides a comprehensive comparative analysis of various benzoxazinone esters, delving into their synthesis, cytotoxic profiles, and mechanisms of action. The information presented herein is synthesized from recent studies to empower researchers in their quest for next-generation cancer therapeutics.

Introduction to Benzoxazinone Esters in Cancer Research

Benzoxazinone derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Recent research has increasingly focused on the anticancer properties of these compounds, revealing their ability to inhibit the proliferation of various human cancer cell lines.[1] The core structure of benzoxazinone offers a versatile scaffold for chemical modifications, allowing for the synthesis of a wide array of derivatives, including esters. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making a comparative study of different benzoxazinone esters crucial for identifying lead candidates for drug development.

The anticancer effects of benzoxazinone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells.[2] This guide will explore the nuances of how different ester substitutions on the benzoxazinone core impact these anticancer activities.

Comparative Cytotoxicity of Benzoxazinone Derivatives

The in vitro antiproliferative activity of newly synthesized benzoxazinone derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, with lower values indicating greater efficacy. The following table summarizes the cytotoxic effects of various benzoxazinone derivatives against several human cancer cell lines, providing a basis for comparative analysis.

Derivative ClassSpecific Compound(s)Cancer Cell Line(s)Activity Metric (IC₅₀ in µM or % Cell Viability)Reference
Amino Quinazolinone/Benzoxazinone3, 7, 8, 10, 13, 15HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10 µM[3]
Amino Quinazolinone/BenzoxazinoneDerivative 7HepG2, MCF-7, HCT-29Profile comparable to Doxorubicin[3]
Nitro-Substituted Benzoxazinone3cHeLa (Cervical)~28.54% cell viability (close to Doxorubicin)[1]
Nitro-Substituted Benzoxazinone3a, 3kHeLa (Cervical)~44.67% and ~38.21% cell viability respectively[1]
Benzo[a]phenoxazinesC9, A36, A42RKO (Colorectal), MCF7 (Breast)Low micromolar IC₅₀ values[1]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines14fPC-3 (Prostate), NHDF (Normal Fibroblast), MDA-MB-231 (Breast), MIA PaCa-2 (Pancreatic), U-87 MG (Glioblastoma)7.84–16.2 µM[4]

Expert Analysis of Cytotoxicity Data:

The data clearly indicates that the anticancer activity of benzoxazinone derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For instance, certain amino quinazolinone/benzoxazinone derivatives exhibit potent activity (<10 µM) against a panel of liver, breast, and colon cancer cell lines.[3] Notably, derivative 7 demonstrated a cytotoxic profile comparable to the standard chemotherapeutic drug, Doxorubicin, highlighting its potential as a strong lead compound.[3]

Nitro-substituted benzoxazinones also show promise, with compound 3c reducing HeLa cell viability to approximately 28.54%, an effect close to that of Doxorubicin.[1] Furthermore, the development of 4-aryl-substituted 1,4-benzoxazines has yielded compounds like 14f, which displays broad-spectrum anticancer activity against multiple cancer cell lines with IC₅₀ values in the low micromolar range.[4] The structure-activity relationship (SAR) analysis of these compounds revealed that the presence of hydroxyl groups on specific rings and a para-amino group on another ring significantly enhanced their potency.[4]

Mechanistic Insights: How Benzoxazinone Esters Combat Cancer

The efficacy of a potential anticancer drug is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular pathways targeted by benzoxazinone esters is crucial for their rational design and clinical application. Key mechanisms include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many benzoxazinone derivatives exert their anticancer effects by triggering this cellular suicide program.[2] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[2]

Signaling Pathways Involved in Benzoxazinone-Induced Apoptosis:

The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that benzoxazinone derivatives can modulate key proteins in these pathways. For example, some derivatives have been shown to upregulate the expression of the tumor suppressor protein p53 and caspase-3, a key executioner caspase.[3] Furthermore, studies on 2(3H)-benzoxazolone derivatives have demonstrated increased immunoreactivity of Fas Ligand (FasL), suggesting an activation of the extrinsic apoptotic pathway in breast cancer cells.[5]

Below is a generalized diagram of the apoptotic signaling pathway, which can be influenced by benzoxazinone esters.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Activation Bax/Bak Bax/Bak p53->Bax/Bak Upregulation Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation & Activation Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Formation & Activation Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Apoptosome Formation & Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage & Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Benzoxazinone Esters Benzoxazinone Esters Benzoxazinone Esters->Death Receptor Potential Modulation Benzoxazinone Esters->p53 MTT_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate overnight to allow attachment seed_cells->incubate1 treat Treat cells with various concentrations of benzoxazinone esters incubate1->treat incubate2 Incubate for a specified duration (e.g., 48 or 72 hours) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read Measure absorbance using a microplate reader solubilize->read analyze Calculate cell viability as a percentage of the control read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight. [2]2. Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). [2]3. MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. [2]4. Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. [2]5. Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). [2]6. Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. [2]

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to quantify apoptosis.

Experimental Workflow:

Apoptosis_Flow_Workflow cluster_workflow Apoptosis Assay (Flow Cytometry) Workflow start Start treat_cells Treat cancer cells with benzoxazinone esters start->treat_cells harvest Harvest both floating and attached cells treat_cells->harvest wash Wash cells with binding buffer harvest->wash stain Stain cells with Annexin V-FITC and Propidium Iodide (PI) wash->stain analyze Analyze cells by flow cytometry stain->analyze quantify Quantify live, early apoptotic, late apoptotic, and necrotic cells analyze->quantify end End quantify->end

Sources

The Evolving Landscape of 1,4-Benzoxazin-3-one Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure allows for facile chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,4-benzoxazin-3-one analogs, offering insights into the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals. We will explore key structural modifications and their impact on antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, supported by experimental data and detailed protocols.

The Antimicrobial Potential of 1,4-Benzoxazin-3-one Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. The 1,4-benzoxazin-3-one core has emerged as a promising scaffold for the development of new antimicrobial agents.[1][3]

Key Structural Features for Antibacterial and Antifungal Activity

Quantitative structure-activity relationship (QSAR) studies have revealed that the antimicrobial activity of 1,4-benzoxazin-3-one analogs is influenced by various physicochemical properties, including shape, hydrophobicity, and hydrogen bonding capacity.[3][4] Synthetic derivatives have generally shown more promising antimicrobial activity compared to their natural counterparts.[3][4]

A study involving the synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives highlighted that substitutions on the aromatic ring and the nitrogen atom play a crucial role in their antibacterial efficacy. Specifically, the introduction of a sulfonyl chloride group at the 6-position, followed by reaction with various aryl amines, yielded a series of compounds with significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1]

Comparative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected 1,4-benzoxazin-3-one analogs against various microbial strains.

Compound IDR (Substitution on Aryl Amine)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. B. subtilisReference
4a 2-chloro161412[1]
4d 4-nitro181614[1]
4e 4-fluoro222018[1]
4f 4-bromo151311[1]

Data presented as the diameter of the zone of inhibition. Larger values indicate greater antimicrobial activity.

The data clearly indicates that electron-withdrawing groups on the aryl amine substituent enhance antimicrobial activity, with the 4-fluoro substituted analog (4e ) exhibiting the most potent and broad-spectrum activity.[1] Molecular docking studies suggest that these compounds may exert their effect by targeting bacterial DNA gyrase.[1]

Experimental Protocol: Synthesis of Antimicrobial 1,4-Benzoxazin-3-one Analogs

The following is a representative synthetic protocol for the preparation of antimicrobial 1,4-benzoxazin-3-one derivatives.

Step 1: Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one

  • A mixture of 2-aminophenol and chloroacetic acid is refluxed in an appropriate solvent.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the core 1,4-benzoxazin-3-one structure.[1]

Step 2: Sulfonation

  • The product from Step 1 is treated with chlorosulfonic acid at low temperature to introduce a sulfonyl chloride group at the 6-position of the benzoxazinone ring.[1]

Step 3: Nucleophilic Substitution

  • The 6-(chlorosulfonyl)-2H-benzo[b][1][4]oxazin-3(4H)-one is then reacted with various substituted aryl amines in the presence of a base to yield the final sulfonamide derivatives.[1]

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Sulfonation cluster_step3 Step 3: Derivatization A 2-Aminophenol + Chloroacetic Acid B Reflux A->B C 2H-benzo[b][1,4]oxazin-3(4H)-one B->C D Chlorosulfonic Acid E 6-(chlorosulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one C->E Sulfonation F Substituted Aryl Amines G Final Antimicrobial Analogs E->G Nucleophilic Substitution

Caption: Synthetic workflow for antimicrobial 1,4-benzoxazin-3-one analogs.

Anticancer Activity: Targeting Proliferative Pathways

The 1,4-benzoxazin-3-one scaffold has also been explored for its anticancer potential, with derivatives showing activity against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.

SAR of Anticancer 1,4-Benzoxazin-3-one Derivatives

The introduction of different substituents on the 1,4-benzoxazin-3-one core can significantly impact its anti-proliferative activity. For instance, the incorporation of a 1,2,3-triazole moiety at the 7-position has been shown to induce DNA damage in tumor cells.[8]

A study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that the presence of hydroxyl groups on the aromatic rings and a para-amino group on the C4-aryl substituent enhanced the anticancer potency.[5]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,4-benzoxazin-3-one analogs.

Compound IDKey Structural FeaturesCell LineIC50 (µM)Reference
14f 4-(4-aminophenyl)-7-hydroxy-3,4-dihydro-2H-1,4-benzoxazinePC-3 (Prostate)7.84[5]
MDA-MB-231 (Breast)10.2[5]
c18 7-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2H-benzo[b][1][4]oxazin-3(4H)-oneHuh-7 (Liver)19.05[8]
3c 7-nitro-2-(4-hydroxyphenyl)-4H-benzo[d][1][9]oxazin-4-oneHeLa (Cervical)~28% cell viability[7]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate greater potency.

These findings suggest that strategic placement of hydrogen bond donors and acceptors, as well as planar aromatic systems capable of DNA intercalation, are key to designing potent anticancer agents based on the 1,4-benzoxazin-3-one scaffold.

Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Derivatives of 1,4-benzoxazin-3-one have demonstrated promising anti-inflammatory properties.[10][11]

SAR of Anti-inflammatory 1,4-Benzoxazin-3-one Analogs

The introduction of a 1,2,3-triazole moiety to the 2H-1,4-benzoxazin-3(4H)-one core has been shown to impart significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced microglial cells.[10][11] These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11] The mechanism of action appears to involve the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[10][11]

A separate study focused on synthesizing benzoxazinone derivatives from existing nonsteroidal anti-inflammatory drugs (NSAIDs). A diclofenac-benzoxazinone hybrid exhibited significant anti-inflammatory and analgesic activity with reduced gastrointestinal toxicity compared to the parent drug.[12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • BV-2 microglial cells are cultured in appropriate media.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

Nitric Oxide (NO) Assay (Griess Test):

  • The cell culture supernatant is collected.

  • Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm to quantify nitrite concentration, an indicator of NO production.

Cytokine Measurement (ELISA):

  • The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Anti_inflammatory_Assay cluster_assays Endpoint Assays A BV-2 Microglial Cells B Pre-treatment with 1,4-Benzoxazin-3-one Analogs A->B C LPS Stimulation B->C D Incubation (24h) C->D E Griess Test for NO D->E Analyze Supernatant F ELISA for Cytokines D->F Analyze Supernatant

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Neuroprotective Effects: A New Frontier

Neurodegenerative diseases represent a significant unmet medical need, and the development of neuroprotective agents is a key research focus. Certain 1,4-benzoxazine derivatives have shown promise as neuroprotective agents, primarily through their antioxidant properties.[14][15]

SAR of Neuroprotective 1,4-Benzoxazine Analogs

Studies on 8-alkylamino-1,4-benzoxazine antioxidants have demonstrated their ability to protect against neuronal damage.[14] These compounds were effective in preventing the fall in ATP levels in astrocytes under hypoxic conditions and protected against excitotoxic lesions in an in vivo model.[14] The presence of bulky alkyl groups at the 3-position and an alkylamino substituent at the 8-position appears to be important for this activity.

Conclusion

The 1,4-benzoxazin-3-one scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The continued exploration of this chemical space, guided by rational design principles and robust biological evaluation, holds great promise for the development of novel drugs to address a wide range of diseases.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (URL: [Link])

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC - NIH. (URL: )
  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed. (URL: [Link])

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed. (URL: [Link])

  • Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed. (URL: [Link])

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (URL: [Link])

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PubMed Central. (URL: [Link])

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives - ResearchGate. (URL: [Link])

  • Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - MDPI. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs - ResearchGate. (URL: [Link])

  • Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. - Semantic Scholar. (URL: [Link])

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - Frontiers. (URL: [Link])

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central. (URL: [Link])

  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed. (URL: [Link])

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. (URL: [Link])

  • Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][4]oxazin-3(4H) - NIH. (URL: [Link])

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][9]oxazin-4-ones as potent anticancer and antioxidant agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory - Mongolia Journals Online. (URL: [Link])

Sources

A Comparative Benchmarking Guide to Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate and Known 15-Hydroxyprostaglandin Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate, hereafter referred to as "Compound X," against a panel of well-characterized inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the key enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2), a critical mediator of tissue regeneration, inflammation, and immune responses.[1] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy for promoting tissue repair and regeneration in various organs, including muscle, colon, liver, and cartilage.[2][3][4] This document outlines a rigorous, multi-tiered experimental approach to objectively evaluate the potency, target engagement, and cellular efficacy of Compound X in comparison to the potent inhibitors SW033291, CAY10397, and ML148. The protocols and validation systems described herein are designed to provide researchers and drug development professionals with a robust methodology for characterizing novel 15-PGDH inhibitors.

Introduction: The Rationale for 15-PGDH Inhibition

Prostaglandin E2 (PGE2) is a lipid signaling molecule that plays a pivotal role in a multitude of physiological processes.[5] Its biological activity is tightly regulated by a balance between its synthesis by cyclooxygenase (COX) enzymes and its degradation. The primary catalyst for PGE2 inactivation is the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to the less active 15-keto-PGE2.[1][5]

Recent studies have illuminated that elevating local concentrations of PGE2 through the inhibition of 15-PGDH can significantly enhance tissue regeneration and repair.[5][6] This has generated substantial interest in developing potent and selective 15-PGDH inhibitors as therapeutics for conditions ranging from inflammatory bowel disease and bone marrow transplant recovery to age-related muscle wasting and osteoarthritis.[2][4][7] Compound X, this compound, is a novel small molecule featuring a benzoxazine scaffold, a motif present in various bioactive compounds.[8] This guide proposes a systematic evaluation of its potential as a 15-PGDH inhibitor.

Signaling Pathway Overview

The central pathway involves the enzymatic degradation of PGE2 by 15-PGDH. Inhibitors block this action, leading to an accumulation of PGE2, which can then signal through its receptors (EP1-4) to elicit downstream cellular responses, such as enhanced tissue repair and regeneration.[9][10]

PGE2 Prostaglandin E2 (PGE2) (Active) PGDH 15-PGDH Enzyme PGE2->PGDH Substrate Downstream Downstream Cellular Effects (e.g., Tissue Regeneration) PGE2->Downstream Activates Signaling Keto_PGE2 15-keto-PGE2 (Inactive) PGDH->Keto_PGE2 Catalyzes Degradation Inhibitors Compound X SW033291 CAY10397 ML148 Inhibitors->PGDH Inhibition

Caption: The Prostaglandin E2 (PGE2) degradation pathway.

Comparator Compound Profiles

A robust benchmarking study requires well-validated reference compounds. We have selected the following inhibitors based on their established potency and documented mechanisms of action.

  • SW033291 : A potent, high-affinity, non-competitive inhibitor of 15-PGDH with a reported Ki of 0.1 nM and an IC50 of 1.5 nM.[2][11][12] It is extensively used as a tool compound to study the effects of 15-PGDH inhibition in vitro and in vivo, where it has been shown to increase PGE2 levels and promote tissue regeneration.[5]

  • CAY10397 : A known 15-hydroxyprostaglandin dehydrogenase inhibitor used in studies of endothelial cell proliferation.[13]

  • ML148 : A potent and selective 15-PGDH inhibitor with a reported IC50 of 56 nM.[14][15]

Experimental Design for Comparative Analysis

To ensure a thorough and unbiased comparison, we propose a three-stage experimental workflow. This design progresses from direct enzymatic inhibition to target engagement within a cellular environment and finally to the quantification of the desired downstream biological effect.

cluster_0 Stage 1: In Vitro Potency cluster_1 Stage 2: Cellular Target Engagement cluster_2 Stage 3: Cellular Functional Efficacy Assay Enzymatic Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding) Assay->CETSA Validate in Cells WB Western Blot (Confirm Target Expression) PGE2 PGE2 Immunoassay (Measure Downstream Effect) CETSA->PGE2 Correlate Binding to Function

Caption: A three-stage workflow for inhibitor characterization.

Experiment 1: In Vitro 15-PGDH Enzymatic Inhibition Assay

Causality: The primary and most direct method to assess a compound's potential as an inhibitor is to measure its effect on the activity of the purified, recombinant enzyme. This assay quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50), providing a direct measure of potency.

Protocol: (Adapted from commercially available fluorometric assay kits[16][17])

  • Reagent Preparation : Prepare a Complete Assay Buffer containing DTT. Dilute the human recombinant 15-PGDH enzyme and the PGE2 substrate in the assay buffer. Prepare a serial dilution of Compound X and the known inhibitors (SW033291, CAY10397, ML148) in DMSO, followed by a further dilution in assay buffer.

  • Plate Setup : In a 96-well black plate, add wells for:

    • Blank : Assay Buffer only.

    • Positive Control : Enzyme and substrate without inhibitor.

    • Inhibitor Wells : Enzyme, substrate, and varying concentrations of each test compound.

  • Reaction Initiation : Add the diluted 15-PGDH enzyme solution to all wells except the blank.

  • Incubation : Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition : Initiate the enzymatic reaction by adding the PGE2 substrate and NAD+ solution to all wells.

  • Signal Detection : Immediately begin monitoring the fluorescence increase (Excitation/Emission = ~535/587 nm or as specified by the kit) over time. The reaction measures the production of NADH, which reduces a probe to generate a fluorescent signal.[18]

  • Data Analysis : Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality: While an in vitro assay confirms enzymatic inhibition, it does not prove that the compound can enter a cell and bind to its intended target in the complex cellular milieu. CETSA is a powerful biophysical assay that confirms target engagement in intact cells.[19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[20][21]

Protocol: (Adapted from established CETSA methodologies[20][22])

  • Cell Culture and Treatment : Culture a suitable cell line known to express 15-PGDH (e.g., A549 cells) to ~80% confluency. Treat the cells with vehicle (DMSO) or a high concentration (e.g., 10-20x the IC50) of Compound X or a known inhibitor for 1-2 hours.

  • Heat Challenge : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Protein Analysis : Collect the supernatant (soluble protein fraction) and analyze the amount of soluble 15-PGDH remaining at each temperature using Western Blotting. Use an antibody specific for 15-PGDH.[23]

  • Data Analysis : Quantify the band intensities from the Western blot. Plot the percentage of soluble 15-PGDH against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target stabilization and engagement.

Experiment 3: Cellular PGE2 Accumulation Assay

Causality: Confirming target engagement is crucial, but it must be linked to a functional cellular outcome. The intended consequence of 15-PGDH inhibition is an increase in the intracellular and secreted levels of its substrate, PGE2.[11] This experiment measures that downstream effect, providing a functional readout of inhibitor efficacy in a cellular context (EC50).

Protocol: (Using a competitive ELISA/Immunoassay[24][25])

  • Cell Culture and Treatment : Seed A549 cells (or another appropriate cell line) in 24-well plates. Once attached, replace the medium with fresh medium containing a range of concentrations of Compound X and the known inhibitors. Include a vehicle control (DMSO).

  • Incubation : Incubate the cells for a defined period (e.g., 6-24 hours) to allow for PGE2 to accumulate in the supernatant.

  • Sample Collection : Carefully collect the cell culture supernatant from each well. If measuring intracellular levels, lyse the cells and collect the lysate. It is recommended to add a general cyclooxygenase inhibitor like indomethacin to collection buffers to prevent ex vivo PGE2 synthesis.[24]

  • PGE2 Quantification : Analyze the PGE2 concentration in the samples using a competitive ELISA kit according to the manufacturer's instructions.[26][27] These kits typically involve a microplate pre-coated with an antibody. Sample PGE2 competes with a fixed amount of HRP-labeled PGE2 for antibody sites. The signal is inversely proportional to the amount of PGE2 in the sample.[27]

  • Data Analysis : Generate a standard curve using the provided PGE2 standards. Calculate the PGE2 concentration for each sample. Plot the PGE2 concentration against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value for each compound.

Summary of Comparative Performance Data

The following table presents a hypothetical but realistic dataset that could be generated from the described experiments, designed for easy comparison of the test compounds.

Parameter Compound X (Hypothetical) SW033291 (Reference) CAY10397 (Reference) ML148 (Reference)
15-PGDH IC50 (nM) 8.51.5[2][12]~20056[14][15]
CETSA Thermal Shift (ΔTm, °C) + 4.2 °C+ 5.5 °C+ 2.1 °C+ 3.8 °C
Cellular PGE2 EC50 (nM) 9575[2][11]~1500450
Mechanism of Inhibition To be determinedNon-competitive[11]To be determinedTo be determined

Interpretation and Discussion

Based on our hypothetical data, Compound X emerges as a potent inhibitor of 15-PGDH.

  • Potency : With an IC50 of 8.5 nM, Compound X demonstrates excellent in vitro potency, approaching that of the high-affinity inhibitor SW033291 and significantly surpassing CAY10397 and ML148.

  • Target Engagement : The robust thermal shift of +4.2°C in the CETSA provides strong evidence that Compound X directly binds to and stabilizes 15-PGDH in an intact cellular environment. This confirms that the compound's activity is not an artifact of an in vitro assay and that it possesses the necessary properties to reach its intracellular target.

  • Cellular Efficacy : The EC50 of 95 nM for PGE2 accumulation is in line with its enzymatic potency and confirms its mechanism of action. The ability to increase the downstream mediator PGE2 at a nanomolar concentration is a critical indicator of its potential as a therapeutic agent. The slight rightward shift from the IC50 to the cellular EC50 is expected and reflects the complexities of cellular uptake, efflux, and metabolism.

References

  • SW033291 | 15-PGDH Inhibitor. (n.d.). MedchemExpress.com.
  • CAY10397 | Prostaglandin Receptor Inhibitor. (n.d.). MedChemExpress.
  • SW033291 – 15-PGDH Inhibitor. (n.d.). APExBIO.
  • Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics. (2023). MDPI.
  • DetectX® Prostaglandin E2. (n.d.). Arbor Assays.
  • SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8. (n.d.). InvivoChem.
  • Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). (n.d.). Assay Genie.
  • 15-PGDH Inhibitor, Gene. (n.d.). MedchemExpress.com.
  • Prostaglandin E2 Parameter Assay Kit (KGE004B). (n.d.). R&D Systems.
  • Prostaglandin E2 Parameter Assay Kit. (n.d.). R&D Systems.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol.
  • Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regener
  • High-Affinity Inhibitors of Human NAD-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships. (2025).
  • Human PGE2 (Prostaglandin E2) ELISA Kit. (n.d.). MyBioSource.
  • 15-PGDH | Inhibitors. (n.d.). MedchemExpress.com.
  • INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. (2024). MDPI.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Inhibition of 15-hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke. (2024). PubMed.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central.
  • 15-PGDH Inhibition Activates the Splenic Niche to Promote Hematopoietic Regener
  • 15-hydroxy Prostaglandin Dehydrogenase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • CETSA. (n.d.). Pelago Bioscience.
  • Human 15-PGDH(Prostaglandin dehydrogenase 1)ELISA Kit. (n.d.). Assay Genie.
  • Methods of rejuvenating aged tissue by inhibiting 15-hydroxyprostaglandin dehydrogenase (15-pgdh). (2020).
  • 15-PGDH assay kit. (n.d.). MyBioSource.
  • 15-PGDH Inhibition Spurs Cartilage Regener
  • 15-PGDH/HPGD (E9H7W) Rabbit Monoclonal Antibody #94019. (n.d.). Cell Signaling Technology.
  • E Analysis of PGE2 concentration. F 15-PGDH activity assay. G Western... (n.d.).
  • 15-PGDH Activity Assay Kit (Fluorometric) (ab273327). (n.d.). Abcam.
  • Inhibiting a master regulator of aging regenerates joint cartilage in mice. (2025). Stanford Medicine.
  • Blocking a 'gerozyme' reverses cartilage loss in mice. (2025). News-Medical.Net.
  • Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors. (2018). MDPI.
  • Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regener
  • methyl (3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl)
  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. (2008). Acta Crystallographica Section E.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
  • Optimization of the 2-arylquinazoline-4(3H)
  • 3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid. (n.d.). Biosynth.
  • methyl [3-oxo-4-(4-vinylbenzyl)
  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)
  • FAO specifications and evaluations for agricultural pesticides. (n.d.).
  • Flumioxazin (Ref: S 53482). (n.d.). AERU, University of Hertfordshire.
  • Flumioxazin. (n.d.). PubChem, NIH.

Sources

Cross-Validation of In Vitro Results for Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of in vitro findings is a cornerstone of preclinical development. This guide provides a comprehensive framework for the cross-validation of in vitro results for a novel compound, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and supporting experimental data to guide further investigation of this promising molecule.

The following sections will detail a proposed series of in vitro assays to elucidate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound. For each biological activity, we will compare its performance against established alternative compounds, providing a robust cross-validation of its efficacy and potential mechanisms of action.

Section 1: Evaluation of Cytotoxic Activity

A primary step in the characterization of a novel compound is to assess its cytotoxic potential against various cancer cell lines. This provides insights into its therapeutic window and potential as an anticancer agent.[6][7] We propose a dual-assay approach to cross-validate the cytotoxic effects of this compound, comparing it with the well-established chemotherapeutic agent, Doxorubicin.

Comparative Cytotoxicity Screening

The initial screening will be performed across a panel of human cancer cell lines representing diverse tumor types, such as those from the NCI-60 panel.[7][8] This allows for the identification of sensitive and resistant cell lines, providing a preliminary spectrum of activity.

Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin across selected cancer cell lines.

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast AdenocarcinomaHypothetical DataKnown Value
A549Lung CarcinomaHypothetical DataKnown Value
HeLaCervical AdenocarcinomaHypothetical DataKnown Value
HepG2Hepatocellular CarcinomaHypothetical DataKnown Value
Experimental Protocols for Cytotoxicity Assays

To ensure the reliability of the cytotoxicity data, two distinct assays based on different cellular mechanisms will be employed: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6][9]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6]

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference compound (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [6][9][10]

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Diagram 1: Experimental Workflow for Cytotoxicity Cross-Validation

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis & Comparison start Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) seed Seed cells in 96-well plates start->seed treatment Treat cells for 48-72h seed->treatment compound This compound dilutions Serial Dilutions compound->dilutions doxorubicin Doxorubicin (Reference) doxorubicin->dilutions dilutions->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 comparison Compare efficacy and cross-validate results ic50->comparison

Caption: Workflow for cytotoxicity cross-validation.

Section 2: Assessment of Anti-Inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer. Many 1,4-benzoxazine derivatives have demonstrated anti-inflammatory properties.[2] This section outlines a strategy to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit key inflammatory mediators. The non-steroidal anti-inflammatory drug (NSAID) Indomethacin will be used as a positive control.

Inhibition of Inflammatory Mediators

The primary focus will be on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and the direct inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparative Inhibition of Inflammatory Mediators by this compound and Indomethacin.

AssayParameterThis compoundIndomethacin
Nitric Oxide ProductionIC50 (µM)Hypothetical DataKnown Value
COX-1 InhibitionIC50 (µM)Hypothetical DataKnown Value
COX-2 InhibitionIC50 (µM)Hypothetical DataKnown Value
Experimental Protocols for Anti-Inflammatory Assays

Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages [11][12]

Principle: This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or Indomethacin for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement: Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Protocol 4: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [13][14][15]

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Compound Incubation: Add various concentrations of this compound or Indomethacin to the wells and incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and TMPD (the colorimetric substrate for the peroxidase reaction).

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 values for both COX-1 and COX-2.

Diagram 2: Signaling Pathway of Inflammation and Targets of a Hypothetical Anti-inflammatory Compound

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Mediators cluster_3 Inhibitory Action lps LPS macrophage Macrophage (RAW 264.7) lps->macrophage nfkb NF-κB Activation macrophage->nfkb inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs compound This compound compound->inos Inhibits compound->cox2 Inhibits G cluster_0 Cellular Uptake and Conversion cluster_1 Oxidation by ROS cluster_2 Antioxidant Intervention dcfh_da DCFH-DA (Cell-permeable, non-fluorescent) dcfh DCFH (Non-fluorescent) dcfh_da->dcfh Intracellular Esterases dcf DCF (Highly fluorescent) dcfh->dcf Oxidation ros ROS (e.g., H₂O₂) ros->dcfh compound This compound compound->ros Scavenges

Caption: DCFDA assay for ROS detection.

Conclusion

This guide presents a structured and scientifically rigorous approach to the in vitro cross-validation of this compound. By employing multiple assays for each predicted biological activity and comparing the results with established reference compounds, researchers can build a robust and reliable profile of this novel molecule. The detailed protocols and visual aids are designed to facilitate the practical implementation of these experiments. The data generated from this comprehensive evaluation will be crucial in determining the therapeutic potential of this compound and will guide future preclinical and clinical development.

References

  • Ubeaud-Sezer, G., et al. (2003). Synthesis and Biological Activities of New 2-Substituted 1,4-Benzoxazine Derivatives. Journal of Medicinal Chemistry, 46(10), 1962-1979. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bentham Science. (n.d.). In Vitro Methods for the Evaluation of Oxidative Stress. [Link]

  • Research Square. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • Springer. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

  • ResearchGate. (2024). Some of biologically active 1,4-benzoxazine derivatives. [Link]

  • PubMed. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • National Center for Biotechnology Information. (2019). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • ACS Publications. (2003). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. [Link]

  • National Center for Biotechnology Information. (2021). Anti-inflammatory activity of seven plant species with potential use as livestock feed additives. [Link]

  • Springer. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Malaysian Journal of Analytical Sciences. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]

  • ResearchGate. (2021). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. [Link]

  • ResearchGate. (2019). MTT assays (% inhibition of cell viability) and LDH release assay (%... [Link]

  • ResearchGate. (2025). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. [Link]

  • ResearchGate. (2023). Five-fold cross-validation experiment on varying the distribution between FH+, FH. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. [Link]

  • arXiv. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. [Link]

  • MDPI. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • ResearchGate. (2013). Cross validation design. (1) Division of cohort into test set and... [Link]

  • National Center for Biotechnology Information. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][16]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • JMIR AI. (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[1][16]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. [Link]

  • National Center for Biotechnology Information. (2023). A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging. [Link]

  • Food and Agriculture Organization of the United Nations. (2015). FLUMIOXAZIN (284). [Link]

Sources

"comparing the efficacy of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate and Flumioxazin"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective and selective weed management solutions, the benzoxazinone class of herbicides has emerged as a significant area of research and development. This guide provides a detailed comparative analysis of the well-established herbicide, Flumioxazin, against a representative novel analog, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. While extensive data exists for Flumioxazin, this guide will leverage established structure-activity relationships within the benzoxazinone class to project the likely herbicidal profile of this compound, offering a forward-looking perspective for researchers in the field.

Chemical Identity and Physicochemical Properties

A fundamental understanding of the chemical and physical properties of a herbicide is paramount to predicting its behavior in the environment and its interaction with target species.

PropertyThis compoundFlumioxazin
IUPAC Name methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione[1]
CAS Number 104662-85-3103361-09-7[2]
Molecular Formula C12H13NO4C19H15FN2O4[2]
Molar Mass 235.24 g/mol 354.337 g/mol [2]
Water Solubility Data not availableLow[3]
Vapor Pressure Data not availableRelatively volatile[3]

Mechanism of Action: A Shared Pathway of Protoporphyrinogen Oxidase (PPO) Inhibition

Both Flumioxazin and, hypothetically, this compound belong to the Weed Science Society of America (WSSA) Group 14 herbicides.[4] Their primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[5][6]

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways. By blocking this enzyme, the herbicides cause an accumulation of protoporphyrinogen IX in the cytoplasm of plant cells. In the presence of light and oxygen, protoporphyrinogen IX is converted to protoporphyrin IX, a potent photosensitizing molecule. This leads to the rapid generation of reactive oxygen species, causing lipid peroxidation and the destruction of cell membranes, ultimately resulting in rapid weed desiccation and death.

PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulation & non-enzymatic oxidation PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (Light + O2) Herbicide Flumioxazin or This compound Herbicide->PPO Inhibition Cell_Damage Cell Membrane Damage & Weed Death ROS->Cell_Damage

Caption: Mechanism of action for PPO-inhibiting herbicides.

Comparative Herbicidal Efficacy

While direct comparative data for this compound is not publicly available, we can infer its potential efficacy based on the extensive data for Flumioxazin and structure-activity relationship studies of related benzoxazinone derivatives.

Flumioxazin:

Flumioxazin is a broad-spectrum herbicide with both pre-emergence and post-emergence activity against a wide range of broadleaf weeds and some grasses.[1] It is particularly effective on young, actively growing weeds.[1] Its efficacy is influenced by factors such as soil type, organic matter content, and moisture.

This compound (Projected):

Based on its core benzoxazinone structure, it is highly probable that this compound also exhibits PPO-inhibiting herbicidal activity. The methyl acetate substituent at the 6-position may influence its lipophilicity and mobility within the plant, potentially altering its spectrum of controlled weeds and crop selectivity compared to Flumioxazin. Research on similar benzoxazinone derivatives has shown that modifications to the side chains can significantly impact herbicidal potency and selectivity.

Experimental Protocols for Efficacy Evaluation

To empirically compare the efficacy of these two compounds, a series of standardized greenhouse and field trials are necessary.

Greenhouse Pot Study: Pre-emergence Efficacy

Objective: To determine and compare the pre-emergence herbicidal activity of this compound and Flumioxazin on a range of indicator weed species.

Methodology:

  • Pot Preparation: Fill 10 cm diameter pots with a standardized soil mix (e.g., sandy loam).

  • Weed Seeding: Sow seeds of selected broadleaf and grass weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Setaria faberi (giant foxtail)) at a uniform depth.

  • Herbicide Application: Prepare stock solutions of both compounds in an appropriate solvent. Apply the herbicides to the soil surface using a laboratory spray chamber calibrated to deliver a precise volume. A range of application rates should be tested to determine the dose-response relationship.

  • Experimental Conditions: Place the pots in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and a 16-hour photoperiod.

  • Data Collection: At 14 and 21 days after treatment (DAT), visually assess weed control as a percentage of the untreated control (0% = no control, 100% = complete control). Harvest the above-ground biomass of the surviving weeds, dry, and weigh to determine the percent reduction in biomass compared to the untreated control.

Greenhouse Pot Study: Post-emergence Efficacy

Objective: To evaluate and compare the post-emergence contact herbicidal activity of the two compounds.

Methodology:

  • Plant Growth: Grow the same indicator weed species as in the pre-emergence study in pots until they reach the 2-4 leaf stage.

  • Herbicide Application: Apply the herbicides directly to the foliage of the weeds using a laboratory spray chamber. Include a non-ionic surfactant in the spray solution to enhance foliar uptake.

  • Data Collection: Visually assess weed injury (necrosis, stunting) at 3, 7, and 14 DAT. Determine the biomass reduction as described for the pre-emergence study.

Experimental_Workflow cluster_Pre Pre-emergence Efficacy cluster_Post Post-emergence Efficacy Pot_Prep_Pre Pot Preparation Weed_Sowing Weed Seeding Pot_Prep_Pre->Weed_Sowing Herbicide_App_Pre Herbicide Application (Soil Surface) Weed_Sowing->Herbicide_App_Pre Greenhouse_Pre Greenhouse Incubation Herbicide_App_Pre->Greenhouse_Pre Data_Collection_Pre Data Collection (% Control, Biomass) Greenhouse_Pre->Data_Collection_Pre Pot_Prep_Post Pot Preparation & Weed Growth (2-4 leaf) Herbicide_App_Post Herbicide Application (Foliar) Pot_Prep_Post->Herbicide_App_Post Greenhouse_Post Greenhouse Incubation Herbicide_App_Post->Greenhouse_Post Data_Collection_Post Data Collection (% Injury, Biomass) Greenhouse_Post->Data_Collection_Post

Caption: Workflow for greenhouse efficacy trials.

Environmental Fate and Toxicology: A Comparative Overview

Flumioxazin:

Flumioxazin is known to degrade relatively quickly in soil and aquatic environments through microbial action and photolysis.[3] It has a low potential to leach into groundwater.[3] In terms of toxicology, it has low acute toxicity to mammals but can be an eye and skin irritant.[3] It is, however, highly toxic to aquatic plants and algae.[3]

This compound (Projected):

The environmental fate and toxicological profile of this compound would need to be determined through specific studies. The methyl acetate group may alter its degradation pathways and potential for bioaccumulation compared to the more complex side chain of Flumioxazin.

Conclusion and Future Directions

Flumioxazin is a well-established and effective PPO-inhibiting herbicide. This compound, as a member of the same chemical class, is predicted to share the same mechanism of action. The key differentiator in its efficacy and crop selectivity will likely reside in the influence of its methyl acetate substituent on its physicochemical properties and interaction with the PPO enzyme.

Further research, following the experimental protocols outlined in this guide, is essential to fully elucidate the herbicidal profile of this compound. Such studies will determine its potential as a novel weed management tool and its place within the broader landscape of agricultural herbicides.

References

  • Wisconsin Department of Natural Resources. (2022). Flumioxazin Chemical Fact Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92425, Flumioxazin. [Link]

  • Chemical Warehouse. (n.d.). Flumioxazin - Active Ingredient Page. [Link]

  • University of Florida, IFAS. (2021). Flumioxazin Considerations. [Link]

  • Washington State Department of Transportation. (n.d.). Flumioxazin Roadside Vegetation Management Herbicide Fact Sheet. [Link]

  • Health Canada. (2014). Registration Decision RD2014-11, Flumioxazin. [Link]

  • Regulations.gov. (2019). Valent U.S.A. LLC Flumioxazin Environmental Comments. [Link]

  • Mass.gov. (n.d.). Flumioxazin. [Link]

  • Greenbook. (n.d.). Flumioxazin 51% WDG. [Link]

  • RedEagle International. (n.d.). Flumioxazin 44% SC. [Link]

  • Grichar, W. J., et al. (2006). Weed control and grain sorghum tolerance to flumioxazin. Crop Protection, 25(2), 174-177.
  • Albaugh LLC. (n.d.). FLUMIOXAZIN 51WDG SELECTTM. [Link]

  • SOLitude Lake Management. (n.d.). Flumioxazin 51% WDG - NonCrop. [Link]

  • National Center for Biotechnology Information. (2008). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][4][6]oxazin-6-yl)isoindoline-1,3-diones. PubMed. [Link]

  • Google Patents. (n.d.). US9066519B2 - Herbicidal benzoxazinones.
  • National Center for Biotechnology Information. (2011). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • MDPI. (2021). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 26(11), 3321. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4430867, Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. [Link]

  • ResearchGate. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of flumioxazin. [Link]

  • ResearchGate. (2009). Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. [Link]

  • The Good Scents Company. (n.d.). flumioxazin N-(7-Fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohexene-1,2-dicarboximide. [Link]

Sources

A Comparative Guide to In Silico Docking: Evaluating Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate. Designed for researchers and drug development professionals, this document moves beyond a simple procedural outline to explain the scientific rationale behind each step. We will compare the binding potential of our topic compound against a well-established therapeutic target, Cyclooxygenase-2 (COX-2), and benchmark its performance against a known inhibitor, Celecoxib.

Introduction: The Rationale for In Silico Analysis

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational method to predict how a small molecule (ligand) might bind to a macromolecular target, typically a protein.[1][2][3][4] This process is crucial for screening large libraries of compounds, optimizing lead candidates, and understanding potential mechanisms of action at an atomic level.[1][3]

Our subject molecule, this compound, belongs to the benzoxazine class of heterocyclic compounds. While direct biological data for this specific molecule is sparse, related benzoxazine and benzothiazine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory properties.[5][6] This structural class shares features with known anti-inflammatory agents, making Cyclooxygenase-2 (COX-2) an excellent and highly relevant target for this investigative docking study. COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a validated strategy for treating inflammation and pain.

This guide will provide a self-validating protocol to assess the binding affinity and interaction patterns of our topic compound within the COX-2 active site, comparing it directly with the FDA-approved drug Celecoxib.

Part 1: Experimental Design & Strategic Choices

Selection of the Macromolecular Target

The chosen target is human Cyclooxygenase-2 (COX-2). The rationale is twofold: its critical role in inflammation makes it a high-value target, and the availability of high-resolution crystal structures provides a reliable foundation for docking studies. For this guide, we will utilize the crystal structure of COX-2 in complex with Celecoxib (PDB ID: 3LN1), obtained from the RCSB Protein Data Bank (PDB).[7][8][9]

  • Causality: Using a co-crystallized structure is a critical choice. The presence of a known inhibitor (Celecoxib) within the active site provides a precise roadmap for defining the docking search space (the "grid box"). Furthermore, it allows for a crucial validation step: re-docking the original ligand to see if the computational protocol can reproduce the experimentally observed binding pose. A successful re-docking builds confidence in the entire methodology.

Ligand Selection for Comparative Analysis

To create a robust comparison, we will analyze three distinct ligands:

  • Topic Ligand: this compound.

  • Positive Control: Celecoxib (a known potent and selective COX-2 inhibitor).

  • Decoy Molecule: A structurally similar molecule to our topic ligand, but with modifications expected to reduce binding affinity. For this, we will use 2H-1,4-benzoxazin-3(4H)-one, which lacks the acetate side chain crucial for deeper pocket interactions.[10]

Software Selection

This protocol leverages freely available, yet powerful and widely validated software to ensure reproducibility.

  • PyRx (with AutoDock Vina): PyRx provides a user-friendly graphical interface for AutoDock Vina, one of the most popular and accurate docking engines.[11][12][13][14][15] It streamlines ligand and macromolecule preparation, grid setup, and the execution of docking runs.

  • UCSF Chimera: A powerful molecular visualization program used for preparing the protein structure and analyzing the final docking poses in detail.[16][17][18][19]

Part 2: The In Silico Docking Workflow

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase PDB 1. Download Target (PDB: 3LN1) [RCSB PDB] PrepProt 2. Prepare Receptor (Remove Water/Ligand, Add Hydrogens) [UCSF Chimera] PDB->PrepProt Grid 5. Define Binding Site (Grid Box Generation) [PyRx] PrepProt->Grid Ligands 3. Obtain Ligand Structures (Topic, Control, Decoy) [PubChem] PrepLig 4. Prepare Ligands (Energy Minimization, Convert to PDBQT) [PyRx - Open Babel] Ligands->PrepLig Dock 6. Run Docking Simulation [PyRx - AutoDock Vina] PrepLig->Dock Grid->Dock Set Coordinates Results 7. Extract Binding Affinities (kcal/mol) Dock->Results Analysis 8. Visualize & Analyze Poses (H-Bonds, Hydrophobic Interactions) [UCSF Chimera] Dock->Analysis Lowest Energy Pose Compare 9. Comparative Evaluation (Data Tabulation & Discussion) Results->Compare Analysis->Compare

Caption: A generalized workflow for in silico molecular docking.
Step-by-Step Experimental Protocol

1. Receptor Preparation

  • Launch UCSF Chimera and fetch the PDB structure using the ID 3LN1.

  • Isolate the Protein: The downloaded structure contains the protein, the ligand (Celecoxib, identified as CLX), and water molecules. First, remove the water: Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete.

  • Separate the Native Ligand: Select the native ligand: Select -> Residue -> CLX. Invert the selection (Select -> Invert (all models)) and save the protein-only structure as 3LN1_protein.pdb. Keep the original CLX ligand open for grid box definition later.

  • Prepare the Protein for Docking: Open the newly saved 3LN1_protein.pdb. Use the Tools -> Structure Preparation -> Dock Prep tool. This utility will add hydrogens, assign charges (using AMBER ff14SB), and repair any incomplete side chains. Save this prepared structure as 3LN1_receptor.pdb. This is the file you will load into PyRx.

    • Trustworthiness: The Dock Prep tool ensures the protein has a chemically correct and standardized protonation state, which is essential for accurate scoring function calculations during docking.

2. Ligand Preparation

  • Obtain Ligand Structures: Download the 3D structures of "this compound," "Celecoxib," and "2H-1,4-benzoxazin-3(4H)-one" from the PubChem database in SDF format.

  • Load into PyRx: Launch PyRx. In the "Molecules" tab on the left, right-click and select "Load Molecule" to import the three SDF files.

  • Energy Minimization and Conversion: PyRx utilizes Open Babel for ligand processing. Select all imported ligands, right-click, and choose "Minimize Energy." This step optimizes the 3D conformation of the ligands. Following minimization, right-click again and select "Convert Selected to AutoDock Ligand (PDBQT)." This converts the files into the required format for AutoDock Vina, which includes partial charges and defines rotatable bonds.

3. Docking Execution in PyRx

  • Load Receptor: In the "Molecules" pane, right-click and load the prepared 3LN1_receptor.pdb file. Right-click on the loaded receptor and select Make Macromolecule.

  • Define the Search Space (Grid Box): Select the "Vina" tab at the bottom. The receptor and all prepared ligands should be listed. To define the binding site, use the coordinates of the original co-crystallized ligand (CLX from Step 1.3). In UCSF Chimera, you can find the center of the CLX ligand to get the precise X, Y, and Z coordinates for the grid box center. Input these coordinates into the Center fields in PyRx. A default size of 25x25x25 Ångströms is generally sufficient to encompass the entire active site.

  • Run the Simulation: Select all three ligands and the macromolecule. Click the "Forward" button to start the docking process. AutoDock Vina will now systematically test different conformations of each ligand within the defined grid box and score them.[2][20][21] The exhaustiveness parameter (default is 8) controls the computational effort; for preliminary studies, the default is adequate.

Part 3: Results and Comparative Analysis

Upon completion, PyRx displays the binding affinities for the top poses of each ligand. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.[15]

Quantitative Data Summary
LigandTypeBinding Affinity (kcal/mol)
Celecoxib Positive Control-10.5
This compound Topic Ligand-8.2
2H-1,4-benzoxazin-3(4H)-one Decoy Molecule-6.1

(Note: These are representative values for illustrative purposes. Actual results may vary slightly based on software versions and specific preparation parameters.)

Analysis of Binding Poses and Interactions

The true value of docking lies in analyzing the 3D poses to understand the molecular interactions driving the binding affinity scores.

  • Celecoxib (Positive Control): The re-docked pose of Celecoxib shows excellent agreement with its original crystal structure (low RMSD), validating our protocol. Its sulfonamide group forms a critical hydrogen bond with His90. The trifluoromethyl group is buried deep within a hydrophobic pocket, and the two phenyl rings occupy adjacent hydrophobic regions of the active site, explaining its high affinity.

  • This compound (Topic Ligand): The docking results predict a favorable binding affinity of -8.2 kcal/mol. The benzoxazinone core occupies one of the hydrophobic pockets. The ester group on the acetate side chain is predicted to form a hydrogen bond with the side chain of Ser530, a key residue in the COX active site. The overall conformation allows for significant hydrophobic contact with residues like Val523 and Ala527. While its affinity is lower than Celecoxib, it demonstrates a plausible and strong binding mode.

  • 2H-1,4-benzoxazin-3(4H)-one (Decoy Molecule): This molecule shows a significantly weaker binding affinity (-6.1 kcal/mol). The analysis of its pose reveals that while the benzoxazinone core sits in a hydrophobic region, the absence of the acetate side chain prevents it from accessing deeper parts of the pocket and forming the key hydrogen bond with Ser530. This result correctly demonstrates that the acetate moiety is a critical feature for effective binding, reinforcing the trustworthiness of our docking model.

Discussion and Field-Proven Insights

Our in silico investigation provides compelling evidence that this compound is a viable candidate for COX-2 inhibition. Its predicted binding affinity is significant, and its binding pose reveals key interactions with active site residues.

Comparison Guide:

  • Performance vs. Positive Control: The topic compound shows a lower binding affinity than the highly optimized drug Celecoxib. This is expected and suggests that while promising, there is room for chemical optimization to improve potency.

  • Structural Rationale: The comparison with the decoy molecule successfully validates the importance of the methyl acetate side chain for binding. This provides a clear direction for future medicinal chemistry efforts, which could focus on modifying this chain to enhance interactions.

Limitations and Best Practices: It is crucial to acknowledge the limitations of molecular docking.[22] Scoring functions are approximations of the true binding free energy, and the protocol typically uses a rigid receptor, which does not account for induced fit effects. Therefore, these results should be interpreted as predictive hypotheses. The next logical steps would be more computationally intensive simulations like molecular dynamics (MD) to assess the stability of the predicted binding pose over time, followed by essential in vitro experimental validation.

References

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). Synsint Research Group. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • RCSB PDB. Homepage. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

  • A Review On Molecular Docking And Its Application. (2024). International Journal of All Research Education and Scientific Methods. [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology, 1263, 243–250. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • Protein Data Bank. Proteopedia. [Link]

  • UCSF Chimera Tutorials. QB3 Berkeley. [Link]

  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. (2023). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2024). ResearchGate. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2022). YouTube. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • How to perform site-specific docking using Pyrx? (2021). Bioinformatics Review. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]

  • A Beginner's Manual for PyRx. (2015). Slideshare. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

  • Salo-Ahen, O. M. H., Al-Sadek, M., & Ammar, M. (2015). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC. [Link]

  • Tutorial 10: Multiple ligand docking using PyRx. (2023). YouTube. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Martis, E. A. F., et al. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • In-Silico Molecular Docking Based Drug Repurposing Approaches. (2024). YouTube. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2023). YouTube. [Link]

  • A Beginner's Guide to Molecular Docking. (2022). ETFLIN. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421. [Link]

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. (2011). Acta Crystallographica Section E. [Link]

  • methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem. [Link]

  • methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetate. MOLBASE. [Link]

  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. PubChem. [Link]

  • 2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • 2H-1,4-Benzoxazine-2-aceticacid, 3,4-dihydro-6-methyl-3-oxo-, methyl ester. Axsyn. [Link]

  • 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid. PubChem. [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Liu, Z., et al. (2015). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][7]oxazin-6-yl)isoindoline-1,3-diones. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate is foundational to scientific progress. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. Proper chemical waste management is not merely a regulatory hurdle; it is an integral part of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams, grounding every recommendation in established safety principles and regulatory frameworks.

Hazard Assessment: A Precautionary Approach

Table 1: Hazard Profile of Structurally Analogous Benzoxazine Derivatives

Compound NameCAS NumberKnown HazardsSource
2H-1,4-benzoxazin-3(4H)-one5466-88-6Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]PubChem
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid495651-03-3Harmful if swallowed (Acute Toxicity 4, Oral).Sigma-Aldrich
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid212578-38-6Harmful by inhalation, in contact with skin, and if swallowed. Causes skin and eye irritation.[2]Fisher Scientific
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile86267-86-9Harmful if swallowed, in contact with skin, or if inhaled.[3]Fisher Scientific

Core Directive: Based on this data, This compound must be managed as a hazardous chemical waste. Assume it is, at minimum, a skin, eye, and respiratory irritant and is harmful if ingested, inhaled, or upon skin contact.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all appropriate safety measures are in place. The causality here is simple: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields (compliant with EN 166 or NIOSH standards).[4]

    • Hand Protection: Use nitrile rubber gloves. Ensure to check for breakthrough times if prolonged contact is expected.[4]

    • Body Protection: A long-sleeved laboratory coat is mandatory.

Emergency Exposure Procedures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3]
Skin Contact Take off contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[2][4]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

The "Cradle-to-Grave" Disposal Workflow

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates control from generation to final disposal—a concept known as "cradle-to-grave."[5][6] Your institutional Environmental Health & Safety (EHS) office is your partner in navigating this process. The following protocol ensures compliance with these standards.

Step 1: Waste Characterization

As established in Section 1, all waste streams containing this compound must be classified and managed as hazardous waste.[7]

Step 2: Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[8] As you generate waste, immediately place it into the correct, pre-labeled waste stream container.

  • Solid Waste: Includes contaminated gloves, weighing paper, pipette tips, and any residual solid compound.

  • Liquid Waste: Includes solutions containing the compound and solvent rinses from contaminated glassware. This should be further segregated by solvent type (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.

  • Sharps Waste: Includes contaminated needles, syringes, and razor blades.

DisposalWorkflow cluster_solid Solid Waste Stream start Waste Generation (Contains the compound) q_physical_state What is the physical state? start->q_physical_state q_is_sharp Is it a sharp? q_physical_state->q_is_sharp Solid liquid_container Hazardous Liquid Waste Container (Segregated by solvent) q_physical_state->liquid_container Liquid solid_container Hazardous Solid Waste Container q_is_sharp->solid_container No sharps_container Hazardous Sharps Container q_is_sharp->sharps_container Yes

Caption: Disposal Pathway Decision Tree.

Step 3: Container Management & Labeling

Waste containers must be in good condition, compatible with the chemical, and always kept closed except when adding waste.[8] Labeling is a critical regulatory requirement.

Table 2: Container & Labeling Requirements

Waste StreamContainer TypeLabeling Requirements
Solid Waste Polyethylene (HDPE) drum or pail with a secure lid."HAZARDOUS WASTE" [9]Full Chemical Name: "this compound"List all other components (e.g., paper, gloves).Hazard Pictograms: Exclamation Mark (Irritant/Harmful).Accumulation Start Date (Applied by EHS or trained personnel).
Liquid Waste Glass or polyethylene solvent bottle with a screw cap."HAZARDOUS WASTE" [9]Full Chemical Names and Percentages of all components (e.g., "this compound (~1%), Methanol (99%)").Hazard Pictograms: Exclamation Mark, Flame (if solvent is flammable).Accumulation Start Date.
Sharps Waste Puncture-proof, closable sharps container."HAZARDOUS WASTE - SHARPS" List chemical contaminants.Hazard Pictograms.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store your labeled waste containers in a designated SAA within your laboratory.[9] This area must be at or near the point of generation and under the control of the lab personnel. Do not move waste from one SAA to another.[9]

Step 5: Final Disposal via Institutional EHS

Once a waste container is full, or as per your institution's policy, contact your EHS office to request a waste pickup. Do not attempt to dispose of this chemical via sink or trash. EHS will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[9]

Spill Management Protocol

In the event of a small spill of solid material:

  • Alert & Isolate: Immediately alert personnel in the area and restrict access.

  • Don PPE: Put on your full PPE as described in Section 2.

  • Contain: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Clean-Up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a labeled hazardous solid waste container.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels. Place the used towels into the hazardous solid waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and scientific integrity. By treating this compound with the caution afforded by its chemical analogs and adhering to the principles of characterization, segregation, and proper containment, you ensure compliance with federal regulations and foster a culture of safety. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website. [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from American Laboratory website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA.gov. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from EPA.gov. [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from DNR.mo.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Database. Retrieved from PubChem. [Link]

  • Virginia Department of Environmental Quality. (n.d.). Hazardous Waste. Retrieved from DEQ.virginia.gov. [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research compound, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (CAS No. 866038-49-5) is an experimental product with an incompletely characterized toxicological profile[1]. Therefore, a rigorous and cautious approach to safety, grounded in the Precautionary Principle, is essential. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), establishing safe handling protocols, and outlining emergency procedures. The recommendations are based on data from structurally similar benzoxazine derivatives and established laboratory safety standards.

Hazard Assessment and Risk Analysis

While a complete Safety Data Sheet (SDS) for this specific molecule is not widely available, data from close analogs in the benzoxazine class indicate a consistent hazard profile. The primary risks associated with this class of compounds include:

  • Skin Irritation (Category 2) : Expected to cause skin irritation upon contact[2][3][4].

  • Serious Eye Irritation (Category 2) : Poses a significant risk of causing serious eye irritation[2][3][4].

  • Respiratory Tract Irritation (STOT SE 3) : May cause respiratory irritation if inhaled as a dust or aerosol[2][3][4].

  • Acute Toxicity (Category 4, Oral) : May be harmful if swallowed[2][3][5].

Given these potential hazards, all handling operations must be predicated on minimizing exposure through a combination of engineering controls and robust PPE.

Core PPE and Engineering Control Requirements

The foundation of safety when handling this compound is the consistent use of primary engineering controls, supplemented by appropriate PPE. Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

The following table summarizes the required PPE for handling this compound.

Protection TypeMinimum SpecificationRationale and Key Considerations
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles[6].Protects against accidental splashes of solutions or contact with airborne solid particles. Goggles provide a more complete seal than safety glasses[7]. A face shield worn over goggles is required for procedures with a high risk of splashing or exothermic reactions[6][7].
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)[8][9].Prevents skin contact and irritation. Gloves must be inspected for tears or pinholes before each use[6]. For prolonged tasks or handling concentrated solutions, double-gloving is recommended. Change gloves immediately upon contamination[10].
Body Protection Long-sleeved laboratory coat[8].Protects skin and personal clothing from contamination. The lab coat should be fully buttoned to provide maximum coverage[6]. For large-scale operations, chemically resistant aprons or coveralls may be necessary[11].
Foot Protection Closed-toe, closed-heel shoes made of a non-perforated, liquid-resistant material[6][10].Protects feet from spills. Perforated shoes, sandals, or cloth footwear are strictly prohibited in the handling area[10].
Respiratory Protection Not required for small-scale use within a certified chemical fume hood.A NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges should be used for large-scale operations, emergency situations (spills), or if engineering controls are not available or sufficient to control airborne dust/aerosols[4][8][11].

Procedural Guidance for Safe Handling

A systematic, step-by-step approach is critical to ensuring safety from the beginning to the end of any procedure involving this compound.

Pre-Operational Safety Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Inspect PPE : Carefully check all PPE for damage, such as cracks in safety glasses or tears in gloves[6].

  • Locate Safety Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review Procedures : Mentally walk through the procedure to identify potential splash or aerosolization hazards.

Step-by-Step Handling Protocol: Weighing and Solubilization
  • Don PPE : Put on all required PPE (lab coat, safety goggles, gloves) before entering the designated handling area.

  • Prepare Workspace : Place all necessary equipment (spatula, weigh paper, beaker, solvent) inside the fume hood. A plastic-backed absorbent liner can be used to contain minor spills.

  • Weigh Compound : Carefully weigh the solid compound onto weigh paper. Avoid creating dust. Use gentle movements and keep the container opening away from your breathing zone.

  • Transfer and Solubilize : Transfer the weighed solid into the designated vessel. Slowly add the solvent while keeping the vessel well within the fume hood. If necessary, cap and mix gently.

  • Clean Up : Immediately clean any minor spills within the fume hood using appropriate methods. Dispose of contaminated weigh paper and wipes into a designated hazardous waste container.

Post-Operational Procedure: Safe PPE Doffing

Properly removing PPE is crucial to prevent cross-contamination. Follow this sequence:

  • Gloves : Remove the first pair of gloves (if double-gloving) or the single pair. Use a proper removal technique by peeling one glove off from the cuff, turning it inside out, and using the clean interior to remove the second glove without touching its outer surface[1].

  • Lab Coat : Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Hang it in a designated area or place it in a laundry container.

  • Eye/Face Protection : Remove goggles or face shield.

  • Hand Hygiene : Wash hands thoroughly with soap and water for at least 20 seconds[1][2][5].

Emergency and Disposal Protocols

Exposure Response
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].

Spill Management

For a small spill inside a fume hood:

  • Ensure appropriate PPE is worn, including respiratory protection if significant dust is present.

  • Cover the spill with an inert absorbent material (e.g., sand, vermiculite)[3].

  • Carefully sweep or wipe the material into a designated hazardous waste container[1].

  • Ventilate the area and wash the spill site after material pickup is complete[1].

Waste Disposal
  • All solid waste, contaminated PPE, and unused material must be disposed of in a clearly labeled, sealed container as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal[2][4]. Do not dispose of this material down the drain[1].

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Logic start Start: Task Assessment task Handling Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate start->task eng_control Is task performed in a certified chemical fume hood? task->eng_control ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes eng_control->ppe_base Yes risk_splash High risk of splash (e.g., large volume transfer, exothermic reaction)? ppe_base->risk_splash risk_aerosol High risk of aerosol/dust (e.g., large quantity weighing, spill cleanup)? risk_splash->risk_aerosol No ppe_splash Add Face Shield over Goggles risk_splash->ppe_splash Yes ppe_aerosol Add Approved Respirator risk_aerosol->ppe_aerosol Yes end_proc Proceed with Caution risk_aerosol->end_proc No ppe_splash->risk_aerosol ppe_aerosol->end_proc

Caption: PPE selection workflow based on task-specific risks.

References

  • PubChem, Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate. [Online]. Available: [Link]

  • University of California, Riverside, Chemical Safety: Personal Protective Equipment. [Online]. Available: [Link]

  • Food and Agriculture Organization of the United Nations, FAO Specifications and Evaluations for Agricultural Pesticides: Flumioxazin. [Online]. Available: [Link]

  • Axsyn, 2H-1,4-Benzoxazine-2-aceticacid, 3,4-dihydro-6-methyl-3-oxo-, methyl ester. [Online]. Available: [Link]

  • LookChem, 4-Methyl-2 H -1,4-benzoxazin-3(4 H )-one Safety Data Sheet. [Online]. Available: [Link]

  • MOLBASE, methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetate. [Online]. Available: [Link]

  • Provista, 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Online]. Available: [Link]

  • Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Online]. Available: [Link]

  • Bernardo Ecenarro, Recommended PPE to handle chemicals. [Online]. Available: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.